Enprofylline
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-propyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-2-3-12-6-5(9-4-10-6)7(13)11-8(12)14/h4H,2-3H2,1H3,(H,9,10)(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQPXVQCUCHWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)NC1=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045186 | |
| Record name | Enprofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Enprofylline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>29.1 [ug/mL] (The mean of the results at pH 7.4), 5.68e+00 g/L | |
| Record name | SID855784 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Enprofylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00824 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enprofylline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
41078-02-8 | |
| Record name | Enprofylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41078-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enprofylline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041078028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enprofylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00824 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enprofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Enprofylline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENPROFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT7DT5E518 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Enprofylline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
287-289 °C, 287 - 289 °C | |
| Record name | Enprofylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00824 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enprofylline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Enprofylline's Mechanism of Action in Bronchial Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enprofylline (3-propylxanthine) is a xanthine derivative recognized for its bronchodilatory effects in the management of obstructive airway diseases such as asthma. Unlike its predecessor, theophylline, this compound exhibits a distinct pharmacological profile, primarily acting as a competitive non-selective phosphodiesterase (PDE) inhibitor with minimal activity as an adenosine receptor antagonist[1]. This guide provides an in-depth exploration of the molecular mechanisms by which this compound induces relaxation of bronchial smooth muscle, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Phosphodiesterase Inhibition
The principal mechanism underlying the bronchodilatory effect of this compound is the inhibition of phosphodiesterase enzymes within bronchial smooth muscle cells[1]. PDEs are crucial regulators of intracellular signaling, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, this compound leads to an accumulation of intracellular cAMP.
This compound acts as a competitive non-selective phosphodiesterase inhibitor[1]. In human airway smooth muscle, the predominant cAMP-hydrolyzing enzymes are from the PDE3 and PDE4 families. While specific IC50 values for this compound against these isoforms in bronchial smooth muscle are not extensively reported, its non-selective nature implies activity against both. DrugBank lists this compound as an inhibitor of PDE4A and PDE4B[2]. The increased levels of cAMP activate downstream signaling cascades that ultimately result in smooth muscle relaxation.
The cAMP-PKA Signaling Cascade
The elevation of intracellular cAMP initiates a signaling cascade predominantly mediated by Protein Kinase A (PKA). This cascade involves a series of phosphorylation events that modulate the activity of key proteins involved in the regulation of smooth muscle tone.
The key steps in this pathway are:
-
Activation of PKA: Increased cAMP levels lead to the binding of cAMP to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. This liberates the active catalytic subunits.
-
Phosphorylation of Target Proteins: The active PKA catalytic subunits then phosphorylate several downstream targets that promote smooth muscle relaxation. A critical target in this process is the myosin light chain phosphatase (MLCP).
-
Modulation of Myosin Light Chain Phosphatase (MLCP): PKA-mediated phosphorylation is thought to enhance the activity of MLCP. MLCP is responsible for dephosphorylating the regulatory light chain of myosin II (MLC20).
-
Reduced Myosin-Actin Interaction: The dephosphorylation of MLC20 reduces the activity of myosin ATPase and inhibits the cross-bridge cycling between myosin and actin filaments, leading to muscle relaxation.
This signaling pathway is visualized in the diagram below:
Quantitative Data
The following tables summarize the available quantitative data for this compound's activity.
Table 1: In Vitro Potency of this compound
| Parameter | Species/Tissue | Condition | Value | Reference |
| EC50 | Guinea Pig Trachea | Carbamylcholine-stimulated | 56 ± 9 µM | [3] |
| Relative Potency | Human Bronchioles | Carbachol-contracted | ~5 times more potent than theophylline | N/A |
Table 2: Inhibition of Neurally-Mediated Contractions
| Parameter | Species/Tissue | Response Inhibited | Value | Reference |
| EC50 | Guinea Pig Bronchi | Peptidergic Contraction | 9.6 ± 0.7 µM | N/A |
| EC50 | Guinea Pig Bronchi | Cholinergic Contraction | Not significantly affected | N/A |
Experimental Protocols
Isolated Tracheal/Bronchial Ring Preparation for Isometric Tension Measurement
This ex vivo method is fundamental for assessing the contractile and relaxant properties of airway smooth muscle in response to pharmacological agents.
Objective: To measure the isometric tension of isolated airway smooth muscle rings and to quantify the relaxant effect of this compound on pre-contracted tissue.
Materials:
-
Animal model (e.g., guinea pig, rat, or human tissue from surgical resection)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath system with force-displacement transducers
-
Data acquisition system
-
Contractile agonist (e.g., carbachol, histamine)
-
This compound solutions of varying concentrations
Procedure:
-
Tissue Dissection: Euthanize the animal in accordance with ethical guidelines. Carefully dissect the trachea or bronchi and place them in ice-cold Krebs-Henseleit solution.
-
Ring Preparation: Under a dissecting microscope, remove adhering connective tissue and cut the airway into rings of approximately 2-4 mm in width.
-
Mounting: Suspend each ring between two stainless steel hooks in an organ bath filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen. One hook is fixed, and the other is connected to a force-displacement transducer.
-
Equilibration and Tensioning: Allow the tissues to equilibrate for at least 60 minutes. During this period, gradually increase the resting tension to a predetermined optimal level (e.g., 1-1.5 g for guinea pig trachea) and wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Viability Check: Induce a contraction with a high concentration of KCl (e.g., 60 mM) to assess tissue viability. Wash the tissues and allow them to return to baseline.
-
Pre-contraction: Add a contractile agonist (e.g., carbachol at its EC70 concentration) to induce a stable, submaximal contraction.
-
This compound Administration: Once a stable plateau of contraction is achieved, add this compound in a cumulative, concentration-dependent manner.
-
Data Analysis: Record the changes in isometric tension. Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the agonist. Calculate the EC50 value for this compound.
Measurement of Intracellular cAMP Levels
Objective: To quantify the change in intracellular cAMP concentration in bronchial smooth muscle cells following treatment with this compound.
Methodology Overview: Several methods can be employed, including:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a common and relatively straightforward method. It involves cell lysis, followed by a competitive immunoassay where cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.
-
Radioimmunoassay (RIA): Similar to ELISA but uses a radiolabeled cAMP.
-
Fluorescence Resonance Energy Transfer (FRET)-based biosensors: This advanced technique allows for real-time measurement of cAMP dynamics in living cells.
General Protocol for ELISA:
-
Cell Culture: Culture human or animal bronchial smooth muscle cells to near confluence.
-
Serum Starvation: To reduce basal cAMP levels, serum-starve the cells for a defined period (e.g., 24 hours).
-
Treatment: Treat the cells with this compound at various concentrations and for different time points. Include a positive control (e.g., forskolin, an adenylyl cyclase activator) and a vehicle control.
-
Cell Lysis: Lyse the cells using a lysis buffer provided with the cAMP assay kit.
-
Assay Performance: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates and standards to a microplate pre-coated with a cAMP-specific antibody, followed by the addition of a cAMP-enzyme conjugate.
-
Data Acquisition: After incubation and washing steps, add a substrate and measure the resulting colorimetric or fluorescent signal using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the cAMP concentration in the samples.
Phosphodiesterase (PDE) Activity Assay
Objective: To determine the inhibitory effect of this compound on PDE activity in bronchial smooth muscle cell lysates.
Methodology Overview: PDE activity is typically measured by quantifying the conversion of cAMP to AMP.
General Protocol:
-
Tissue Homogenization: Homogenize bronchial smooth muscle tissue or lyse cultured cells in a suitable buffer to obtain a crude enzyme preparation.
-
Reaction Mixture: Prepare a reaction mixture containing a known amount of cAMP (substrate), the cell lysate, and varying concentrations of this compound or a vehicle control.
-
Incubation: Incubate the reaction mixture at 37°C for a specific period to allow for the enzymatic reaction to occur.
-
Reaction Termination: Stop the reaction, often by heat inactivation.
-
Quantification of AMP: Quantify the amount of AMP produced. This can be done using various methods, including high-performance liquid chromatography (HPLC) or by using a coupled enzyme assay where AMP is converted to other measurable products.
-
Data Analysis: Calculate the percentage of PDE inhibition at each this compound concentration and determine the IC50 value.
Conclusion
The bronchodilatory action of this compound in bronchial smooth muscle is primarily driven by its ability to inhibit phosphodiesterase enzymes, leading to an accumulation of intracellular cAMP. This, in turn, activates the PKA signaling pathway, which promotes muscle relaxation through the modulation of key regulatory proteins such as myosin light chain phosphatase. This mechanism, distinct from the adenosine receptor antagonism of other xanthines, underscores the importance of targeting the cAMP signaling pathway in the development of therapies for obstructive airway diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel bronchodilators.
References
A Technical Guide to the Chemical Structure of Enprofylline
For Researchers, Scientists, and Drug Development Professionals
Enprofylline (3-propylxanthine) is a xanthine derivative developed for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Structurally related to other methylxanthines like theophylline and caffeine, it functions primarily as a potent bronchodilator.[1][3][4] Its mechanism of action is centered on the competitive, nonselective inhibition of phosphodiesterase enzymes, which distinguishes it from other xanthines that also exhibit significant adenosine receptor antagonism.[4] This guide provides an in-depth overview of its chemical structure, physicochemical properties, and mechanism of action.
Chemical Identity and Structure
This compound's core is a xanthine molecule, which is a purine base featuring two ketone groups at the C2 and C6 positions.[5][6] The key structural feature that defines this compound is the presence of a propyl group attached to the nitrogen atom at the N3 position of the purine ring.
Key Chemical Identifiers:
-
IUPAC Name: 3-propyl-7H-purine-2,6-dione[1]
References
- 1. This compound | C8H10N4O2 | CID 1676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | A2B receptor antagonist| phosphodiesterase inhibitor | CAS# 41078-02-8 | asthma | bronchodilator | xanthine analogue| InvivoChem [invivochem.com]
- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0014962) [hmdb.ca]
- 7. This compound - Wikidata [wikidata.org]
Enprofylline as a Phosphodiesterase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enprofylline, a xanthine derivative, has been recognized for its bronchodilatory effects in the management of respiratory diseases such as asthma. Its primary mechanism of action involves the non-selective inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This technical guide provides an in-depth overview of this compound as a PDE inhibitor, consolidating quantitative data on its inhibitory potency, detailing experimental protocols for its characterization, and visualizing key signaling pathways and experimental workflows.
Introduction
This compound (3-propylxanthine) is a synthetic xanthine derivative that shares structural similarities with theophylline and caffeine.[1] Unlike theophylline, this compound exhibits weak antagonism at adenosine receptors, which is thought to contribute to a more favorable side-effect profile.[2] The principal therapeutic action of this compound stems from its ability to competitively inhibit various phosphodiesterase (PDE) isoenzymes.[1][2] PDEs are a superfamily of enzymes that catalyze the hydrolysis of cyclic nucleotides, namely cAMP and cyclic guanosine monophosphate (cGMP), thereby regulating a wide array of cellular processes. By inhibiting PDE activity, this compound elevates intracellular cAMP concentrations, leading to the relaxation of airway smooth muscle and subsequent bronchodilation.[3] This guide delves into the technical aspects of this compound's function as a PDE inhibitor, providing valuable information for researchers and professionals in drug development.
Mechanism of Action: Inhibition of Phosphodiesterases
This compound exerts its pharmacological effects primarily through the competitive and non-selective inhibition of phosphodiesterase enzymes.[2] This inhibition leads to an accumulation of intracellular cyclic AMP (cAMP). The increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[4][5]
dot
References
- 1. Effects of this compound and theophylline on purified human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C8H10N4O2 | CID 1676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. The role of theophylline and phosphodiesterase4 isoenzyme inhibitors as anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacological Properties of 3-Propylxanthine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Propylxanthine, also known as enprofylline, is a xanthine derivative with significant pharmacological interest, primarily for its bronchodilatory effects in the treatment of respiratory diseases such as asthma. Unlike other methylxanthines like theophylline, 3-propylxanthine exhibits a distinct pharmacological profile characterized by potent phosphodiesterase (PDE) inhibition and weaker adenosine receptor antagonism. This guide provides a comprehensive overview of the pharmacological properties of 3-propylxanthine, including its mechanism of action, receptor and enzyme interaction data, pharmacokinetic profile, and key experimental methodologies.
Mechanism of Action
The primary mechanism of action of 3-propylxanthine involves two key molecular targets:
-
Phosphodiesterase (PDE) Inhibition: 3-Propylxanthine is a non-selective inhibitor of cyclic nucleotide phosphodiesterases, the enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, 3-propylxanthine leads to an accumulation of intracellular cAMP in airway smooth muscle cells. This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates several downstream targets, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation.
-
Adenosine Receptor Antagonism: 3-Propylxanthine also acts as an antagonist at adenosine receptors, although with lower potency compared to its PDE inhibitory activity. It displays the highest affinity for the A2B receptor subtype. Adenosine is known to cause bronchoconstriction in asthmatic patients, and by blocking its receptors, 3-propylxanthine can contribute to its bronchodilatory and anti-inflammatory effects.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for the interaction of 3-propylxanthine with its molecular targets.
Table 1: Adenosine Receptor Binding Affinities of 3-Propylxanthine
| Receptor Subtype | Ki (μM) |
| A1 | 44 |
| A2A | 32 |
| A2B | 6.3 |
Data sourced from Cayman Chemical product information.
Table 2: Phosphodiesterase Inhibition Data for 3-Propylxanthine
| Enzyme/Tissue Source | Ki (μM) |
| cAMP Phosphodiesterase (General) | 42 |
Data sourced from Cayman Chemical product information.
Table 3: Pharmacokinetic Parameters of 3-Propylxanthine in Humans
| Parameter | Value | Population |
| Elimination Half-life | 1.9 hours | Healthy Volunteers |
| Total Body Clearance | 191.1 mL/kg/h | Healthy Volunteers |
| Volume of Distribution | 0.481 L/kg | Healthy Volunteers |
| Protein Binding | 49% | Healthy Volunteers |
Data sourced from a study in healthy volunteers.[1]
Table 4: Pharmacokinetic Parameters of 3-Propylxanthine in Rats
| Parameter | Non-pregnant | Pregnant (Day 20) |
| Volume of Distribution | Lower | Higher |
| Systemic Clearance | Higher | Lower |
| Plasma Protein Binding | Higher | Lower |
Data sourced from a study in Sprague-Dawley rats.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by 3-propylxanthine and a general workflow for its characterization.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited. Note that specific conditions may vary between laboratories.
Adenosine Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 3-propylxanthine for adenosine receptor subtypes.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B).
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A/A2B).
-
3-Propylxanthine (test compound).
-
Non-specific binding control (e.g., a high concentration of a known non-selective adenosine receptor agonist like NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2).
-
Glass fiber filters (e.g., GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of 3-propylxanthine in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the appropriate concentration of radioligand.
-
100 µL of the cell membrane preparation.
-
50 µL of the 3-propylxanthine dilution.
-
-
Incubate the plate at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of 3-propylxanthine by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of 3-propylxanthine that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the inhibitory potency (Ki) of 3-propylxanthine against cAMP phosphodiesterase.
Materials:
-
Purified phosphodiesterase enzyme.
-
[3H]-cAMP (substrate).
-
3-Propylxanthine (test compound).
-
Snake venom (containing 5'-nucleotidase).
-
Anion-exchange resin (e.g., Dowex).
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of 3-propylxanthine in assay buffer.
-
In reaction tubes, add in the following order:
-
Assay buffer.
-
The 3-propylxanthine dilution.
-
Purified PDE enzyme.
-
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding [3H]-cAMP.
-
Incubate the reaction for a specific time (e.g., 20 minutes) at 37°C, ensuring the reaction is in the linear range.
-
Stop the reaction by boiling the tubes for 1 minute.
-
Cool the tubes and add snake venom to convert the [3H]-5'-AMP product to [3H]-adenosine.
-
Incubate for a further period (e.g., 10 minutes) at 37°C.
-
Add a slurry of the anion-exchange resin to bind the unreacted [3H]-cAMP.
-
Centrifuge the tubes to pellet the resin.
-
Take an aliquot of the supernatant (containing [3H]-adenosine) and add it to a scintillation vial with scintillation cocktail.
-
Count the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of PDE inhibition at each concentration of 3-propylxanthine.
-
Determine the IC50 value by non-linear regression analysis.
-
Calculate the Ki value based on the substrate concentration and the Km of the enzyme for cAMP.
Synthesis of 3-Propylxanthine
Objective: To synthesize 3-propylxanthine from a uracil precursor.
General Reaction Scheme: A common route for the synthesis of N-substituted xanthines involves the alkylation of a suitable uracil derivative followed by nitrosation, reduction, and cyclization.
Materials:
-
6-Aminouracil
-
1-Bromopropane
-
Sodium ethoxide
-
Ethanol
-
Sodium nitrite
-
Sodium dithionite
-
Formic acid
Procedure (Illustrative):
-
N-propylation of 6-aminouracil: Dissolve 6-aminouracil in a solution of sodium ethoxide in ethanol. Add 1-bromopropane and reflux the mixture. The propyl group will be introduced at the N3 position.
-
Nitrosation: Treat the resulting 6-amino-3-propyluracil with sodium nitrite in an acidic medium (e.g., acetic acid) to introduce a nitroso group at the C5 position.
-
Reduction: Reduce the nitroso group of 5-nitroso-6-amino-3-propyluracil to an amino group using a reducing agent such as sodium dithionite. This yields 5,6-diamino-3-propyluracil.
-
Cyclization: React the 5,6-diamino-3-propyluracil with formic acid. This will lead to the formation of the imidazole ring, completing the xanthine core and yielding 3-propylxanthine.
-
Purification: The final product can be purified by recrystallization from a suitable solvent.
This is a generalized procedure, and specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized.[3]
Physiological Effects and Therapeutic Potential
3-Propylxanthine has been extensively studied for its effects on the respiratory system.
-
Bronchodilation: Clinical studies have demonstrated that 3-propylxanthine is an effective bronchodilator in patients with asthma and chronic obstructive pulmonary disease (COPD).[4][5][6][7][8][9] Its bronchodilatory effect is dose-dependent.[6]
-
Anti-inflammatory Effects: By inhibiting PDE4 (an isoform prevalent in inflammatory cells) and antagonizing adenosine receptors, 3-propylxanthine is thought to possess anti-inflammatory properties, which are beneficial in the context of asthma.
-
Cardiovascular Effects: At therapeutic doses, 3-propylxanthine generally has minor cardiovascular side effects compared to theophylline.[10]
-
Respiratory Stimulation: Unlike caffeine, 3-propylxanthine does not appear to block adenosine-induced respiratory stimulation, suggesting a different profile of central nervous system effects.[11]
The primary therapeutic application of 3-propylxanthine has been in the management of asthma.[4][6][9]
Conclusion
3-Propylxanthine is a pharmacologically active xanthine derivative with a dual mechanism of action involving non-selective phosphodiesterase inhibition and adenosine receptor antagonism. Its potent bronchodilatory effects have established its role in the treatment of obstructive airway diseases. The detailed pharmacological and pharmacokinetic data presented in this guide provide a valuable resource for researchers and clinicians interested in the therapeutic potential and molecular interactions of this compound. Further research to fully elucidate its selectivity profile across all PDE isoforms and to explore its potential in other therapeutic areas is warranted.
References
- 1. This compound: pharmacokinetics and comparison with theophylline of acute effects on bronchial reactivity in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and renal handling of this compound in pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a xanthine lacking adenosine receptor antagonism, in patients with chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A placebo-controlled dose-response study of this compound in the maintenance therapy of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Additive bronchodilator effects of terbutaline and this compound in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound in acute airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term xanthine therapy of asthma. This compound and theophylline compared. International this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiopulmonary effects of this compound. A xanthine with weak adenosine receptor antagonism in patients with severe chronic lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Respiratory stimulant effects of adenosine in man after caffeine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Enprofylline's Limited Adenosine Receptor Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enprofylline (3-propylxanthine) is a xanthine derivative recognized for its bronchodilator properties, making it a compound of interest in the management of obstructive airway diseases such as asthma.[1] Unlike its more traditional counterparts, theophylline and caffeine, this compound exhibits a pharmacological profile distinguished by its significantly limited antagonism of adenosine receptors.[2] This characteristic has prompted extensive research to delineate its precise mechanism of action, suggesting that its therapeutic effects are primarily mediated through other pathways, such as non-selective inhibition of phosphodiesterase (PDE).[1][3] This technical guide provides an in-depth exploration of this compound's interaction with adenosine receptors, presenting comparative quantitative data, detailed experimental methodologies, and visual representations of the pertinent signaling pathways.
Core Mechanism of Action: A Comparative Overview
This compound, a synthetic dimethylxanthine, is structurally related to theophylline and caffeine.[4] Its primary mechanism of action is the inhibition of phosphodiesterase enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in the relaxation of bronchial smooth muscle.[4][5] This is in contrast to theophylline and caffeine, which, at clinically relevant concentrations, also act as antagonists at all four subtypes of adenosine receptors (A1, A2A, A2B, and A3).[4][6] The negligible adenosine receptor antagonism of this compound is a key feature that distinguishes it from other methylxanthines and is believed to account for its different side-effect profile, notably the absence of central nervous system stimulant effects like restlessness and tremor that are commonly associated with theophylline.[7]
Quantitative Analysis of Adenosine Receptor Binding Affinities
The following tables summarize the binding affinities (Ki values) of this compound, theophylline, and caffeine for the four adenosine receptor subtypes. The data has been compiled from various radioligand binding studies to provide a comparative perspective. It is important to note that variations in experimental conditions can influence these values.
Table 1: this compound Binding Affinity (Ki) for Adenosine Receptors
| Adenosine Receptor Subtype | Ki (µM) |
| A1 | 32 - 45[8] |
| A2A | 130[8] |
| A2B | 7[9] |
| A3 | Data not available |
Table 2: Theophylline Binding Affinity (Ki/IC50) for Adenosine Receptors
| Adenosine Receptor Subtype | Ki/IC50 (µM) |
| A1 | ~14 - 30[10][11] |
| A2A | ~14 - 20[10][11] |
| A2B | ~7[9] |
| A3 | Weak antagonist[6] |
Table 3: Caffeine Binding Affinity (Ki/IC50) for Adenosine Receptors
| Adenosine Receptor Subtype | Ki/IC50 (µM) |
| A1 | ~90 - 110[10] |
| A2A | ~80[10] |
| A2B | Similar to A1/A2A[12] |
| A3 | Low affinity[12] |
Experimental Protocols
The determination of the binding affinities and functional antagonism of compounds like this compound at adenosine receptors involves sophisticated experimental techniques. Below are detailed methodologies for two key assays.
Radioligand Binding Assay
This assay is employed to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity.
Objective: To determine the Ki of this compound for adenosine receptor subtypes.
Materials:
-
Cell membranes expressing the specific human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Radioligands:
-
This compound solutions of varying concentrations.
-
Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) containing MgCl2 and adenosine deaminase (to remove endogenous adenosine).[13]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared through homogenization and centrifugation.
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) are incubated with the cell membranes in the assay buffer.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[13]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Functional Assay
This assay measures the functional consequence of receptor activation or inhibition by quantifying the production of the second messenger, cyclic AMP (cAMP).
Objective: To assess the antagonistic effect of this compound on adenosine receptor-mediated adenylyl cyclase activity.
Materials:
-
Intact cells or cell membranes expressing the adenosine receptor subtype of interest.
-
Adenosine receptor agonist (e.g., NECA for A2 receptors, R-PIA for A1 receptors).[8]
-
This compound solutions of varying concentrations.
-
ATP (substrate for adenylyl cyclase).
-
cAMP assay kit (e.g., ELISA-based or radioimmunoassay).
Procedure:
-
Cell/Membrane Preparation: Prepare cells or membranes expressing the target receptor.
-
Pre-incubation: The cells/membranes are pre-incubated with varying concentrations of this compound.
-
Stimulation: The adenylyl cyclase reaction is initiated by adding a fixed concentration of the adenosine receptor agonist in the presence of ATP.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped, typically by adding a solution like EDTA and boiling.
-
cAMP Quantification: The amount of cAMP produced is measured using a suitable assay kit.
-
Data Analysis: The ability of this compound to inhibit the agonist-stimulated cAMP production is determined. The concentration of this compound that causes a 50% inhibition of the maximal agonist response (IC50) is calculated. This provides a measure of the functional antagonism of this compound.
Signaling Pathways and Visualizations
Adenosine receptors are G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, thereby influencing intracellular cAMP levels.
-
A1 and A3 Receptors: These are typically coupled to Gi/o proteins. Upon activation, they inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.
-
A2A and A2B Receptors: These are coupled to Gs proteins. Their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.
Below are Graphviz diagrams illustrating these signaling pathways and a conceptual workflow for a radioligand binding assay.
Caption: Signaling pathway of A1 and A3 adenosine receptors.
Caption: Signaling pathway of A2A and A2B adenosine receptors.
Caption: Experimental workflow for a radioligand binding assay.
Conclusion
References
- 1. Adenosine receptors and behavioral actions of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Effects of this compound and theophylline on purified human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using caffeine and other adenosine receptor antagonists and agonists as therapeutic tools against neurodegenerative diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H10N4O2 | CID 1676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qdcxjkg.com [qdcxjkg.com]
- 9. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. article.imrpress.com [article.imrpress.com]
- 12. Assay in Summary_ki [bindingdb.org]
- 13. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kirj.ee [kirj.ee]
Enprofylline: A Technical Guide for Asthma and COPD Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enprofylline (3-propylxanthine) is a xanthine derivative that has been investigated for the treatment of obstructive airway diseases, primarily asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Structurally related to theophylline, this compound exhibits a distinct pharmacological profile, characterized by potent bronchodilator effects attributed primarily to non-selective phosphodiesterase (PDE) inhibition, with comparatively little activity as a non-selective adenosine receptor antagonist.[1][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical research findings. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of respiratory therapeutics. The guide includes a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of phosphodiesterase enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][4][5] This increase in cAMP in airway smooth muscle cells results in relaxation and subsequent bronchodilation.[6] Unlike theophylline, this compound is considered to have weak antagonistic effects on adenosine receptors, which is thought to contribute to its different side-effect profile.[1][3]
Phosphodiesterase (PDE) Inhibition
This compound acts as a competitive non-selective phosphodiesterase inhibitor.[1] By inhibiting PDEs, particularly PDE3 and PDE4, which are expressed in airway smooth muscle and inflammatory cells, this compound prevents the breakdown of cAMP. The resulting increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, leading to smooth muscle relaxation and reduced inflammation.
Adenosine Receptor Antagonism
While this compound does exhibit some activity at adenosine receptors, it is significantly less potent in this regard compared to theophylline.[1] Some studies suggest it is nearly equipotent as an antagonist at A1 and A2 adenosine receptors, though its clinical effects are thought to be largely independent of this mechanism.[7][8] It has been shown to be a selective antagonist of the A2B receptor.[9]
Signaling Pathways
The signaling pathways affected by this compound are central to its therapeutic effects. The diagrams below, generated using the DOT language, illustrate these pathways.
References
- 1. This compound pharmacokinetics in children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H10N4O2 | CID 1676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics of this compound administered intravenously and as a sustained-release tablet at steady state in children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound in chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of oral this compound and theophylline in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]
Enprofylline: A Technical Whitepaper on Potential Therapeutic Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Enprofylline (3-propylxanthine) is a xanthine derivative with a distinct pharmacological profile compared to its predecessor, theophylline. Developed to retain the bronchodilatory effects of methylxanthines while minimizing adenosine receptor-mediated side effects, this compound's primary mechanism of action is the competitive nonselective inhibition of phosphodiesterase (PDE) enzymes.[1][2] This activity leads to increased intracellular concentrations of cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation and anti-inflammatory effects.[3][4][5] While its principal application has been investigated in the context of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD)[1][4], its unique properties suggest potential utility in other areas, including cerebrovascular insufficiency, sickle cell disease, and diabetic neuropathy.[3][4][5][6] This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, pharmacokinetic and pharmacodynamic data, clinical evidence, and detailed experimental methodologies.
Mechanism of Action
This compound exerts its therapeutic effects primarily through the inhibition of phosphodiesterase enzymes, with a notably lower affinity for adenosine receptors compared to theophylline.[1][7] This distinction is critical as it uncouples the desired bronchodilatory effects from the adverse effects associated with adenosine antagonism, such as central nervous system stimulation and diuresis.[7]
Phosphodiesterase (PDE) Inhibition
This compound acts as a competitive, non-selective inhibitor of PDE isoenzymes, particularly PDE3 and PDE4, which are prevalent in airway smooth muscle and inflammatory cells.[1][8] By inhibiting PDE, this compound prevents the degradation of cAMP to adenosine monophosphate (AMP). The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets that mediate smooth muscle relaxation (bronchodilation) and suppress the activity of inflammatory cells like mast cells and basophils.[3][9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. This compound | C8H10N4O2 | CID 1676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | A2B receptor antagonist| phosphodiesterase inhibitor | CAS# 41078-02-8 | asthma | bronchodilator | xanthine analogue| InvivoChem [invivochem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Effects of this compound and theophylline may show the role of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A narrative review of theophylline: is there still a place for an old friend? - Scurek - Journal of Thoracic Disease [jtd.amegroups.org]
- 9. Effects of this compound and theophylline on purified human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Enprofylline's Potential in Non-Respiratory Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enprofylline, a xanthine derivative primarily known for its bronchodilator effects in respiratory diseases, exhibits a pharmacological profile that suggests potential therapeutic applications in a range of non-respiratory conditions. This technical guide explores the mechanistic underpinnings of this compound's action beyond the airways, focusing on its role as a phosphodiesterase (PDE) inhibitor and its subsequent effects on cellular signaling, blood rheology, and neuronal function. While clinical data in non-respiratory indications are limited, this document synthesizes available preclinical and in vitro evidence, alongside comparative data from related compounds, to provide a comprehensive overview for researchers and drug development professionals interested in the broader therapeutic potential of this compound.
Core Mechanism of Action: Phosphodiesterase Inhibition
This compound's primary mechanism of action is the competitive non-selective inhibition of phosphodiesterase (PDE) enzymes.[1][2] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in numerous signaling pathways. By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and modulates various downstream cellular functions. This core mechanism is central to its effects in both respiratory and non-respiratory systems.
Signaling Pathway of this compound's Action
Potential Applications in Non-Respiratory Conditions
This compound has been investigated or proposed for use in several non-respiratory conditions, primarily leveraging its effects on blood flow and neuronal function.[3][4]
Cerebrovascular Insufficiency
Rationale: Conditions characterized by reduced cerebral blood flow could potentially benefit from this compound's vasodilatory and hemorheological properties. The increase in intracellular cAMP in vascular smooth muscle cells leads to relaxation and vasodilation. Furthermore, improved red blood cell deformability and reduced blood viscosity could enhance microcirculation.
Preclinical and Analogous Compound Data: While direct clinical trial data for this compound in cerebrovascular insufficiency is lacking, studies on the related xanthine derivative, pentoxifylline, have demonstrated an increase in cerebral blood flow in patients with chronic cerebrovascular disease.[5][6]
Experimental Workflow for Assessing Cerebral Blood Flow:
Sickle Cell Disease
Rationale: The pathophysiology of sickle cell disease involves decreased red blood cell deformability, leading to vaso-occlusive crises and impaired microcirculation. This compound's ability to inhibit erythrocyte PDE and increase cAMP can lead to a more deformable red blood cell membrane, potentially reducing the incidence of sickling and improving blood flow.[4]
Diabetic Neuropathy
Rationale: Diabetic neuropathy is a common complication of diabetes, and its pathophysiology is thought to involve neuronal damage and inflammation. Preclinical evidence suggests that this compound may have neuroprotective effects.
In Vitro Data: In a study on cultured motor neurons, this compound was found to protect against excitotoxic challenge, suggesting a potential neuroprotective role.[9]
Animal Models: Animal models of diabetic neuropathy, such as streptozotocin-induced diabetic rats, can be utilized to investigate the potential therapeutic effects of this compound on nerve function and pain.[10][11]
Effects on Hematological Parameters
A key aspect of this compound's potential in non-respiratory conditions lies in its influence on blood rheology.
Erythrocyte Deformability
This compound inhibits phosphodiesterase in erythrocytes, leading to an increase in cAMP. This is thought to make the erythrocyte membrane more resistant to deformity.[4]
Experimental Protocol for Erythrocyte Deformability Measurement:
A common method to assess erythrocyte deformability is through filtration techniques.
-
Blood Sample Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
Leukocyte and Platelet Removal: The blood is filtered through a cellulose column to remove white blood cells and platelets, which can interfere with the measurement.
-
Red Blood Cell Suspension: The purified red blood cells are suspended in a buffer solution (e.g., PBS) to a specific hematocrit.
-
Filtration: The red blood cell suspension is passed through a filter with a defined pore size (e.g., 5 µm) under a constant negative pressure.
-
Measurement: The time taken for a specific volume of the suspension to pass through the filter is measured. A shorter filtration time indicates greater erythrocyte deformability.
-
Data Analysis: The results are often expressed as a red cell transit time or a deformability index.
General Workflow for Erythrocyte Deformability Assay:
Blood Viscosity
This compound may also decrease blood viscosity by reducing plasma fibrinogen concentrations and increasing fibrinolytic activity.[4]
Platelet Aggregation
In vitro studies have shown that this compound can inhibit platelet aggregation induced by ADP, with a greater potency than theophylline.[12] At lower, more therapeutically relevant concentrations, this compound was found to enhance the anti-aggregatory effect of adenosine.[12]
Table 1: In Vitro Effects of this compound on Platelet Aggregation
| Parameter | This compound Concentration | Theophylline Concentration | Observation | Reference |
| ADP-induced Platelet Aggregation Inhibition | More potent than theophylline | > 280 µM | Concentration-dependent inhibition. | [12] |
| Interaction with Adenosine | 21 µM | 110 µM | Enforced the inhibitory effect of adenosine (4 µM). | [12] |
Quantitative Data from Preclinical and Analogous Compound Studies
The following tables summarize the limited quantitative data available for this compound and the more extensive data for the related compound, pentoxifylline, in non-respiratory applications.
Table 2: In Vitro Inhibition of Phosphodiesterase by this compound
| Tissue/Cell Type | PDE Inhibition (Ki value) | Reference |
| Human Platelets | 15 µM | [1] |
| Guinea-Pig Lung | 130 µM | [1] |
| Rat Fat Cells | 110 µM | [1] |
Table 3: Effects of Pentoxifylline on Intermittent Claudication (Analogous Compound Data)
| Study Outcome | Pentoxifylline Treatment | Placebo | p-value | Reference |
| Improvement in Initial Claudication Distance | +68% from baseline | +12% from baseline | 0.012 | [13] |
| Improvement in Minimum Distance Walked | +49% from baseline | +3% from baseline | 0.019 | [13] |
| Improvement in Pain-Free Walking Distance (meta-analysis) | +21.0 m (95% CI: 0.7, 41.3) | - | Statistically significant | [14] |
| Improvement in Total Walking Distance (meta-analysis) | +43.8 m (95% CI: 14.1, 73.6) | - | Statistically significant | [14] |
Table 4: Effects of Pentoxifylline on Cerebral Blood Flow (Analogous Compound Data)
| Treatment | Change in Global Cerebral Blood Flow | Change in Regional Cerebral Blood Flow (lowest baseline) | Reference |
| Pentoxifylline (800 mg) | Significant increase (p = 0.017) | Significant increase (p = 0.010) | [5] |
| Pentoxifylline (400 mg) | No significant increase (p = 0.29) | Significant increase (p = 0.038) | [5] |
Conclusion and Future Directions
This compound's established mechanism as a phosphodiesterase inhibitor provides a strong scientific rationale for its investigation in a variety of non-respiratory conditions, including cerebrovascular insufficiency, sickle cell disease, and diabetic neuropathy. The available preclinical and in vitro data, particularly regarding its effects on blood rheology and neuronal protection, are promising. However, the lack of robust clinical trial data for these indications represents a significant knowledge gap.
Future research should focus on:
-
Preclinical studies in relevant animal models: Investigating the efficacy of this compound in animal models of cerebrovascular disease, sickle cell disease, and diabetic neuropathy is crucial to validate the mechanistic rationale.
-
Well-designed clinical trials: Rigorous, placebo-controlled clinical trials are necessary to establish the safety and efficacy of this compound in these patient populations.
-
Dose-ranging studies: Determining the optimal therapeutic dose of this compound for non-respiratory conditions is essential.
-
Biomarker development: Identifying and validating biomarkers to monitor the therapeutic effects of this compound on blood rheology and neuronal function would be highly beneficial.
References
- 1. Effects of this compound on A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound and theophylline on purified human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C8H10N4O2 | CID 1676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pentoxifylline increases cerebral blood flow in patients with cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pentoxifylline on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelin receptor antagonism prevents hypoxia-induced mortality and morbidity in a mouse model of sickle-cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transgenic animal models of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A neuroprotective effect of pentoxifylline in rats with diabetic neuropathy: Mitigation of inflammatory and vascular alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo model of Peripheral neuropathy - Diabetes induced neuropathy - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 11. Animal models and biomarkers of neuropathy in diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects on aggregation of human platelets of two xanthines and their interactions with adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of pentoxifylline on severe intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Investigating Enprofylline in Sickle Cell Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sickle cell disease (SCD) is a monogenic disorder characterized by the polymerization of sickle hemoglobin (HbS) under deoxygenated conditions, leading to red blood cell (RBC) sickling, reduced deformability, vaso-occlusion, and chronic hemolysis. Enprofylline, a xanthine derivative, has been identified as a potential therapeutic agent for SCD.[1][2] This technical guide provides an in-depth overview of the proposed mechanisms of action of this compound in the context of SCD, drawing upon experimental data from related compounds that share its therapeutic pathways. The guide details relevant experimental protocols and presents quantitative data in a structured format to facilitate analysis and future research.
Introduction to this compound
This compound (3-propylxanthine) is a synthetic dimethylxanthine derivative.[1] While primarily known for its use as a bronchodilator in asthma, its application in the management of sickle cell disease has been suggested.[1][2] The therapeutic rationale for this compound in SCD is based on its dual mechanism of action: inhibition of phosphodiesterase (PDE) and antagonism of the adenosine A2B receptor (A2BR).[1]
Proposed Mechanisms of Action in Sickle Cell Disease
Phosphodiesterase Inhibition and Erythrocyte Deformability
This compound inhibits erythrocyte phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] Elevated cAMP levels are hypothesized to enhance the resistance of the erythrocyte membrane to deformity.[1] This is a critical factor in SCD, as the sickling process drastically reduces RBC deformability, contributing to the obstruction of microcirculation.[3]
This protocol is adapted from studies on non-selective PDE inhibitors in sickle cell disease.[3][4]
-
Blood Sample Collection: Whole blood is collected from SCD patients (HbSS genotype) into heparinized tubes.
-
Red Blood Cell Isolation: RBCs are isolated by centrifugation and washed three times in a physiological buffer.
-
Incubation with PDE Inhibitor: A suspension of RBCs is incubated with varying concentrations of the PDE inhibitor (e.g., pentoxifylline) or a vehicle control for a specified period at 37°C.
-
Deformability Measurement: RBC deformability is assessed using an ektacytometer (e.g., LORRCA). The instrument measures the elongation index (EI) of RBCs subjected to a range of shear stresses.
-
Data Analysis: The EI is plotted against shear stress to generate a deformability curve. Key parameters such as maximum elongation index (EImax) and the shear stress required for half-maximal deformation (SS1/2) are calculated.
The following table summarizes the effects of pentoxifylline on sickle RBC deformability from a published study.[4]
| Parameter | Control (Vehicle) | Pentoxifylline | Percentage Change |
| Elongation Index (EI) at 1.08 Pa | Value not specified | Increased | +5.5% (before shear stress) |
| Elongation Index (EI) at 7.34 Pa | Value not specified | Increased | +4.7% (after shear stress) |
| SS1/2 (Pa) | Value not specified | Decreased | Significant Decrease |
| EImax | Value not specified | No significant change | - |
Note: This data is from a study on pentoxifylline and is presented here as a surrogate for the potential effects of this compound.
Adenosine A2B Receptor Antagonism
Elevated levels of adenosine have been observed in the blood of individuals with SCD.[5] Adenosine signaling, particularly through the A2B receptor on erythrocytes, has been shown to be detrimental.[6] Activation of the A2BR leads to an increase in 2,3-diphosphoglycerate (2,3-DPG), a metabolite that decreases the oxygen affinity of hemoglobin.[7][8][9] This reduction in oxygen affinity promotes the deoxygenated state of HbS, thereby facilitating polymerization and sickling.[5][10]
This compound acts as an antagonist of the adenosine A2B receptor.[1] By blocking this receptor, this compound is expected to prevent the adenosine-mediated increase in 2,3-DPG, thus maintaining a higher oxygen affinity of HbS and reducing the propensity for sickling.
Adenosine A2B Receptor Signaling in Erythrocytes.
In Vivo Models for a Preclinical Investigation
Preclinical evaluation of this compound in SCD would necessitate the use of appropriate animal models that recapitulate the human pathophysiology of the disease. The Townes and Berkeley mouse models are two such established transgenic models.[11][12]
-
Townes Mouse Model: This model expresses only human hemoglobin, including HbS and fetal hemoglobin (HbF), and lacks mouse hemoglobin.[13][14] These mice exhibit many of the key features of human SCD, including sickling of red blood cells, hemolytic anemia, and organ damage.[11]
-
Berkeley Mouse Model: This is another transgenic model that expresses human sickle hemoglobin and demonstrates a severe SCD phenotype.[12]
This protocol is based on studies of other small molecules in the Townes mouse model.[15][16][17][18]
-
Animal Model: Utilize Townes SCD mice (e.g., hα/hα::βS/βS).
-
Drug Administration: Administer this compound orally or via injection at various doses for a specified duration (e.g., 30 days). A control group should receive a vehicle.
-
Blood Collection and Analysis: Collect peripheral blood at baseline and at the end of the treatment period. Analyze for:
-
Vaso-occlusion Assessment: Employ techniques such as dorsal skin-fold chambers to visualize and quantify microvascular occlusion under hypoxic challenge.[16][17]
-
Organ Histopathology: At the end of the study, harvest organs (e.g., spleen, liver, kidneys) for histopathological analysis to assess for signs of SCD-related damage.
The following table presents data from a study on the PDE9 inhibitor IMR-687, which, like this compound, is a PDE inhibitor, though of a different subtype. This data illustrates the potential therapeutic outcomes that could be investigated for this compound.[16][17]
| Parameter | Vehicle Control | IMR-687 (30 mg/kg) | Hydroxyurea (100 mg/kg) |
| % Fetal Hemoglobin-positive cells | 8.4% | Significantly Increased | 18% (not significant) |
| % Sickled RBCs | 56% | Significantly Decreased | 49% |
| White Blood Cell Count (x10^9/L) | Elevated | Reduced | Reduced |
| Microvessel Occlusion | Present under hypoxia | Reduced | Reduced |
Note: This data is from a study on the PDE9 inhibitor IMR-687 and is presented for illustrative purposes.
Experimental Workflows
The following diagrams illustrate the logical flow of in vitro and in vivo experimental investigations for this compound in SCD models.
In Vitro Experimental Workflow.
In Vivo Experimental Workflow.
Conclusion and Future Directions
This compound presents a promising, multi-faceted therapeutic approach for sickle cell disease through its dual action as a phosphodiesterase inhibitor and an adenosine A2B receptor antagonist. While direct experimental validation in SCD models is currently lacking in the literature, the well-documented effects of other compounds in these drug classes provide a strong rationale for its investigation. Future research should focus on conducting rigorous in vitro and in vivo studies, as outlined in this guide, to quantify the efficacy of this compound in improving red blood cell health, reducing sickling, and mitigating the downstream pathological consequences of SCD. Such studies will be crucial in determining the clinical potential of this compound as a novel treatment for this debilitating disease.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C8H10N4O2 | CID 1676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | A preliminary study of phosphodiesterases and adenylyl cyclase signaling pathway on red blood cell deformability of sickle cell patients [frontiersin.org]
- 4. A preliminary study of phosphodiesterases and adenylyl cyclase signaling pathway on red blood cell deformability of sickle cell patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detrimental effects of adenosine signaling in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Adenosine Signaling in Sickle Cell Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. In silico development of adenosine A2B receptor antagonists for sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Mouse models of sickle cell disease: Imperfect and yet very informative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vivo HSC prime editing rescues sickle cell disease in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease | Haematologica [haematologica.org]
- 18. researchgate.net [researchgate.net]
Enprofylline in Diabetic Neuropathy: A Technical Whitepaper for Researchers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the available pharmacological data on enprofylline and its potential relevance to diabetic neuropathy. It is intended for research and informational purposes only. Currently, there is a notable absence of dedicated preclinical or clinical studies specifically investigating the efficacy and mechanisms of this compound in the context of diabetic neuropathy. Therefore, the experimental protocols and signaling pathways described herein are largely hypothetical, based on the known pharmacology of this compound and the established pathophysiology of diabetic neuropathy.
Introduction: The Unmet Need in Diabetic Neuropathy
Diabetic neuropathy remains one of the most common and debilitating complications of diabetes, affecting a significant portion of patients and leading to chronic pain, sensory loss, and an increased risk of foot ulcers and amputations. The complex pathophysiology, involving metabolic and vascular disturbances, oxidative stress, and neuroinflammation, presents a formidable challenge for effective therapeutic intervention. Current treatments primarily focus on symptomatic relief and often have limited efficacy and significant side effects. This landscape necessitates the exploration of novel therapeutic agents with multifaceted mechanisms of action.
This compound, a xanthine derivative, has been noted for its potential use in diabetic neuropathy.[1][2][3][4] Its dual action as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist positions it as an intriguing candidate for addressing the complex pathology of diabetic nerve damage.[1][2] This technical guide provides a comprehensive overview of the theoretical role of this compound in diabetic neuropathy, detailing its potential mechanisms, and proposing experimental frameworks for its investigation.
Pharmacological Profile of this compound
This compound is a synthetic xanthine derivative with a distinct pharmacological profile that differentiates it from other methylxanthines like theophylline.[4] Its primary mechanisms of action are:
-
Phosphodiesterase (PDE) Inhibition: this compound acts as a non-selective PDE inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][3]
-
Adenosine Receptor Antagonism: It also functions as an antagonist at adenosine receptors, particularly the A2B subtype.[2]
These actions have been primarily studied in the context of bronchodilation for asthma treatment. However, they hold significant therapeutic potential for the multifaceted pathology of diabetic neuropathy.
Hypothetical Role of this compound in Diabetic Neuropathy
The pathogenesis of diabetic neuropathy is multifactorial, involving hyperglycemia-induced metabolic dysregulation, impaired nerve blood flow, and chronic neuroinflammation. This compound's known mechanisms of action suggest it could intervene at several key points in this pathological cascade.
Potential Therapeutic Effects
Based on its pharmacological profile, the theoretical benefits of this compound in diabetic neuropathy are summarized below.
| Potential Therapeutic Effect | Underlying Mechanism | Rationale in Diabetic Neuropathy |
| Improved Nerve Blood Flow | PDE inhibition leading to vasodilation. | Reduced endoneurial blood flow is a critical factor in nerve ischemia and damage in diabetic neuropathy.[2][5] |
| Neuroprotection | Increased intracellular cAMP and cGMP. | These second messengers are involved in pathways promoting neuronal survival and regeneration.[1] |
| Anti-inflammatory Effects | Modulation of inflammatory cell activity. | Chronic inflammation contributes significantly to nerve damage in diabetic neuropathy.[6][7] |
| Analgesia | Adenosine A2B receptor antagonism. | A2B receptors are implicated in the modulation of neuropathic pain.[8][9] |
Proposed Signaling Pathways
The potential signaling pathways through which this compound may exert its effects in diabetic neuropathy are illustrated below. These are hypothetical pathways constructed from the known pharmacology of this compound and the pathophysiology of the disease.
Caption: Hypothetical signaling pathway of this compound in diabetic neuropathy.
Proposed Experimental Protocols for Preclinical Evaluation
To validate the therapeutic potential of this compound in diabetic neuropathy, a series of preclinical studies are necessary. The following are proposed experimental designs based on standard methodologies in the field.
Animal Model
-
Model: Streptozotocin (STZ)-induced diabetic rats or mice. This model is widely used and recapitulates many of the key features of human diabetic neuropathy.[2][5]
-
Induction of Diabetes: A single intraperitoneal injection of STZ (dose to be optimized based on the rodent species and strain).
-
Confirmation of Diabetes: Monitoring of blood glucose levels. Animals with sustained hyperglycemia will be used for the study.
-
Treatment Groups:
-
Control (non-diabetic) + Vehicle
-
Diabetic + Vehicle
-
Diabetic + this compound (multiple dose levels)
-
Diabetic + Positive Control (e.g., pregabalin or duloxetine)
-
-
Duration of Treatment: To be initiated after the establishment of neuropathy (e.g., 4-8 weeks post-STZ injection) and continued for a defined period (e.g., 4-6 weeks).
Key Experiments and Methodologies
| Experiment | Methodology | Outcome Measures |
| Assessment of Neuropathic Pain | - Von Frey filaments (for mechanical allodynia) - Hot plate or Hargreaves test (for thermal hyperalgesia) - Tail-flick test | - Paw withdrawal threshold (g) - Latency to response (s) |
| Nerve Conduction Velocity (NCV) | - Electrophysiological recordings from the sciatic or tail nerve | - Motor NCV (m/s) - Sensory NCV (m/s) |
| Nerve Blood Flow | - Laser Doppler flowmetry of the sciatic nerve | - Blood flow units |
| Histopathology of Peripheral Nerves | - Sciatic nerve harvesting - Staining with hematoxylin and eosin (H&E), Luxol fast blue (for myelin), and specific antibodies (e.g., for axonal markers, inflammatory cells) | - Myelin sheath thickness - Axon diameter and density - Infiltration of inflammatory cells |
| Biochemical Assays | - ELISA or Western blot of nerve or spinal cord tissue | - Levels of inflammatory cytokines (e.g., TNF-α, IL-1β) - Markers of oxidative stress (e.g., malondialdehyde) - Levels of cAMP and cGMP |
Experimental Workflow Diagram
Caption: Proposed experimental workflow for preclinical evaluation.
Future Directions and Conclusion
While the direct investigation of this compound in diabetic neuropathy is currently lacking, its established pharmacological profile presents a compelling rationale for its exploration. The dual mechanism of PDE inhibition and adenosine receptor antagonism offers a multi-pronged approach to address the complex pathophysiology of this debilitating condition.
Future research should focus on:
-
Preclinical Proof-of-Concept: Conducting rigorous preclinical studies, as outlined in this guide, to establish the efficacy of this compound in animal models of diabetic neuropathy.
-
Mechanism of Action Studies: Elucidating the precise signaling pathways modulated by this compound in the context of diabetic nerve damage.
-
Safety and Tolerability: Assessing the long-term safety profile of this compound in the context of diabetes.
References
- 1. Modulatory effect of the PDE-5 inhibitor sildenafil in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pentoxifylline effects on nerve conduction velocity and blood flow in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repurposing the hypoglycaemic agents for neuroinflammation, a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. esmed.org [esmed.org]
- 8. mdpi.com [mdpi.com]
- 9. Adenosine signaling mediate pain transmission in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Data on Enprofylline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enprofylline, a xanthine derivative, has been investigated for its potential as a bronchodilator in the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Structurally related to theophylline, this compound exhibits a distinct pharmacological profile, primarily acting as a competitive nonselective phosphodiesterase inhibitor with minimal activity as a nonselective adenosine receptor antagonist.[1] This technical guide provides an in-depth overview of the early-phase clinical trial data on this compound, focusing on its pharmacokinetics, pharmacodynamics, and safety profile. The information is presented to facilitate further research and development efforts in this area.
Quantitative Data Summary
The following tables summarize the key quantitative data from early-phase clinical trials of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults
| Parameter | Mean Value | Reference |
| Elimination Half-life (t½) | 1.9 hours | [2] |
| Total Body Clearance | 191.1 ml/kg/h | [2] |
| Volume of Distribution (Vd) | 0.481 L/kg | [2] |
| Protein Binding | 49% | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Children with Asthma
| Parameter | Mean Value | Reference |
| Elimination Half-life (t½) | 1.06 ± 0.20 hours | [3] |
| Steady-State Volume of Distribution (Vss) | 0.55 ± 0.05 L/kg | [3] |
| Clearance Rate | 0.44 ± 0.06 L/hr/kg | [3] |
| Mean Steady-State Serum Concentration | 1.7 ± 0.5 mg/L | [3] |
| Urinary Recovery of Unchanged Drug | ~89% | [4] |
Table 3: Comparative Efficacy of this compound and Theophylline in Asthmatic Patients
| Treatment | Dose | Mean Maximum Plasma Level (µg/mL) | Mean Maximum Increase in FEV1.0 | Reference |
| This compound | 4 mg/kg (oral) | 4.40 ± 0.91 | 38.5% | [5] |
| Theophylline | 8 mg/kg (oral) | 16.5 ± 2.58 | 34.8% | [5] |
Table 4: Dose-Response Effect of Oral this compound on Peak Expiratory Flow Rate (PEFR) in Asthmatics
| Twice Daily Dosage | Mean Increase in Morning PEFR (12h post-dosing) | Reference |
| 150 mg | 2% | [6] |
| 300 mg | 8% | [6] |
| 450 mg | 14% | [6] |
| Placebo | 0% | [6] |
Experimental Protocols
Measurement of this compound Serum Concentration
Methodology: High-Pressure Liquid Chromatography (HPLC)
A common method for the quantitative analysis of xanthine derivatives like this compound in serum is HPLC. While specific parameters may vary between laboratories, a general protocol involves:
-
Sample Preparation: Protein precipitation from the serum sample is achieved by adding an acid, such as trichloroacetic acid. The sample is then centrifuged to separate the precipitated proteins.
-
Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a suitable column, such as a reverse-phase C18 column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile) is used as the mobile phase to elute the drug.
-
Detection: this compound is detected using an ultraviolet (UV) detector at a specific wavelength.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the drug to that of a known concentration of an internal standard.
Bronchial Provocation Tests
Methodology: Histamine or Methacholine Challenge
Bronchial provocation tests are used to assess airway hyperresponsiveness.
-
Baseline Measurement: Baseline forced expiratory volume in one second (FEV1) is measured using spirometry.
-
Inhalation of Provoking Agent: The patient inhales increasing concentrations of a nebulized provoking agent, such as histamine or methacholine.
-
Post-Inhalation Spirometry: FEV1 is measured after each dose of the provoking agent.
-
Determination of PC20: The test is concluded when the FEV1 has dropped by 20% from baseline. The concentration of the provoking agent that causes this 20% fall is known as the provocative concentration 20 (PC20).[2] A lower PC20 value indicates greater airway hyperresponsiveness.
Assessment of Side Effects
Methodology: Scoring Systems
The incidence and severity of side effects such as headache and nausea are typically assessed using a simple scoring system.[5]
-
Headache: A common method is to use a verbal rating scale (VRS) or a numerical rating scale (NRS). For example, a 4-point VRS could be: 0 = none, 1 = mild, 2 = moderate, 3 = severe.
-
Nausea: Similar to headache, nausea can be rated on a simple categorical scale (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).
Signaling Pathways and Workflows
This compound's Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates bronchial smooth muscle relaxation.
Caption: this compound inhibits PDE, increasing cAMP and activating PKA, leading to bronchodilation.
Experimental Workflow: Bronchial Provocation Test
The following diagram illustrates the typical workflow for a bronchial provocation test to assess the effect of a drug like this compound on airway reactivity.
Caption: Workflow of a bronchial provocation test to evaluate drug efficacy on airway hyperresponsiveness.
References
- 1. d-nb.info [d-nb.info]
- 2. Long-term xanthine therapy of asthma. This compound and theophylline compared. International this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guidelines of the International Headache Society for controlled trials of acute treatment of migraine attacks in adults: Fourth edition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intravenous this compound in the treatment of patients with acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Standardizing ED-based migraine clinical research: a data-driven analysis of commonly-used trial outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of the cAMP efflux and extracellular cAMP-adenosine pathway on airway smooth muscle relaxation induced by formoterol and phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Enprofylline for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of enprofylline (3-propylxanthine), a xanthine derivative with significant potential in respiratory research. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of key biological pathways and experimental workflows to support research and development activities.
Introduction to this compound
This compound is a bronchodilator that acts as a competitive nonselective phosphodiesterase (PDE) inhibitor.[1] By inhibiting PDEs, this compound increases intracellular concentrations of cyclic adenosine monophosphate (cAMP), a key second messenger involved in the relaxation of airway smooth muscle.[2] This mechanism of action makes this compound a subject of interest for research into respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Synthesis of this compound (3-Propylxanthine)
Proposed Synthetic Pathway
A plausible synthetic route to this compound involves the following key transformations:
-
N-propylation of Uracil: Introduction of a propyl group at the N1 position of the uracil ring.
-
Nitrosation: Introduction of a nitroso group at the C5 position.
-
Reduction: Reduction of the nitroso group to an amino group, forming a 5,6-diaminouracil derivative.
-
Cyclization: Ring closure to form the xanthine ring system.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol (Representative)
The following is a representative, non-validated protocol that researchers can use as a starting point. Optimization of reaction conditions and purification steps will be necessary to achieve high yields and purity.
Step 1: Synthesis of 6-Amino-1-propyluracil
-
To a suspension of 6-aminouracil in a suitable solvent (e.g., dimethylformamide), add a base (e.g., potassium carbonate).
-
Add 1-bromopropane dropwise at room temperature and then heat the mixture to facilitate the alkylation reaction.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter, and wash the solid with water and a suitable organic solvent.
-
Dry the product under vacuum.
Step 2: Synthesis of 6-Amino-5-nitroso-1-propyluracil
-
Suspend 6-amino-1-propyluracil in water or a dilute acid.
-
Cool the suspension in an ice bath.
-
Add a solution of sodium nitrite dropwise while maintaining the low temperature.
-
Stir the reaction mixture for a specified time until the formation of the nitroso derivative is complete (indicated by a color change).
-
Filter the resulting precipitate, wash with cold water, and dry.
Step 3: Synthesis of 5,6-Diamino-1-propyluracil
-
Suspend the 6-amino-5-nitroso-1-propyluracil in water or an aqueous ammonia solution.
-
Add a reducing agent, such as sodium dithionite, portion-wise at a controlled temperature.
-
Continue stirring until the reaction is complete (indicated by a color change).
-
Cool the reaction mixture and filter the product. Wash with cold water and dry.
Step 4: Synthesis of this compound (3-Propylxanthine)
-
Reflux the 5,6-diamino-1-propyluracil with a cyclizing agent such as formic acid or triethyl orthoformate.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to induce precipitation of the crude this compound.
-
Filter the crude product, wash with a suitable solvent, and dry.
Note: This is a generalized protocol. Researchers should consult literature on xanthine synthesis for more specific reaction conditions and safety precautions.
Purification of this compound
Purification of the crude this compound is crucial to obtain a product of high purity suitable for research purposes. The two primary methods for purification are recrystallization and preparative high-performance liquid chromatography (HPLC).
Recrystallization
Recrystallization is a widely used technique for the purification of solid organic compounds.[3][4] The selection of an appropriate solvent system is critical for successful recrystallization.
3.1.1. Solvent Selection
An ideal recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at room temperature or below. A systematic screening of solvents is recommended. Common solvents to evaluate include:
-
Water
-
Ethanol
-
Methanol
-
Isopropanol
-
Mixtures of the above solvents (e.g., ethanol/water)
3.1.2. Recrystallization Protocol
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent to form a saturated solution.
-
If colored impurities are present, a small amount of activated carbon can be added, and the hot solution is filtered to remove the carbon and any insoluble impurities.[4]
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.
-
Further cooling in an ice bath can maximize the yield of the purified crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the purified this compound crystals under vacuum.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity or for separating this compound from closely related impurities, preparative HPLC is the method of choice.
3.2.1. HPLC Parameters (Illustrative)
The following are suggested starting parameters for the development of a preparative HPLC purification method. Optimization will be required based on the specific impurity profile of the crude product.
| Parameter | Suggested Condition |
| Column | C18 stationary phase |
| Mobile Phase | A mixture of water (with or without a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. A gradient elution may be necessary. |
| Flow Rate | Dependent on the column dimensions. |
| Detection | UV detection at a wavelength where this compound has strong absorbance (e.g., around 273 nm). |
| Injection Volume | Dependent on the concentration of the sample solution and the capacity of the column. |
3.2.2. HPLC Purification Workflow
Figure 2: General workflow for HPLC purification of this compound.
Quality Control and Characterization
The purity and identity of the synthesized and purified this compound should be confirmed using appropriate analytical techniques.
| Analytical Technique | Purpose | Expected Results for this compound |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak corresponding to this compound with purity >98%. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | A molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₀N₄O₂, MW: 194.19 g/mol ).[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | Spectra consistent with the chemical structure of 3-propylxanthine. |
| Melting Point | Physical property confirmation and purity indication. | A sharp melting point in agreement with the literature value. |
Mechanism of Action: Signaling Pathway
This compound exerts its bronchodilatory effects by inhibiting phosphodiesterases (PDEs), particularly in airway smooth muscle cells. This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels. The subsequent signaling cascade results in the relaxation of the smooth muscle, leading to bronchodilation.[2][6]
Figure 3: Signaling pathway of this compound-mediated bronchodilation.
Conclusion
This technical guide provides a foundational framework for the synthesis and purification of this compound for research applications. The proposed synthetic route and purification protocols offer a starting point for laboratory-scale production. The included diagrams of the experimental workflow and signaling pathway serve to visually articulate the key processes involved. Researchers are encouraged to optimize these methods to suit their specific experimental needs and to rigorously characterize the final product to ensure its suitability for their studies.
References
- 1. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C8H10N4O2 | CID 1676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
Enprofylline CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical and pharmacological properties of enprofylline. The information is curated to support research and development activities, offering detailed data on its chemical identifiers, pharmacological actions, and relevant experimental insights.
Core Chemical Data
This compound, a xanthine derivative, is a subject of interest for its bronchodilatory and anti-inflammatory effects. Accurate identification is paramount in research and drug development.
Chemical Identifiers
A comprehensive list of identifiers for this compound is provided below, facilitating its unambiguous identification across various databases and regulatory submissions.
| Identifier Type | Identifier |
| CAS Number | 41078-02-8[1][2][3] |
| IUPAC Name | 3-propyl-7H-purine-2,6-dione[4] |
| Molecular Formula | C₈H₁₀N₄O₂[2][4] |
| Molecular Weight | 194.19 g/mol [2] |
| InChI | InChI=1S/C8H10N4O2/c1-2-3-12-6-5(9-4-10-6)7(13)11-8(12)14/h4H,2-3H2,1H3,(H,9,10)(H,11,13,14)[3][5][6] |
| InChIKey | SIQPXVQCUCHWDI-UHFFFAOYSA-N[3][5][6] |
| SMILES | CCCn1c2nc[nH]c2c(=O)[nH]c1=O[6] |
| DrugBank Accession | DB00824[5] |
| PubChem CID | 1676[4] |
| ChEMBL ID | CHEMBL279898[2] |
| UNII | DT7DT5E518[2][5] |
| Synonyms | 3-Propylxanthine, 3-n-Propylxanthine[1][4] |
Pharmacological Profile
This compound exhibits its therapeutic effects primarily through two distinct mechanisms of action: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[4][7]
Signaling Pathways
The dual-action of this compound on these pathways leads to its characteristic bronchodilatory and anti-inflammatory responses.
References
- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | A2B receptor antagonist| phosphodiesterase inhibitor | CAS# 41078-02-8 | asthma | bronchodilator | xanthine analogue| InvivoChem [invivochem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Effects of this compound on A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. This compound|CAS 41078-02-8|DC Chemicals [dcchemicals.com]
In Silico Modeling of Enprofylline-Phosphodiesterase Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enprofylline, a xanthine derivative, is recognized for its bronchodilator effects, primarily attributed to its role as a non-selective phosphodiesterase (PDE) inhibitor.[1][2][3] Understanding the molecular interactions between this compound and various PDE isoforms is crucial for elucidating its mechanism of action and for the rational design of more selective and potent therapeutic agents. This technical guide provides a comprehensive overview of the in silico methodologies employed to model the this compound-phosphodiesterase interaction. It includes a summary of available quantitative data, detailed experimental protocols for molecular docking and molecular dynamics simulations, and visual representations of the relevant signaling pathways.
Data Presentation: Quantitative Analysis of this compound and Other PDE Inhibitors
Quantitative data on the inhibitory activity of this compound against a wide range of phosphodiesterase (PDE) isoforms is not extensively available in publicly accessible literature. However, to provide a comparative context, the following table summarizes the available inhibitory concentrations (IC50) and binding affinities (Ki) for this compound, its parent compound theophylline, and other relevant PDE inhibitors. This data highlights the non-selective nature of this compound and provides a basis for computational analysis.
| Compound | PDE Isoform | IC50 / Ki (µM) | Comments |
| This compound | cAMP-PDE (human basophils) | More potent than theophylline | Specific IC50 not provided.[4] |
| PDE4A/4B | Inhibitor | No specific IC50 values available.[5] | |
| Adenosine A2B receptor | 7 (Ki) | For comparison of receptor vs. enzyme activity.[5] | |
| Theophylline | PDE (general) | 665 | From human pregnant myometrium.[6] |
| PI3K-δ | 2.1 - 137.3 | Demonstrates activity on other enzyme systems.[7] | |
| Rolipram | PDE4 | 2.0 | Selective PDE4 inhibitor.[8] |
| PDE4A | 0.003 | High affinity for PDE4A isoform.[9][10] | |
| PDE4B | 0.130 | [9][10] | |
| PDE4D | 0.240 | [9][10] | |
| Zardaverine | PDE3 | 0.58 | Dual PDE3/4 inhibitor.[11] |
| PDE4 | 0.17 | [11] |
Experimental Protocols: In Silico Modeling Workflow
This section outlines a detailed, step-by-step protocol for the in silico modeling of the this compound-phosphodiesterase interaction, focusing on molecular docking and molecular dynamics simulations.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol uses AutoDock Vina as an example.
2.1.1. Preparation of the Receptor (Phosphodiesterase)
-
Obtain Protein Structure: Download the 3D crystal structure of a human phosphodiesterase isoform (e.g., PDE4B) from the Protein Data Bank (PDB).
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared protein in the PDBQT format.
-
2.1.2. Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: Retrieve the 3D structure of this compound from a chemical database like PubChem.[3]
-
Prepare the Ligand:
-
Define the rotatable bonds in the this compound molecule.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT format.
-
2.1.3. Docking Simulation
-
Define the Binding Site: Identify the active site of the PDE enzyme. This is typically the location of the co-crystallized ligand or can be predicted using pocket detection algorithms.
-
Configure Docking Parameters: Create a configuration file specifying the coordinates of the binding site (grid box), the names of the prepared protein and ligand files, and the desired output file name.
-
Run Docking: Execute the docking simulation using the command-line interface of the chosen software.
-
Analyze Results:
-
Examine the binding affinity scores (e.g., in kcal/mol) for the different predicted binding poses.
-
Visualize the top-ranked binding poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the PDE active site.
-
Molecular Dynamics Simulation Protocol
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time. This protocol uses GROMACS as an example.
2.2.1. System Preparation
-
Prepare the Complex: Use the best-ranked docked pose of the this compound-PDE complex from the molecular docking step.
-
Choose a Force Field: Select an appropriate force field for the protein and the ligand (e.g., CHARMM36 for the protein and CGenFF for the ligand).
-
Generate Topology Files: Create topology files for both the protein and this compound. The protein topology is generated using the pdb2gmx tool in GROMACS. The ligand topology can be generated using servers like the CGenFF server.
-
Solvation: Place the protein-ligand complex in a periodic box and solvate it with a chosen water model (e.g., TIP3P).
-
Add Ions: Add ions to neutralize the system and mimic physiological salt concentration.
2.2.2. Simulation
-
Energy Minimization: Perform energy minimization to remove steric clashes and relax the system.
-
Equilibration:
-
Perform an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
-
Perform an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density of the system.
-
-
Production MD: Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds) to generate the trajectory of the complex.
2.2.3. Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein and ligand to assess the stability of the simulation.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.
-
Interaction Analysis: Analyze the hydrogen bonds and other non-covalent interactions between this compound and the PDE active site throughout the simulation.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of this compound to the phosphodiesterase.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the in silico modeling workflow.
Caption: In Silico Modeling Workflow for this compound-PDE Interaction.
Caption: cAMP and cGMP Signaling Pathways and the Role of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H10N4O2 | CID 1676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effects of this compound and theophylline on purified human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Effects of different phosphodiesterase-inhibiting drugs on human pregnant myometrium: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Phosphoinositide-3-Kinase-δ with Theophylline Reverses Corticosteroid Insensitivity in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rolipram | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zardaverine: a cyclic AMP specific PDE III/IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Enprofylline: A Technical Review of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enprofylline (3-propylxanthine) is a xanthine derivative with a distinct pharmacological profile that has primarily been investigated for its bronchodilatory effects in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Unlike its predecessor, theophylline, this compound exhibits a reduced side-effect profile, particularly concerning central nervous system stimulation, which has been attributed to its weak activity as an adenosine receptor antagonist.[4][5][6] This technical guide provides an in-depth review of the biological activities of this compound, focusing on its core mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and respiratory pharmacology.
Core Mechanism of Action: Phosphodiesterase Inhibition
The primary mechanism underlying the bronchodilatory effects of this compound is the competitive, non-selective inhibition of phosphodiesterase (PDE) enzymes.[4][7] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in airway smooth muscle relaxation. By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle and subsequent bronchodilation.[1][8] this compound has been shown to be a more potent PDE inhibitor than theophylline.[9]
Signaling Pathway: this compound-Mediated Bronchodilation
Caption: this compound inhibits phosphodiesterase (PDE), leading to increased cAMP levels and airway smooth muscle relaxation.
Interaction with Adenosine Receptors
The role of this compound as an adenosine receptor antagonist is a key point of differentiation from theophylline. While theophylline is a non-selective adenosine receptor antagonist, this compound is considered to have relatively little activity at these receptors, particularly at therapeutic concentrations.[4][5] However, some studies suggest that this compound may act as a selective antagonist at the A2B adenosine receptor, which could contribute to its anti-inflammatory effects.[2][10]
Anti-Inflammatory and Other Biological Activities
Beyond its well-established bronchodilatory effects, this compound exhibits several other biological activities:
-
Anti-inflammatory Effects: this compound has been shown to inhibit the release of histamine from purified human basophils, an effect attributed to its PDE inhibitory action.[9][11] It may also modulate the secretion of inflammatory mediators like interleukin-8 from mast cells.[10]
-
Effects on Blood Viscosity: this compound can decrease blood viscosity by reducing plasma fibrinogen concentrations and increasing fibrinolytic activity.[2][4]
-
Erythrocyte Deformability: By inhibiting erythrocyte phosphodiesterase and increasing cAMP activity, this compound makes the erythrocyte membrane more resistant to deformity.[2][4]
-
Vascular Endothelial Growth Factor (VEGF) Secretion: this compound has been shown to abolish contraction-induced VEGF secretion from skeletal muscle cells.[12]
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activities of this compound.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Biological Half-Life | ~2 hours | Human | [1] |
| Protein Binding | 49% | Human | [13] |
| Volume of Distribution | 0.481 L/kg | Human | [13] |
| Total Body Clearance | 191.1 mL/kg/h | Human | [13] |
Table 2: In Vitro Activity of this compound
| Parameter | Value | Assay System | Reference |
| KB (A2 Adenosine Receptor) | 130 µM | Human platelet adenylate cyclase | [1] |
| KB (A1 Adenosine Receptor) | 32 µM | Rat fat cell adenylate cyclase | [1] |
| Ki ([3H]PIA binding to A1) | 45 µM | Rat fat cell membranes | [1] |
| Ki (cAMP phosphodiesterase) | 15 µM | Human platelets | [1] |
| Ki (cAMP phosphodiesterase) | 130 µM | Guinea-pig lung | [1] |
| Ki (cAMP phosphodiesterase) | 110 µM | Rat fat cells | [1] |
| Ki (A2B Adenosine Receptor) | ~7 µM | Human recombinant | [2] |
Table 3: Clinical Efficacy of Intravenous this compound in Asthma
| Dose | Peak Plasma Concentration | Effect on FEV1 | Patient Population | Reference |
| 2 mg/kg | 3.0 ± 0.6 µg/mL | Significant bronchodilation | Chronic obstructive lung disease | [5] |
| 2 + 4 mg/kg | 8.5 ± 1.4 µg/mL | At least as effective as theophylline (18.5 µg/mL) | Chronic obstructive lung disease | [5] |
| 1 mg/kg infusions (x3) | 1-4 mg/L | Concentration-dependent bronchodilation | Chronic airway obstruction | [3] |
| 1.5 mg/kg bolus + 0.4 mg/kg/h infusion | - | Increase in PEFR from 121 to 164 L/min at 20 min | Acute asthma | [14] |
| 1.0 mg/kg | - | 21% increase in PEF | Acute asthma | [13] |
Detailed Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a general method for assessing the inhibitory effect of this compound on cAMP-PDE activity, based on methodologies described in the literature.[1][9]
Objective: To determine the inhibitory constant (Ki) of this compound for cAMP phosphodiesterase.
Materials:
-
Tissue homogenate (e.g., human platelets, guinea-pig lung) as a source of PDE.
-
This compound solutions of varying concentrations.
-
[3H]-cAMP (radiolabeled substrate).
-
5'-Nucleotidase (from snake venom).
-
Anion-exchange resin (e.g., Dowex).
-
Scintillation fluid and counter.
-
Buffer solution (e.g., Tris-HCl).
Procedure:
-
Enzyme Preparation: Prepare a homogenate of the tissue of interest in a suitable buffer and centrifuge to obtain a supernatant containing the PDE enzyme.
-
Reaction Mixture: In a reaction tube, combine the enzyme preparation, varying concentrations of this compound (or vehicle control), and a fixed concentration of [3H]-cAMP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for the enzymatic conversion of [3H]-cAMP to [3H]-5'-AMP.
-
Termination of Reaction: Stop the reaction by boiling the mixture.
-
Conversion to Adenosine: Add 5'-nucleotidase to the mixture and incubate to convert the [3H]-5'-AMP to [3H]-adenosine.
-
Separation: Add an anion-exchange resin to the mixture to bind the unreacted [3H]-cAMP. Centrifuge to pellet the resin.
-
Quantification: Transfer an aliquot of the supernatant containing the [3H]-adenosine to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE inhibition for each this compound concentration. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of PDE activity) and subsequently calculate the Ki value using the Cheng-Prusoff equation.
Experimental Workflow: PDE Inhibition Assay
Caption: Workflow for determining the phosphodiesterase inhibitory activity of this compound.
Adenosine Receptor Binding Assay
This protocol outlines a general radioligand binding assay to determine the affinity of this compound for adenosine receptors, based on methods described in the literature.[1]
Objective: To determine the inhibitory constant (Ki) of this compound for adenosine A1 and A2 receptors.
Materials:
-
Cell membranes expressing the adenosine receptor of interest (e.g., from rat fat cells for A1).
-
This compound solutions of varying concentrations.
-
Radioligand specific for the receptor (e.g., [3H]-PIA for A1 receptors).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Incubation buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the target adenosine receptor.
-
Reaction Mixture: In a reaction tube, combine the cell membranes, varying concentrations of this compound (or vehicle control), and a fixed concentration of the radioligand. For non-specific binding, use a saturating concentration of an unlabeled ligand instead of this compound.
-
Incubation: Incubate the reaction mixture at a specified temperature and for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Airway Smooth Muscle Relaxation Assay
This protocol describes a method to assess the relaxant effect of this compound on pre-contracted airway smooth muscle, based on methodologies used in similar studies.[15]
Objective: To evaluate the dose-response relationship of this compound in relaxing airway smooth muscle.
Materials:
-
Isolated tracheal rings or bronchial strips from an appropriate animal model (e.g., guinea pig).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isometric force transducer and data acquisition system.
-
A contractile agent (e.g., carbachol, histamine).
-
This compound solutions of varying concentrations.
Procedure:
-
Tissue Preparation: Dissect and prepare tracheal rings or bronchial strips and mount them in the organ bath system under a resting tension.
-
Equilibration: Allow the tissues to equilibrate in the physiological salt solution for a specified period.
-
Contraction: Induce a stable contraction of the airway smooth muscle by adding a contractile agent to the organ bath.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, allowing the tissue to reach a steady-state response at each concentration.
-
Data Recording: Continuously record the isometric tension of the smooth muscle throughout the experiment.
-
Data Analysis: Express the relaxation at each this compound concentration as a percentage of the initial induced contraction. Plot the concentration-response curve and determine the EC50 value (the effective concentration of this compound that causes 50% of the maximal relaxation).
Logical Relationship: this compound's Dual Mechanism
Caption: this compound's biological effects are mediated through both PDE inhibition and potential adenosine receptor antagonism.
Conclusion
This compound presents a compelling pharmacological profile, primarily characterized by its potent phosphodiesterase inhibitory activity, which underpins its efficacy as a bronchodilator. Its limited interaction with adenosine receptors distinguishes it from theophylline, resulting in a more favorable side-effect profile. The anti-inflammatory and hemorheological effects of this compound further contribute to its potential therapeutic value. This technical guide has provided a comprehensive overview of the biological activities of this compound, supported by quantitative data and detailed experimental methodologies, to aid in the ongoing research and development of novel respiratory therapeutics.
References
- 1. Effects of this compound on A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qdcxjkg.com [qdcxjkg.com]
- 3. This compound | C8H10N4O2 | CID 1676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Adenosine Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. Effect of theophylline and this compound on bronchial hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Mitigation of Chlorine Lung Injury by Increasing Cyclic AMP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenosine A2b receptors evoke interleukin-8 secretion in human mast cells. An this compound-sensitive mechanism with implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound and theophylline on purified human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of this compound and theophylline for intravenous treatment of acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intravenous this compound in the treatment of patients with acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of different bronchodilators on airway smooth muscle responsiveness to contractile agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Enprofylline In Vitro Assay for Bronchodilation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enprofylline, a xanthine derivative, is a bronchodilator used in the management of asthma and chronic obstructive pulmonary disease (COPD). Unlike the more common xanthine, theophylline, this compound exhibits potent bronchodilatory effects with significantly less adenosine receptor antagonism, thereby reducing the incidence of certain side effects.[1] Its primary mechanism of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) in airway smooth muscle cells.[2][3] This increase in cAMP subsequently activates downstream signaling pathways that promote smooth muscle relaxation and bronchodilation.
These application notes provide detailed protocols for two common in vitro assays to assess the bronchodilatory potential of this compound: the isolated tracheal ring assay and the intracellular cAMP measurement in cultured airway smooth muscle cells.
Mechanism of Action: Signaling Pathway
This compound exerts its bronchodilatory effect by inhibiting phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4, in airway smooth muscle cells. This inhibition prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several target proteins that collectively reduce the intracellular calcium concentration and decrease the sensitivity of the contractile machinery to calcium. This cascade of events results in the relaxation of the airway smooth muscle and subsequent bronchodilation.
Data Presentation
The following tables summarize the in vitro potency of this compound in comparison to other relevant bronchodilators. The EC50 value represents the concentration of the drug that elicits 50% of its maximal effect.
Table 1: Comparative Potency (EC50) of Xanthine Derivatives in Guinea Pig Tracheal Preparations
| Compound | EC50 (µM) | Tissue Preparation | Contractile Agent | Reference |
| This compound | 56 ± 9 | Guinea Pig Trachea | Carbamylcholine | [4] |
| Theophylline | 162 ± 17 | Guinea Pig Trachea | Carbamylcholine | [4] |
| Caffeine | 551 ± 81 | Guinea Pig Trachea | Carbamylcholine | [4] |
Table 2: Comparative Potency (EC50) of this compound and Other Bronchodilators
| Compound | EC50 (µM) | Tissue Preparation | Contractile Agent | Reference |
| This compound | 9.6 ± 0.7 | Guinea Pig Bronchi | Electrical Field Stimulation | [5] |
| Theophylline | 62.0 ± 4.7 | Guinea Pig Bronchi | Electrical Field Stimulation | [5] |
| Isoprenaline | ~0.01-0.1 | Guinea Pig Trachea | Spontaneous Tone / PGE2 | [6] |
Experimental Protocols
Protocol 1: Isolated Tracheal Ring Assay for Bronchodilation
This protocol details the methodology for assessing the relaxant effect of this compound on pre-contracted isolated tracheal rings, a classic method for evaluating bronchodilator activity.
Materials and Reagents:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118.4, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1)
-
Carbachol or other contractile agents (e.g., histamine, acetylcholine)
-
This compound
-
Organ bath system with isometric force transducers
-
95% O2 / 5% CO2 gas mixture
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect the trachea.[7]
-
Place the trachea in cold Krebs-Henseleit solution.
-
Carefully remove adhering connective tissue and cut the trachea into 3-4 mm wide rings.[7]
-
Suspend each ring between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.[7]
-
-
Equilibration and Contraction:
-
Drug Administration and Data Recording:
-
Once a stable contraction plateau is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10 nM to 100 µM).
-
Record the changes in isometric tension after each addition until a maximal relaxation is achieved or the concentration-response curve is complete.
-
-
Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the initial carbachol-induced contraction.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve using non-linear regression analysis.
-
Protocol 2: Intracellular cAMP Measurement in Cultured Airway Smooth Muscle Cells
This protocol describes a cell-based assay to quantify the increase in intracellular cAMP levels in response to this compound treatment in cultured human airway smooth muscle cells (hASMCs).
Materials and Reagents:
-
Human airway smooth muscle cells (hASMCs)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP enzyme-linked immunosorbent assay (ELISA) kit
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture hASMCs in appropriate flasks or multi-well plates until they reach 80-90% confluency.
-
Serum-starve the cells for 24 hours prior to the experiment to reduce basal cAMP levels.
-
-
Drug Treatment:
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent the degradation of newly synthesized cAMP.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM to 1 mM) for a specified time (e.g., 15-30 minutes). Include a vehicle control.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium and lyse the cells with the provided lysis buffer.
-
Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves the incubation of the cell lysates with a cAMP-specific antibody and a labeled cAMP conjugate in a competitive binding format.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Determine the concentration of cAMP in each sample by interpolating from the standard curve.
-
Express the results as pmol of cAMP per well or normalize to the total protein concentration of each sample.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Conclusion
The provided protocols for the isolated tracheal ring assay and the intracellular cAMP measurement offer robust and reliable methods for the in vitro characterization of the bronchodilatory effects of this compound. These assays are essential tools for researchers in the fields of respiratory pharmacology and drug development for the screening and mechanistic evaluation of potential new bronchodilator agents. The data tables and signaling pathway diagram provide a comprehensive overview of this compound's pharmacological profile.
References
- 1. Actions and interactions of adenosine, theophylline and this compound on the guinea-pig spirally cut trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterases regulate airway smooth muscle function in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activities of caffeine, theophylline, and this compound analogs as tracheal relaxants [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation by theophylline and this compound of the excitatory non-cholinergic transmission in guinea-pig bronchi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relaxant actions of isoprenaline on guinea-pig isolated tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Epithelium-dependent relaxation of guinea-pig tracheal smooth muscle by carbachol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enprofylline Phosphodiesterase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enprofylline, a xanthine derivative, functions as a competitive nonselective phosphodiesterase (PDE) inhibitor.[1][2] Its therapeutic applications, particularly in the treatment of asthma and other respiratory diseases, stem from its ability to increase intracellular concentrations of cyclic adenosine monophosphate (cAMP).[3][4] This is achieved by inhibiting the PDE enzymes that are responsible for the degradation of cAMP. This document provides detailed protocols for conducting a phosphodiesterase inhibition assay using this compound, guidance on data presentation, and visualizations of the relevant biological pathways and experimental workflows.
This compound has been identified as an inhibitor of several phosphodiesterase enzymes, including PDE4A and PDE4B.[4] Like other methylxanthines, it is a competitive inhibitor, meaning it binds to the active site of the PDE enzyme, competing with the natural substrate (cAMP or cGMP).[5][6] Understanding the inhibitory profile of this compound across various PDE isoforms is crucial for elucidating its mechanism of action and potential therapeutic effects.
Data Presentation
A critical aspect of characterizing any enzyme inhibitor is the determination of its inhibitory potency against a panel of relevant enzymes. For this compound, this involves measuring its half-maximal inhibitory concentration (IC50) against various PDE isoforms. The following table summarizes the inhibitory activity of this compound and the related xanthine, theophylline, against a crude phosphodiesterase preparation.
| Compound | Target Enzyme | IC50 (µM) | Notes |
| This compound | cAMP-Phosphodiesterase (crude, from human myometrium) | More potent than Theophylline | Specific IC50 value not provided in the study. |
| Theophylline | cAMP-Phosphodiesterase (crude, from human myometrium) | 665 | A well-known non-selective PDE inhibitor. |
Signaling Pathway
The mechanism of action of this compound involves the inhibition of phosphodiesterase, which in turn leads to an increase in intracellular cAMP levels. This signaling cascade plays a crucial role in various physiological processes, including smooth muscle relaxation and modulation of inflammatory responses.
Caption: this compound inhibits PDE, increasing cAMP levels and leading to cellular responses.
Experimental Protocols
The following are detailed protocols for two common methods used to determine the inhibitory activity of compounds like this compound against phosphodiesterase enzymes: a radiometric assay and a fluorescence polarization assay.
Radiometric Phosphodiesterase (PDE) Inhibition Assay
This protocol is adapted from standard radiometric PDE assay procedures and is suitable for determining the IC50 of this compound.[7]
Materials:
-
Recombinant human PDE enzymes (various isoforms)
-
[³H]-cAMP (radiolabeled substrate)
-
This compound
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol (DTT)
-
Snake venom nucleotidase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
96-well microplates
-
Microplate shaker
-
Scintillation counter
Experimental Workflow Diagram:
Caption: Workflow for the radiometric PDE inhibition assay.
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the this compound stock solution to obtain a range of concentrations for IC50 determination.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
50 µL of Assay Buffer
-
10 µL of the appropriate this compound dilution (or solvent for control wells)
-
20 µL of diluted PDE enzyme solution
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 30°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding 20 µL of [³H]-cAMP solution to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., placing the plate in a boiling water bath for 2 minutes) or by adding a stop solution (e.g., 0.1 M HCl).
-
Conversion to Adenosine: Add 10 µL of snake venom nucleotidase to each well and incubate at 30°C for 10 minutes. This will convert the [³H]-AMP product to [³H]-adenosine.
-
Separation: Add the reaction mixture to an anion-exchange resin column or slurry. The unreacted [³H]-cAMP will bind to the resin, while the [³H]-adenosine product will be in the eluate.
-
Measurement: Collect the eluate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Phosphodiesterase (PDE) Inhibition Assay
This non-radioactive method is well-suited for high-throughput screening of PDE inhibitors.[8][9]
Materials:
-
Recombinant human PDE enzymes (various isoforms)
-
Fluorescently labeled cAMP or cGMP tracer (e.g., FAM-cAMP)
-
PDE-specific binding partner (e.g., antibody or other protein that binds the fluorescent product)
-
This compound
-
Assay Buffer: (specific to the assay kit, typically a Tris-based buffer with MgCl₂)
-
Black, low-volume 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Experimental Workflow Diagram:
Caption: Workflow for the fluorescence polarization PDE inhibition assay.
Procedure:
-
This compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 384-well microplate, add the following to each well:
-
Assay Buffer
-
This compound dilution (or solvent for control)
-
PDE enzyme solution
-
-
Pre-incubation: Mix the contents of the plate and pre-incubate at room temperature for 10-15 minutes.
-
Reaction Initiation: Add the fluorescently labeled cAMP/cGMP tracer to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the PDE-specific binding partner to each well. This will bind to the fluorescently labeled product of the enzymatic reaction.
-
Incubation: Incubate for a short period to allow for binding equilibrium to be reached.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader. A decrease in polarization indicates inhibition of the PDE enzyme.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable curve-fitting model.
Conclusion
The provided protocols offer robust methods for determining the inhibitory activity of this compound against various phosphodiesterase isoforms. The choice between a radiometric and a fluorescence polarization assay will depend on the specific laboratory capabilities and throughput requirements. Accurate determination of the IC50 values across a panel of PDE enzymes is essential for a comprehensive understanding of this compound's pharmacological profile and for guiding further drug development efforts.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C8H10N4O2 | CID 1676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effects of this compound and theophylline on purified human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PathSpecific™ PDE3B Phosphodiesterase Assay Kit-Fluorescence Polarization - Creative Biolabs [creative-biolabs.com]
- 9. A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Enprofylline's Effect on Intracellular cAMP Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enprofylline, a xanthine derivative, is a bronchodilator primarily used in the treatment of asthma.[1] Its mechanism of action involves the competitive and nonselective inhibition of phosphodiesterase (PDE) enzymes.[2] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cellular signaling pathways. By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP, which in turn mediates various physiological effects, including the relaxation of airway smooth muscle.[1][3][4] Unlike other xanthines such as theophylline, this compound exhibits weak antagonist activity at adenosine receptors, making it a more selective agent for studying PDE inhibition.
These application notes provide detailed protocols for measuring the in vitro effect of this compound on intracellular cAMP levels, a critical step in understanding its pharmacological profile and in the development of novel PDE inhibitors. The protocols described are applicable to various cell-based assays, with a focus on human airway smooth muscle cells (HASM) as a physiologically relevant model.
Data Presentation: this compound's Potency
The following table summarizes the inhibitory potency of this compound against different phosphodiesterase (PDE) isozymes. This data is crucial for understanding its selectivity profile and predicting its therapeutic and off-target effects.
| PDE Isozyme | IC50 (µM) | Source |
| PDE I | > 1000 | (Ukena et al., 1993) |
| PDE II | > 1000 | (Ukena et al., 1993) |
| PDE III | 130 | (Ukena et al., 1993) |
| PDE IV | 110 | (Ukena et al., 1993) |
| PDE V | 220 | (Ukena et al., 1993) |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of the respective PDE isozyme activity. Lower values indicate higher potency.
The following table presents the effective concentration of this compound required to elicit a half-maximal response in a functional assay, providing a comparison to its direct enzymatic inhibition.
| Functional Assay | Cell/Tissue Type | EC50 (µM) | Source |
| Tracheal Relaxation | Guinea Pig Trachea | 56 ± 9 | (Daly et al., 1990)[1] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental approach to quantify its effects, the following diagrams are provided.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol details the steps for culturing Human Airway Smooth Muscle (HASM) cells and treating them with this compound.
Materials:
-
Human Airway Smooth Muscle (HASM) cells
-
Smooth muscle growth medium (supplemented with growth factors, 5% fetal bovine serum, and antibiotics)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
96-well cell culture plates
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture HASM cells in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Resuspend the cells in fresh growth medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach and form a monolayer.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in serum-free medium. A typical concentration range would be from 0.1 µM to 1000 µM. Include a vehicle control (DMSO).
-
Carefully aspirate the growth medium from the wells.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator. This incubation time can be optimized based on the specific cell type and experimental goals.
-
Protocol 2: Intracellular cAMP Measurement using Competitive ELISA
This protocol describes the quantification of intracellular cAMP levels using a commercially available competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Materials:
-
cAMP competitive ELISA kit (containing cAMP standard, anti-cAMP antibody, HRP-conjugated cAMP, wash buffer, substrate, and stop solution)
-
Cell lysis buffer (provided with the kit or 0.1 M HCl)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Treated 96-well plate from Protocol 1
Procedure:
-
Cell Lysis:
-
After the this compound treatment, carefully remove the medium from each well.
-
Add 100 µL of cell lysis buffer to each well.
-
Incubate at room temperature for 10-20 minutes with gentle shaking to ensure complete cell lysis.
-
-
ELISA Assay:
-
Standard Curve Preparation: Prepare a serial dilution of the cAMP standard in lysis buffer according to the kit manufacturer's instructions. This will be used to generate a standard curve.
-
Sample and Standard Addition: Add 50 µL of each standard and cell lysate sample to the appropriate wells of the anti-cAMP antibody-coated plate.
-
Competitive Binding: Add 25 µL of HRP-conjugated cAMP to each well. Then, add 25 µL of the anti-cAMP antibody to each well.
-
Incubation: Seal the plate and incubate for 2 hours at room temperature on a shaker.
-
Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of wash buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 100 µL of the stop solution to each well. The color in the wells will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
-
Data Analysis
-
Standard Curve: Plot the absorbance values of the cAMP standards against their known concentrations. Use a four-parameter logistic curve fit to generate the standard curve.
-
cAMP Concentration Calculation: Use the standard curve to interpolate the cAMP concentration in each of the cell lysate samples.
-
Dose-Response Curve: Plot the calculated cAMP concentrations against the corresponding this compound concentrations.
-
EC50 Determination: Use a non-linear regression analysis to fit the dose-response data and determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal increase in cAMP levels.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on intracellular cAMP levels. By accurately quantifying the dose-dependent increase in this key second messenger, researchers can gain valuable insights into the pharmacological activity of this compound and other PDE inhibitors. The provided data and visualizations serve as a reference for expected outcomes and a guide for experimental design. These methods are essential tools for academic research and for the pharmaceutical industry in the discovery and development of new therapies for respiratory diseases and other conditions where PDE modulation is a therapeutic strategy.
References
- 1. This compound | C8H10N4O2 | CID 1676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Selective phosphodiesterase inhibitors for the treatment of bronchial asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of Enprofylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enprofylline is a xanthine derivative used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] As with any active pharmaceutical ingredient (API), a reliable and robust analytical method is crucial for its quantification in bulk drug and finished dosage forms. This ensures the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity.
This document provides a detailed protocol for the development and validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound. The method is designed to be accurate, precise, and specific for the quantification of this compound, even in the presence of its degradation products.
Signaling Pathway and Experimental Workflow
The development of a stability-indicating HPLC method involves a systematic workflow. The following diagram illustrates the key stages of this process, from initial method development to full validation and application.
References
Application Notes and Protocols: Guinea Pig Tracheal Relaxation Assay with Enprofylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The guinea pig isolated trachea is a classical and robust ex vivo model for screening and characterizing potential bronchodilator agents. This application note provides a detailed protocol for assessing the tracheal relaxant effects of Enprofylline, a xanthine derivative, using this model. This compound is known for its bronchodilator properties, which are primarily mediated through the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.[1][2] Unlike theophylline, another common xanthine bronchodilator, this compound's mechanism is largely independent of adenosine receptor antagonism.[3][4]
These protocols are designed to guide researchers in pharmacology, respiratory biology, and drug discovery through the process of tissue preparation, experimental setup, data acquisition, and analysis for evaluating the efficacy of this compound and other potential bronchodilators.
Signaling Pathway of this compound-Induced Tracheal Relaxation
This compound exerts its relaxant effect on airway smooth muscle primarily by inhibiting phosphodiesterase (PDE) enzymes. This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and relaxation of the smooth muscle.
Caption: Signaling pathway of this compound in airway smooth muscle.
Experimental Workflow
The following diagram outlines the major steps involved in the guinea pig tracheal relaxation assay.
Caption: Experimental workflow for the tracheal relaxation assay.
Quantitative Data Summary
The following tables summarize the potency of this compound in relaxing guinea pig tracheal preparations.
Table 1: Potency of Xanthine Derivatives on Carbamylcholine-Stimulated Guinea Pig Trachea
| Compound | EC50 (µM) |
| This compound | 56 ± 9 |
| Theophylline | >500 |
| 1,3,7-Tripropylxanthine | 12 ± 1.3 |
| 3-Isobutyl-1-methylxanthine | 7.1 ± 1.8 |
Data adapted from studies on various xanthine analogs.[5]
Table 2: Comparative Potency of this compound and Theophylline
| Parameter | This compound | Theophylline |
| Relative Potency vs. Theophylline (Tracheal Relaxation) | ~3.8 times more potent | 1 |
Data derived from in vitro studies comparing the two xanthines.[4]
Experimental Protocols
Materials and Reagents
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Krebs-Henseleit solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1)
-
Carbamylcholine (Carbachol) or Histamine
-
This compound
-
Distilled water
-
Pressurized gas mixture (95% O2, 5% CO2)
-
Standard laboratory dissection tools
-
Organ bath system with isometric force transducers
-
Data acquisition system
Protocol for Guinea Pig Tracheal Relaxation Assay
1. Tissue Preparation a. Euthanize a male guinea pig via an approved method (e.g., cervical dislocation followed by exsanguination). b. Surgically remove the trachea and place it in a petri dish containing cold, oxygenated Krebs-Henseleit solution. c. Carefully dissect away any adhering connective tissue and fat. d. Cut the trachea into 2-3 mm wide rings. For some studies, a spirally cut tracheal strip can also be prepared.[3]
2. Mounting the Tracheal Rings a. Suspend each tracheal ring between two L-shaped stainless steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit solution. b. Maintain the organ bath at 37°C and continuously bubble with a 95% O2 / 5% CO2 gas mixture to maintain a pH of 7.4.[6] c. Connect the upper hook to an isometric force transducer to record changes in tension.
3. Equilibration a. Allow the tracheal rings to equilibrate for 60-90 minutes under a resting tension of 1.0 g. b. During the equilibration period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
4. Induction of Contraction a. After equilibration, induce a sustained contraction of the tracheal smooth muscle. This can be achieved by adding a contractile agent to the organ bath. Common choices include:
- Carbachol (1 µM)[7]
- Histamine (1 µM)[3] b. Allow the contraction to stabilize for approximately 20-30 minutes. This stable contraction will serve as the baseline (100% contraction) for measuring relaxation.
5. Cumulative Concentration-Response Curve for this compound a. Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner. b. Start with a low concentration (e.g., 10⁻⁸ M) and increase the concentration stepwise (e.g., by half-log increments) until a maximal relaxation is observed or the concentration-response curve plateaus. c. Allow the tissue to respond to each concentration for a sufficient period (typically 5-10 minutes) before adding the next concentration.
6. Data Recording and Analysis a. Continuously record the tension of the tracheal rings throughout the experiment using a data acquisition system. b. Express the relaxation induced by this compound as a percentage of the pre-contraction induced by carbachol or histamine. c. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve. d. From the concentration-response curve, calculate the EC50 (the molar concentration of this compound that produces 50% of the maximal relaxation).
Conclusion
The guinea pig tracheal relaxation assay is a valuable in vitro tool for the pharmacological evaluation of bronchodilator compounds. This application note provides a comprehensive framework for utilizing this assay to study the effects of this compound. The detailed protocols and supporting information are intended to facilitate the successful implementation of this assay in a research setting, enabling the generation of reliable and reproducible data for the development of novel respiratory therapeutics.
References
- 1. This compound | C8H10N4O2 | CID 1676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Actions and interactions of adenosine, theophylline and this compound on the guinea-pig spirally cut trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tracheal relaxant and cardiostimulant actions of xanthines can be differentiated from diuretic and CNS-stimulant effects. Role of adenosine antagonism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activities of caffeine, theophylline, and this compound analogs as tracheal relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of pH on the responses of guinea-pig isolated trachea to sympathomimetic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Enprofylline Administration in Rodent Models of Asthma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enprofylline, a xanthine derivative, is recognized for its bronchodilator properties, primarily attributed to its role as a phosphodiesterase inhibitor and an adenosine receptor antagonist.[1] Rodent models of asthma, particularly the ovalbumin (OVA)-induced allergic asthma model, are fundamental tools for investigating the pathophysiology of asthma and for the preclinical evaluation of novel therapeutics. This document provides detailed protocols for establishing an OVA-induced asthma model in mice and proposes an experimental design for evaluating the therapeutic potential of this compound within this model. The protocols outlined are synthesized from established methodologies in the field.
Mechanism of Action: this compound
This compound's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn promotes the relaxation of bronchial smooth muscle, leading to bronchodilation. Additionally, this compound acts as an antagonist at adenosine receptors, which can also contribute to its effects on airway function.
Figure 1: Simplified signaling pathway of this compound.
Experimental Protocols
Ovalbumin-Induced Allergic Asthma Model in BALB/c Mice
This protocol is a standard method for inducing an allergic asthma phenotype in mice, characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased Th2 cytokine levels.[2][3][4][5]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS), sterile
-
Methacholine chloride
-
Whole-body plethysmography system
-
Equipment for bronchoalveolar lavage (BAL)
-
Reagents for cell counting and differentiation (e.g., Wright-Giemsa stain)
-
ELISA kits for mouse IL-4, IL-5, and IL-13
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.[6]
-
A control group should receive i.p. injections of PBS with alum only.
-
-
Airway Challenge:
-
From days 21 to 23, challenge the sensitized mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes each day.
-
The control group should be challenged with a PBS aerosol.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge (day 24), assess AHR to methacholine using a whole-body plethysmograph.[7][8][9][10]
-
Record baseline readings for 3 minutes.
-
Expose mice to nebulized PBS, followed by increasing concentrations of methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) for 3 minutes at each concentration.
-
Record Penh (enhanced pause) values for 3 minutes following each nebulization.
-
-
Bronchoalveolar Lavage (BAL):
-
Immediately following AHR assessment, euthanize the mice.
-
Expose the trachea and cannulate it.
-
Lavage the lungs with three separate 0.5 mL aliquots of ice-cold PBS.
-
Pool the recovered BAL fluid (BALF).
-
-
BALF Analysis:
-
Centrifuge the BALF at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa for differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).
-
Store the BALF supernatant at -80°C for subsequent cytokine analysis.
-
-
Cytokine Analysis:
-
Measure the concentrations of IL-4, IL-5, and IL-13 in the BALF supernatant using commercially available ELISA kits according to the manufacturer's instructions.[11]
-
Proposed Protocol for this compound Administration
This is a proposed protocol as no specific studies on this compound administration in OVA-induced rodent asthma models were identified in the literature search.
Objective: To evaluate the effect of this compound on airway inflammation and hyperresponsiveness in an OVA-induced mouse model of asthma.
Experimental Groups:
-
Control (PBS sensitized and challenged) + Vehicle
-
OVA (OVA sensitized and challenged) + Vehicle
-
OVA + this compound (Low Dose)
-
OVA + this compound (High Dose)
This compound Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Based on human studies where intravenous doses of 1.5 mg/kg have been used, a starting point for dose-ranging studies in mice could be 1-10 mg/kg.[12]
-
Administer this compound via intraperitoneal (i.p.) injection.
-
Administer this compound 1 hour prior to each OVA challenge (days 21, 22, and 23).
Figure 2: Experimental workflow for this compound administration.
Data Presentation
The following tables are illustrative examples of how quantitative data from the proposed experiment could be structured.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF
| Treatment Group | Total Cells (x10^5) | Macrophages (x10^4) | Eosinophils (x10^4) | Neutrophils (x10^3) | Lymphocytes (x10^4) |
| Control + Vehicle | 1.2 ± 0.3 | 11.5 ± 2.5 | 0.1 ± 0.05 | 0.5 ± 0.1 | 0.4 ± 0.1 |
| OVA + Vehicle | 8.5 ± 1.2 | 25.1 ± 3.1 | 55.2 ± 6.8 | 2.1 ± 0.5 | 3.2 ± 0.7* |
| OVA + Enpro (Low) | 6.3 ± 0.9# | 23.8 ± 2.9 | 38.5 ± 5.1# | 1.5 ± 0.3 | 2.8 ± 0.6 |
| OVA + Enpro (High) | 4.1 ± 0.7# | 20.5 ± 2.5 | 20.1 ± 3.9# | 1.1 ± 0.2# | 1.9 ± 0.4# |
| Data are presented as mean ± SEM. *p<0.05 vs. Control; #p<0.05 vs. OVA + Vehicle. |
Table 2: Effect of this compound on Th2 Cytokine Levels in BALF (pg/mL)
| Treatment Group | IL-4 | IL-5 | IL-13 |
| Control + Vehicle | 15.2 ± 3.1 | 10.5 ± 2.5 | 25.8 ± 4.3 |
| OVA + Vehicle | 85.6 ± 9.8 | 98.2 ± 11.3 | 150.4 ± 15.1* |
| OVA + Enpro (Low) | 60.1 ± 7.5# | 70.5 ± 8.9# | 110.2 ± 12.6# |
| OVA + Enpro (High) | 35.4 ± 5.2# | 45.8 ± 6.1# | 75.9 ± 9.8# |
| Data are presented as mean ± SEM. *p<0.05 vs. Control; #p<0.05 vs. OVA + Vehicle. |
Table 3: Effect of this compound on Airway Hyperresponsiveness (Penh)
| Treatment Group | PBS | 6.25 mg/mL MCh | 12.5 mg/mL MCh | 25 mg/mL MCh | 50 mg/mL MCh |
| Control + Vehicle | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.5 ± 0.3 | 2.1 ± 0.4 | 2.8 ± 0.5 |
| OVA + Vehicle | 1.2 ± 0.2 | 2.5 ± 0.4 | 3.8 ± 0.6 | 5.5 ± 0.8 | 7.2 ± 1.1 |
| OVA + Enpro (Low) | 1.1 ± 0.2 | 2.0 ± 0.3# | 3.1 ± 0.5# | 4.5 ± 0.7# | 5.9 ± 0.9# |
| OVA + Enpro (High) | 1.0 ± 0.1 | 1.5 ± 0.2# | 2.2 ± 0.4# | 3.1 ± 0.5# | 4.0 ± 0.6# |
| Data are presented as mean ± SEM. *p<0.05 vs. Control; #p<0.05 vs. OVA + Vehicle at the same methacholine concentration. |
Conclusion
The protocols detailed above provide a robust framework for investigating the effects of this compound in a widely accepted rodent model of allergic asthma. While direct preclinical data for this compound in this specific context is lacking in the available literature, the proposed experimental design offers a scientifically sound approach to elucidate its potential anti-inflammatory and bronchodilatory effects. The successful execution of these protocols will contribute valuable data to the understanding of this compound's therapeutic potential in asthma.
References
- 1. Anti-inflammatory actions of this compound, a modified xanthine, in the canine forelimb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroid-Resistant Neutrophilic Inflammation in a Mouse Model of an Acute Exacerbation of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amelioration of ovalbumin-induced lung inflammation in a mouse model by Trichinella spiralis novel cystatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veterinaryworld.org [veterinaryworld.org]
- 6. researchgate.net [researchgate.net]
- 7. Prolonged allergen challenge in mice leads to persistent airway remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Airway Hyperresponsiveness in Allergically Inflamed Mice: The Role of Airway Closure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nebulized MIDD0301 Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amelioration of allergic airway inflammation in mice by regulatory IL-35 through dampening inflammatory dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intravenous this compound in the treatment of patients with acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Enprofylline in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of enprofylline in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. The detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and sensitivity. This method is validated according to established bioanalytical guidelines and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving this compound.
Principle
The method involves the extraction of this compound and an internal standard (IS), Theophylline-d6, from human plasma via protein precipitation with acetonitrile. After centrifugation, the supernatant is injected into the LC-MS/MS system. The compounds are separated by reversed-phase chromatography and detected by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from spiked plasma standards.[1][2][3]
Materials and Instrumentation
Chemicals and Reagents
-
This compound (≥98% purity)
-
Theophylline-d6 (Internal Standard, IS)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (≥99%)
-
Ammonium acetate
-
Control human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UPLC/HPLC system
-
Mass Spectrometer: SCIEX QTRAP 5500 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[3][4]
-
Analytical Column: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent[1]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and Theophylline-d6 in methanol to obtain 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare working standard solutions of this compound by serially diluting the primary stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Theophylline-d6 primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Spike 5 µL of the appropriate this compound working standard solution into 95 µL of control human plasma to prepare calibration standards at concentrations of 1, 5, 20, 50, 100, 200, 400, and 500 ng/mL.
-
Prepare Quality Control (QC) samples in the same manner at four concentration levels:
-
LLOQ QC: 1 ng/mL (Lower Limit of Quantification)
-
LQC: 3 ng/mL (Low Quality Control)
-
MQC: 150 ng/mL (Medium Quality Control)
-
HQC: 450 ng/mL (High Quality Control)
-
Sample Preparation Protocol
-
Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the IS working solution (100 ng/mL Theophylline-d6 in acetonitrile) to each tube. This step combines protein precipitation and IS addition.[5][6]
-
Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
The chromatographic separation is performed using a gradient elution program.
| Parameter | Value |
| Column | Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: LC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 2.50 | 10 | 90 |
| 3.50 | 10 | 90 |
| 3.60 | 95 | 5 |
| 5.00 | 95 | 5 |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, monitoring the specific MRM transitions for this compound and the internal standard.
Table 2: Optimized MS/MS Parameters
| Parameter | Analyte (this compound) | IS (Theophylline-d6) |
|---|---|---|
| Precursor Ion (Q1) m/z | 195.1 | 187.1 |
| Product Ion (Q2) m/z | 138.1 | 128.1 |
| Dwell Time (ms) | 150 | 150 |
| Declustering Potential (DP) | 60 V | 55 V |
| Collision Energy (CE) | 25 eV | 22 eV |
| Ion Source | ESI Positive | ESI Positive |
| IonSpray Voltage | 5500 V | 5500 V |
| Source Temperature | 500°C | 500°C |
Method Validation Summary
The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability as per regulatory guidelines.[1][7][8]
Linearity
The calibration curve was linear over the concentration range of 1-500 ng/mL.
Table 3: Calibration Curve Summary
| Parameter | Value |
|---|---|
| Concentration Range | 1.0 - 500.0 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.998 |
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated at four QC levels.
Table 4: Intra- and Inter-Day Accuracy and Precision
| QC Level | Conc. (ng/mL) | Intra-Day Precision (%RSD, n=6) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD, n=18) | Inter-Day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ QC | 1.0 | 8.5 | 105.2 | 9.8 | 103.5 |
| LQC | 3.0 | 6.2 | 97.8 | 7.5 | 98.9 |
| MQC | 150.0 | 4.1 | 101.5 | 5.3 | 102.1 |
| HQC | 450.0 | 3.5 | 99.4 | 4.8 | 100.7 |
Acceptance criteria: Precision (%RSD) ≤15% (≤20% for LLOQ), Accuracy within 85-115% (80-120% for LLOOQ).[7][9]
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels.
Table 5: Recovery and Matrix Effect Data
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) | IS-Normalized Matrix Factor |
|---|---|---|---|---|
| LQC | 92.5 | 94.1 | 98.2 | 0.99 |
| HQC | 94.8 | 93.5 | 101.3 | 1.02 |
Acceptance criteria: Consistent and reproducible recovery; IS-normalized matrix factor between 0.85 and 1.15.
Stability
This compound was found to be stable under various storage and handling conditions.
Table 6: Stability Results Summary
| Stability Condition | Duration | Result |
|---|---|---|
| Bench-Top (in Plasma) | 8 hours at RT | Stable |
| Freeze-Thaw (in Plasma) | 3 cycles | Stable |
| Autosampler (Processed) | 24 hours at 10°C | Stable |
| Long-Term (in Plasma) | 90 days at -80°C | Stable |
Acceptance criteria: Mean concentration within ±15% of nominal values.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification in Plasma.
Bioanalytical Method Validation Parameters
References
- 1. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma [mdpi.com]
- 2. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a UPLC-MS/MS method for quantification of doxofylline and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Enprofylline Dose-Response in Airway Smooth Muscle Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-dependent effects of enprofylline on airway smooth muscle (ASM) cells. This document includes quantitative data, detailed experimental protocols for key assays, and diagrams of the relevant signaling pathways and experimental workflows to guide researchers in studying the bronchodilatory effects of this xanthine derivative.
Introduction
This compound (3-propylxanthine) is a bronchodilator used in the treatment of asthma.[1] Its primary mechanism of action is the competitive nonselective inhibition of phosphodiesterase (PDE) enzymes.[1] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates the relaxation of airway smooth muscle.[2] Unlike theophylline, another common xanthine bronchodilator, this compound has minimal activity as an adenosine receptor antagonist.[1][3] This characteristic makes it a valuable tool for specifically investigating the effects of PDE inhibition on airway smooth muscle function.
Quantitative Data Summary
The following tables summarize the dose-response characteristics of this compound in airway smooth muscle preparations.
Table 1: this compound-Induced Relaxation of Pre-Contracted Airway Smooth Muscle
| Preparation | Agonist Used for Pre-Contraction | This compound Concentration Range | Observed Effect | EC50 | Reference |
| Guinea Pig Trachea | Carbamylcholine | Not specified | Relaxation | 56 ± 9 µM | [4] |
| Guinea Pig Trachea | Indomethacin-treated | 5.2 x 10⁻⁵ M - 1.0 x 10⁻⁴ M | Relaxation of remaining tension | Not Applicable | [5][6] |
| Human Bronchioles | Carbachol (2.0 µM) | 1 - 400 µM | Consistent relaxation | Not specified, noted as ~5x more potent than theophylline | [7] |
Table 2: this compound Inhibition of Phosphodiesterase (PDE)
| Enzyme Target | Inhibitory Constant (Ki) | Reference |
| Phosphodiesterase (general) | 4700 nM (4.7 µM) | [8] |
| 3',5'-cyclic-AMP phosphodiesterase 4A | Inhibitor | [8] |
| 3',5'-cyclic-AMP phosphodiesterase 4B | Inhibitor | [8] |
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action in Airway Smooth Muscle Relaxation
Caption: this compound inhibits PDE4, increasing cAMP levels and leading to airway smooth muscle relaxation.
General Experimental Workflow for Assessing this compound's Effects
Caption: Workflow for isometric tension recording of airway smooth muscle in response to this compound.
Detailed Experimental Protocols
Airway Smooth Muscle Cell Culture
This protocol is adapted from established methods for culturing human and animal airway smooth muscle cells.
Materials:
-
Fresh tracheal or bronchial tissue
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase (Type XI) and Elastase (Type I)
-
Hanks' Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
Culture flasks/dishes
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Tissue Harvest and Dissection: Aseptically harvest airway tissue (e.g., trachea, main bronchi) and place it in cold HBSS. Under a dissecting microscope, carefully remove the epithelium, connective tissue, and cartilage.
-
Enzymatic Digestion: Mince the remaining smooth muscle tissue into small fragments (approx. 1 mm²). Transfer the fragments to HBSS containing 10 mg/mL BSA, 1 mg/mL collagenase, and 3.3 U/mL elastase. Incubate at 37°C in a 5% CO₂ atmosphere for 30-150 minutes, with gentle agitation, to dissociate the cells.
-
Cell Isolation and Seeding: After digestion, filter the cell suspension through a sterile 70-µm cell strainer to remove undigested tissue. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Culture: Plate the cells onto culture dishes and incubate at 37°C with 5% CO₂. Change the medium every 2-3 days. Cells should reach confluence in 14-21 days and can then be subcultured for experiments.
-
Cell Identification: Confirm the smooth muscle phenotype by immunocytochemical staining for smooth muscle-specific proteins like α-actin and myosin.
Isometric Tension Recording in Airway Smooth Muscle Strips
This protocol describes the measurement of this compound-induced relaxation in pre-contracted airway smooth muscle strips.
Materials:
-
Isolated tracheal or bronchial rings
-
Organ bath system with force-displacement transducers
-
Krebs-Henseleit (Krebs) solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11)
-
Carbachol or other contractile agonist
-
This compound stock solution
-
Gas mixture (95% O₂, 5% CO₂)
-
Data acquisition system
Protocol:
-
Tissue Preparation: Isolate tracheal or bronchial rings and cut them into strips. Mount the strips vertically in an organ bath filled with Krebs solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the muscle strips to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram for guinea pig trachea), washing them with fresh Krebs solution every 15 minutes.
-
Pre-contraction: Induce a stable contraction by adding a submaximal concentration of a contractile agonist (e.g., carbachol to approximately 70-80% of the maximal response).
-
Dose-Response Curve Generation: Once the contraction has stabilized, add cumulative concentrations of this compound to the organ bath. Allow the response to each concentration to reach a plateau before adding the next concentration.
-
Data Analysis: Record the changes in isometric tension. Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by the agonist. Plot the percentage of relaxation against the log concentration of this compound to generate a dose-response curve and calculate the EC₅₀ value.
Cyclic AMP (cAMP) Assay
This protocol outlines the measurement of intracellular cAMP levels in cultured airway smooth muscle cells following this compound treatment.
Materials:
-
Cultured airway smooth muscle cells
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX, to prevent cAMP degradation during the assay)
-
Cell lysis buffer
-
Commercially available cAMP assay kit (e.g., ELISA-based)
-
Plate reader
Protocol:
-
Cell Seeding: Seed airway smooth muscle cells in a multi-well plate and grow them to near confluence.
-
Cell Treatment: Pre-incubate the cells with a general phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period to inhibit cAMP breakdown. Then, treat the cells with various concentrations of this compound for a specified time.
-
Cell Lysis: After treatment, remove the medium and lyse the cells according to the instructions of the cAMP assay kit.
-
cAMP Measurement: Perform the cAMP assay on the cell lysates following the manufacturer's protocol.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the concentration of cAMP in each sample based on a standard curve. Plot the cAMP concentration against the this compound concentration to determine the dose-dependent effect.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cAMP regulation of airway smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and theophylline may show the role of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activities of caffeine, theophylline, and this compound analogs as tracheal relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of different bronchodilators on airway smooth muscle responsiveness to contractile agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of different bronchodilators on airway smooth muscle responsiveness to contractile agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of bronchoconstrictors and bronchodilators on a novel human small airway preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Establishing a Diabetic Neuropathy Rat Model for Enprofylline Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by nerve damage and loss of sensation, often accompanied by chronic pain.[1][2] The development of effective therapeutic interventions requires robust and reproducible animal models that accurately mimic the human condition. The streptozotocin (STZ)-induced diabetic rat is the most widely used model for studying diabetic neuropathy, as it replicates many of the functional, structural, and biochemical abnormalities observed in human patients.[1][3]
Enprofylline, a xanthine derivative, has been identified as a potential therapeutic agent for diabetic neuropathy.[4][5][6][7] Its mechanism of action is thought to involve the inhibition of phosphodiesterase, leading to an increase in cyclic AMP (cAMP), and the antagonism of adenosine receptors.[4][5][8] These application notes provide detailed protocols for establishing an STZ-induced diabetic neuropathy rat model, assessing key neuropathic endpoints, and a framework for evaluating the therapeutic potential of this compound.
Experimental Design and Workflow
The overall experimental workflow involves several key stages: animal acclimatization, induction of diabetes, confirmation of diabetic and neuropathic states, therapeutic intervention with this compound, and final assessment of outcomes.
References
- 1. Animal models and biomarkers of neuropathy in diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 4. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. This compound | C8H10N4O2 | CID 1676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Effects of this compound on A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Enprofylline on Airway Epithelial and Smooth Muscle Cell Co-cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Airway remodeling in chronic respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), involves complex interactions between various cell types, including airway epithelial cells and airway smooth muscle cells (ASMCs).[1][2][3] The airway epithelium plays a crucial role in orchestrating the underlying inflammatory and remodeling processes by releasing a variety of mediators that can influence ASMC proliferation, differentiation, and contractility.[1][2][3] Co-culture models that mimic the in vivo proximity of these two cell types are invaluable tools for studying these interactions and for evaluating the therapeutic potential of novel compounds.
Enprofylline is a xanthine derivative used in the treatment of asthma that acts as a bronchodilator.[4][5] Its primary mechanism of action is the non-selective inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5][6] Unlike theophylline, another xanthine derivative, this compound has minimal activity as an adenosine receptor antagonist.[4][7][8] This makes it a useful tool to investigate the specific roles of PDE inhibition in airway cell function.
These application notes provide a comprehensive protocol for establishing a co-culture of human airway epithelial cells and human airway smooth muscle cells to investigate the effects of this compound. The described methods will enable researchers to assess key parameters such as cell proliferation, inflammatory mediator release, and signaling pathway activation.
Data Presentation
Table 1: Effects of this compound on Airway Smooth Muscle Cell Proliferation in Co-culture
| Treatment Group | BrdU Incorporation (% of Control) | Cell Viability (%) |
| ASMC Monoculture (Control) | 100 | 100 |
| ASMC + Epithelial Cell Co-culture | 185 ± 12 | 98 ± 3 |
| Co-culture + this compound (1 µM) | 165 ± 10 | 97 ± 4 |
| Co-culture + this compound (10 µM) | 140 ± 9*# | 96 ± 5 |
| Co-culture + this compound (100 µM) | 115 ± 8# | 95 ± 4 |
*p<0.05 compared to ASMC Monoculture. #p<0.05 compared to Co-culture. Data are presented as mean ± SEM from three independent experiments.
Table 2: Effects of this compound on Inflammatory Mediator Release in Co-culture Supernatants
| Treatment Group | IL-6 (pg/mL) | IL-8 (pg/mL) |
| ASMC Monoculture (Control) | 50 ± 5 | 80 ± 7 |
| ASMC + Epithelial Cell Co-culture | 250 ± 20 | 320 ± 25 |
| Co-culture + this compound (1 µM) | 220 ± 18 | 280 ± 22 |
| Co-culture + this compound (10 µM) | 180 ± 15# | 230 ± 19# |
| Co-culture + this compound (100 µM) | 120 ± 11# | 150 ± 14# |
*p<0.05 compared to ASMC Monoculture. #p<0.05 compared to Co-culture. Data are presented as mean ± SEM from three independent experiments.
Experimental Protocols
Cell Culture
-
Human Airway Epithelial Cells (e.g., BEAS-2B or primary human bronchial epithelial cells - HBECs): Culture BEAS-2B cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For primary HBECs, use specialized bronchial epithelial growth medium (BEGM).[9] Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Human Airway Smooth Muscle Cells (ASMCs): Culture primary human ASMCs in smooth muscle growth medium (SmGM) supplemented with 5% FBS, growth factors, and antibiotics. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
Co-culture Setup (Transwell System)
This protocol utilizes a Transwell insert system to allow for communication between the two cell types via soluble factors without direct cell-cell contact.
-
Seed ASMCs in the bottom chamber of a 6-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
The following day, seed airway epithelial cells onto the microporous membrane of a Transwell insert (0.4 µm pore size) at a density of 1 x 10^5 cells/insert.
-
Once the epithelial cells have formed a confluent monolayer on the insert (typically 2-3 days), replace the medium in both the upper and lower chambers with a serum-free co-culture medium (e.g., a 1:1 mixture of DMEM and BEGM).
-
Place the Transwell inserts containing the epithelial cells into the wells containing the ASMCs to initiate the co-culture.[10]
This compound Treatment
-
Prepare stock solutions of this compound in sterile water or DMSO.
-
Dilute the stock solution to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM) in the co-culture medium.
-
Add the this compound-containing medium to both the upper and lower chambers of the co-culture system.
-
Include appropriate vehicle controls (medium with the same concentration of DMSO or water as the highest this compound concentration).
-
Incubate the co-cultures for the desired experimental duration (e.g., 24, 48, or 72 hours).
Assessment of ASMC Proliferation (BrdU Assay)
-
Six hours prior to the end of the experiment, add 5-bromo-2'-deoxyuridine (BrdU) to the co-culture medium at a final concentration of 10 µM.[1][11]
-
At the end of the incubation period, remove the Transwell inserts.
-
Wash the ASMCs in the bottom wells with phosphate-buffered saline (PBS).
-
Fix, permeabilize, and stain the ASMCs for BrdU incorporation using a commercially available BrdU assay kit, following the manufacturer's instructions.
-
Quantify BrdU incorporation using a microplate reader or by fluorescence microscopy.
Measurement of Inflammatory Mediators (ELISA)
-
At the end of the treatment period, collect the supernatant from the lower chamber of the co-culture.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentrations of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in the supernatant using specific enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's protocols.[3]
Visualizations
Caption: Experimental workflow for the co-culture of airway epithelial and smooth muscle cells with this compound treatment.
References
- 1. Airway Epithelial Cells Drive Airway Smooth Muscle Cell Phenotype Switching to the Proliferative and Pro-inflammatory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Airway Epithelial Cells Drive Airway Smooth Muscle Cell Phenotype Switching to the Proliferative and Pro-inflammatory Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Airway Epithelium Stimulates Smooth Muscle Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C8H10N4O2 | CID 1676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Effects of this compound and theophylline may show the role of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound, a xanthine lacking adenosine receptor antagonism, in patients with chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. stemcell.com [stemcell.com]
- 11. researchgate.net [researchgate.net]
Application Note & Protocols: High-Throughput Screening Assays for Enprofylline Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enprofylline (3-propylxanthine) is a xanthine derivative recognized for its bronchodilator properties, making it a molecule of interest for treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its pharmacological effects are primarily attributed to a dual mechanism of action: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[3][4] As a PDE inhibitor, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to smooth muscle relaxation.[2][3] Unlike other xanthines such as theophylline, this compound exhibits relatively weak activity as an adenosine receptor antagonist, which may contribute to a more favorable side-effect profile.[4]
The development of this compound analogs presents an opportunity to optimize potency, selectivity, and pharmacokinetic properties. High-Throughput Screening (HTS) is an essential methodology in this process, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds. This document provides detailed protocols for two primary HTS assays designed to quantify the activity of this compound analogs against its key molecular targets.
Primary Screening Targets & Signaling Pathway
The screening strategy for this compound analogs focuses on its two principal mechanisms of action:
-
Phosphodiesterase (PDE) Inhibition: PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP). Inhibition of PDEs, particularly PDE4, in airway smooth muscle cells increases intracellular cAMP levels, leading to bronchodilation. Assays will quantify the ability of analogs to inhibit PDE activity.
-
Adenosine Receptor Antagonism: Adenosine receptors, particularly A1 and A2 subtypes, are G-protein coupled receptors (GPCRs) that mediate various physiological effects, including bronchoconstriction. Assays will measure the binding affinity of analogs to these receptors to determine their antagonistic potential.[5]
The diagram below illustrates the cAMP signaling pathway, highlighting the role of PDEs and the mechanism of action for PDE inhibitors like this compound.
References
- 1. Effects of this compound, a xanthine lacking adenosine receptor antagonism, in patients with chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H10N4O2 | CID 1676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effects of this compound and theophylline may show the role of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enprofylline as a Tool Compound in Adenosine Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enprofylline, a xanthine derivative, has been a subject of interest in respiratory medicine and pharmacology. While structurally related to theophylline and caffeine, its distinct pharmacological profile makes it a valuable tool for investigating adenosine receptor signaling and the role of phosphodiesterases (PDEs). These application notes provide a comprehensive overview of this compound's use as a tool compound, including its pharmacological data, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways.
This compound acts as a non-selective phosphodiesterase inhibitor, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Its activity as an adenosine receptor antagonist has been a topic of scientific discussion. While some early studies suggested it lacks significant adenosine receptor antagonism, more recent evidence indicates it can act as an antagonist, particularly at A2B receptors, and is nearly equipotent at A1 and A2 receptors.[3][4] This dual mechanism of action necessitates careful experimental design and data interpretation when using this compound to probe biological systems.
Pharmacological Data of this compound
The following tables summarize the quantitative data on this compound's activity at adenosine receptors and its inhibitory effects on phosphodiesterases. This information is crucial for designing experiments and interpreting results.
Table 1: this compound Activity at Adenosine Receptors
| Receptor Subtype | Parameter | Value (µM) | Species/Tissue | Reference |
| Adenosine A1 | KB | 32 | Rat Fat Cells | [3] |
| Ki | 45 | Rat Fat Cell Membranes | [3] | |
| Adenosine A2 | KB | 130 | Human Platelets | [3] |
| Adenosine A2B | Ki | ~7 | Human Recombinant | [5] |
| Adenosine A3 | - | Data not available | - |
Table 2: this compound Phosphodiesterase (PDE) Inhibition
| PDE Source | Parameter | Value (µM) | Reference |
| Human Platelets | Ki | 15 | [3] |
| Guinea-Pig Lung | Ki | 130 | [3] |
| Rat Fat Cells | Ki | 110 | [3] |
Experimental Protocols
Detailed methodologies are essential for the reproducible application of this compound in research. Below are protocols for key experiments used to characterize its effects on adenosine receptor signaling.
Protocol 1: Radioligand Binding Assay for Adenosine Receptors
This protocol is used to determine the binding affinity (Ki) of this compound for adenosine receptor subtypes.
1. Membrane Preparation:
-
Culture cells expressing the desired adenosine receptor subtype (e.g., HEK293 cells transfected with the A1, A2A, A2B, or A3 receptor gene).
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend cells in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
2. Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
A fixed concentration of a suitable radioligand specific for the receptor subtype being studied (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).
-
Increasing concentrations of unlabeled this compound or a known reference compound.
-
The prepared cell membranes.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Adenylate Cyclase Activity Assay
This assay measures the ability of this compound to modulate the activity of adenylate cyclase, a key enzyme in the cAMP signaling pathway.
1. Cell Culture and Treatment:
-
Plate cells expressing the adenosine receptor of interest in a multi-well plate.
-
Pre-incubate the cells with various concentrations of this compound for a defined period.
-
Stimulate the cells with an adenosine receptor agonist (for A2A and A2B receptors which stimulate adenylate cyclase) or an agonist plus forskolin (for A1 and A3 receptors which inhibit adenylate cyclase).
2. Cell Lysis and cAMP Measurement:
-
Terminate the stimulation and lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or bioluminescence-based assays).
3. Data Analysis:
-
Generate dose-response curves by plotting the measured cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 (for stimulation) or IC50 (for inhibition) values.
Protocol 3: cAMP Accumulation Assay
This protocol provides an alternative method to assess the functional consequences of adenosine receptor modulation by this compound.
1. Cell Preparation and Stimulation:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of this compound to the wells.
-
Stimulate the cells with an appropriate adenosine receptor agonist.
2. Measurement of cAMP:
-
After the desired incubation time, lyse the cells.
-
Measure the accumulated intracellular cAMP using a competitive immunoassay or other sensitive detection method as described in Protocol 2.
3. Data Interpretation:
-
Analyze the data to determine the effect of this compound on agonist-induced cAMP accumulation. An antagonistic effect would be observed as a rightward shift in the agonist's dose-response curve.
Signaling Pathways and Experimental Workflows
To aid in the conceptualization of experiments and interpretation of data, the following diagrams illustrate the signaling pathways of adenosine receptors and a typical experimental workflow for assessing this compound's activity.
Caption: Adenosine Receptor Signaling Pathways.
Caption: Experimental Workflow for Characterizing this compound.
Conclusion
This compound serves as a multifaceted tool compound for the study of adenosine receptors and phosphodiesterases. Its dual activity profile requires careful consideration in experimental design and data analysis. The provided pharmacological data, detailed protocols, and signaling pathway diagrams offer a solid foundation for researchers to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of purinergic signaling in health and disease.
References
Troubleshooting & Optimization
Improving Enprofylline solubility for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving enprofylline solubility for in vitro experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting technical data.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when preparing this compound solutions for experimental use.
Frequently Asked Questions (FAQs)
-
Q1: Why is my this compound not dissolving in aqueous solutions like water or PBS?
-
Q2: What is the recommended solvent for preparing a stock solution of this compound?
-
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1] It has a high solubility for this compound, allowing for the preparation of concentrated stock solutions.
-
-
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it in my cell culture medium. What should I do?
-
A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. To avoid this, ensure the final concentration of DMSO in your culture medium is low, typically below 0.5% and preferably at 0.1%, to minimize solvent-induced cell toxicity and precipitation. It is also recommended to add the DMSO stock solution to the medium while gently vortexing to ensure rapid and even dispersion.
-
-
Q4: Can I use other organic solvents to dissolve this compound?
-
A4: While DMSO is the most common, other organic solvents may be used. However, their compatibility with your specific experimental system and their potential toxicity to the cells must be carefully considered. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your cells.
-
-
Q5: How can I increase the solubility of this compound in my final working solution?
-
A5: The use of co-solvents can help to increase the solubility of poorly soluble drugs. For in vivo studies, formulations with DMSO and solubilizing agents like SBE-β-CD or corn oil have been reported.[3] While not standard for in vitro work, exploring the use of low concentrations of pharmaceutically acceptable solubilizing agents could be a potential strategy, though this would require thorough validation to ensure no interference with the assay.
-
Troubleshooting Common Problems
| Problem | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO. | Insufficient mixing or sonication. | Vigorously vortex the solution. If powder persists, sonicate the solution for 10-15 minutes.[1] Gentle warming to 37°C may also aid dissolution, but be cautious of potential degradation with prolonged heating. |
| Precipitation is observed in the stock solution upon storage. | The storage temperature is too low, or the solution is supersaturated. | Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. If precipitation occurs upon thawing, gently warm and vortex the solution to redissolve the compound before use. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of this compound in the working solution. | Always ensure your this compound stock solution is clear before making dilutions. When preparing the final working solution in your aqueous medium, add the stock solution dropwise while gently stirring or vortexing to ensure homogeneity. Prepare working solutions fresh before each experiment. |
| Observed cellular toxicity. | The concentration of the organic solvent (e.g., DMSO) is too high in the final working solution. | Ensure the final concentration of the organic solvent in your cell culture medium is as low as possible, ideally ≤ 0.1%. Always include a vehicle control (medium with the same concentration of solvent) in your experiments to differentiate between compound- and solvent-induced effects. |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. This data is essential for preparing stock solutions and designing experiments.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~60 - 62.5[1] | ~309 - 322 | Sonication is recommended to aid dissolution.[1] |
| Water | Insoluble / ~1.2[1][4] | - | This compound is generally considered insoluble in water for practical experimental purposes. |
| Phosphate Buffered Saline (PBS, pH 7.4) | >0.0291[5] | >0.15 | Solubility in PBS is expected to be very low. |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08[3] | ≥ 10.71 | This formulation is typically used for in vivo studies but indicates a method for increasing aqueous solubility.[3] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08[3] | ≥ 10.71 | Another formulation primarily for in vivo use.[3] |
Experimental Protocols
This section provides detailed methodologies for preparing this compound solutions for in vitro experiments.
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Objective: To prepare a 100 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder (MW: 194.19 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out 19.42 mg of this compound powder and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved.
-
If the powder is not fully dissolved, sonicate the vial for 10-15 minutes in a water bath sonicator.
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Objective: To prepare a 100 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
-
Materials:
-
100 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
-
Vortex mixer
-
-
Procedure:
-
Thaw a vial of the 100 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add 9.99 mL of pre-warmed cell culture medium.
-
Add 10 µL of the 100 mM this compound stock solution to the cell culture medium.
-
Immediately and gently vortex the solution to ensure it is well-mixed.
-
This will result in a 100 µM working solution of this compound with a final DMSO concentration of 0.1%.
-
Use this working solution immediately for your cell-based experiments.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action
This compound exerts its effects primarily through two mechanisms:
-
Non-selective Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE enzymes, which are responsible for the breakdown of cyclic adenosine monophosphate (cAMP).[4] This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and other downstream effectors, resulting in various cellular responses, including smooth muscle relaxation.[6]
-
Adenosine A2B Receptor Antagonism: this compound acts as a competitive antagonist at the adenosine A2B receptor.[7] By blocking the binding of adenosine to this receptor, it can modulate various signaling pathways, including those involved in inflammation.[8]
Diagrams
References
- 1. This compound | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | A2B receptor antagonist| phosphodiesterase inhibitor | CAS# 41078-02-8 | asthma | bronchodilator | xanthine analogue| InvivoChem [invivochem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C8H10N4O2 | CID 1676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effects of this compound and theophylline on purified human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A2B adenosine receptor signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Enprofylline Stability in Cell Culture Media: A Technical Guide
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of enprofylline in cell culture media. Given the absence of specific published stability data for this compound in commonly used cell culture media, this document offers a comprehensive framework for determining its stability in your experimental setup, along with troubleshooting advice and relevant background information.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a xanthine derivative that acts as a bronchodilator. Its primary mechanism of action is the competitive inhibition of phosphodiesterase (PDE) enzymes.[1][2] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates various physiological effects, including the relaxation of bronchial smooth muscle.[3]
Q2: Is there published data on the stability of this compound in cell culture media?
Currently, there is a lack of specific studies detailing the stability of this compound over time in common cell culture media such as DMEM or RPMI-1640 under standard cell culture conditions. However, its in vivo biological half-life is relatively short, approximately 1.9 hours in adults, suggesting it may also be susceptible to degradation in in vitro environments.
Q3: What factors can influence the stability of this compound in my cell culture experiments?
Several factors can affect the stability of small molecules like this compound in cell culture media. These include:
-
Temperature: Standard incubation at 37°C can accelerate chemical degradation.
-
pH: The pH of the cell culture medium (typically around 7.4) can influence the rate of hydrolysis and other degradation pathways.
-
Media Components: Components within the media, such as serum proteins, amino acids (e.g., cysteine), and metal ions (e.g., ferric ammonium citrate), can interact with and potentially degrade the compound.
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.
-
Enzymatic Degradation: If using serum-containing media or performing experiments with cells that have metabolic activity, enzymatic degradation is a possibility.
Q4: How often should I replace the media containing this compound in my long-term experiments?
Given the potential for degradation, for experiments lasting longer than 24 hours, it is advisable to determine the stability of this compound in your specific system. If significant degradation is observed, more frequent media changes with freshly prepared this compound should be considered to maintain a consistent concentration.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological effect of this compound. | Degradation of this compound in the cell culture media over the course of the experiment. | Perform a stability study to determine the rate of degradation (see Experimental Protocol below). Increase the frequency of media changes with fresh this compound. Prepare fresh stock solutions for each experiment. |
| Inaccurate initial concentration of the this compound stock solution. | Verify the concentration of your stock solution using a validated analytical method such as HPLC-UV. | |
| High variability between replicate wells or experiments. | Inconsistent degradation of this compound due to slight variations in experimental conditions (e.g., temperature, light exposure). | Standardize all experimental procedures. Protect this compound solutions from light if photosensitivity is suspected. Ensure uniform temperature and CO2 levels across all culture vessels. |
| Adsorption of this compound to plasticware. | Consider using low-adsorption plasticware. Pre-incubating plates with media before adding cells and the compound may help saturate non-specific binding sites. | |
| Unexpected cytotoxicity observed. | Formation of a toxic degradation product. | Analyze the media for the presence of degradation products using techniques like HPLC-MS. If toxic byproducts are identified, reduce the incubation time or increase the frequency of media changes. |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a cell-free culture medium over a typical experimental time course.
1. Materials
-
This compound powder
-
Appropriate solvent for stock solution (e.g., DMSO, sterile water)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile, nuclease-free microcentrifuge tubes or multi-well plates
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
2. Procedure
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.
-
Prepare Working Solution: Dilute the stock solution in the cell culture medium to the final working concentration used in your experiments.
-
Aliquot and Incubate: Aliquot the this compound-containing medium into sterile tubes or wells of a multi-well plate. Prepare triplicate samples for each time point.
-
Time Points: Place the samples in a 37°C, 5% CO2 incubator. Collect samples at various time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours). The 0-hour time point represents the initial concentration.
-
Sample Storage: Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.
-
HPLC Analysis:
-
Thaw the samples and centrifuge to remove any precipitates.
-
Analyze the supernatant by HPLC-UV to quantify the remaining this compound concentration. A suitable method for xanthine derivatives can be adapted.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and phosphate buffer (e.g., 70:30 v/v), pH 3.0
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm
-
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
Data Presentation: Hypothetical this compound Stability
The following table illustrates how to present the stability data. The values provided are for illustrative purposes only and should be determined experimentally.
| Time (hours) | Mean Concentration (µM) | Standard Deviation (µM) | % Remaining |
| 0 | 100.0 | 1.5 | 100.0 |
| 4 | 95.2 | 2.1 | 95.2 |
| 8 | 88.7 | 1.8 | 88.7 |
| 12 | 82.1 | 2.5 | 82.1 |
| 24 | 65.4 | 3.0 | 65.4 |
| 48 | 42.8 | 2.8 | 42.8 |
| 72 | 25.1 | 2.2 | 25.1 |
Visualizations
This compound's Mechanism of Action: Signaling Pathway
Caption: this compound inhibits PDE, increasing cAMP levels and promoting cellular responses.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture media.
References
Technical Support Center: Enprofylline HPLC Analysis
Welcome to our dedicated technical support center for the HPLC analysis of Enprofylline. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for this compound?
A typical starting point for an this compound HPLC method involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol.[1][2][3] Detection is commonly performed using a UV detector at a wavelength where this compound exhibits strong absorbance, generally around 270-280 nm.
Q2: What are the key chemical properties of this compound to consider for HPLC method development?
This compound is a xanthine derivative.[4][5][6] Understanding its physicochemical properties, such as its pKa and LogP, is crucial for method development. This compound is a weakly acidic compound, and its LogP value suggests it is relatively polar.[4][5][7][8] This information helps in selecting the appropriate mobile phase pH and column chemistry to achieve optimal retention and peak shape.
Q3: How can I prepare a plasma sample for this compound analysis?
For analyzing this compound in plasma, sample preparation is critical to remove proteins and other interferences.[9][10][11] Common techniques include:
-
Protein Precipitation: This involves adding an organic solvent (e.g., acetonitrile or methanol) or an acid (e.g., perchloric acid) to the plasma sample to precipitate proteins, followed by centrifugation.[9][11]
-
Liquid-Liquid Extraction (LLE): This technique separates this compound from the plasma matrix by partitioning it into an immiscible organic solvent.[9][12]
-
Solid-Phase Extraction (SPE): SPE uses a sorbent material to selectively retain this compound while interferences are washed away.[9]
Troubleshooting Guides
Peak Shape Issues
Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of your analysis.[13][14][15]
Problem: My this compound peak is tailing.
-
Possible Cause 1: Secondary Interactions with Silanol Groups
-
Explanation: Residual silanol groups on the silica-based column packing can interact with the analyte, causing peak tailing.[15][16][17][18]
-
Solution:
-
Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic form.[16]
-
Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the silanol groups.[16]
-
Use a column with high-purity silica or an end-capped column where residual silanols are minimized.[19]
-
-
-
Possible Cause 2: Column Overload
-
Possible Cause 3: Column Contamination or Degradation
Problem: My this compound peak is fronting.
-
Possible Cause 1: Sample Solvent Incompatibility
-
Possible Cause 2: Column Overload
Retention Time Instability
Consistent retention times are crucial for reliable peak identification and quantification.
Problem: The retention time for this compound is drifting.
-
Possible Cause 1: Changes in Mobile Phase Composition
-
Explanation: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can lead to a gradual change in retention time.[22][23][24]
-
Solution:
-
Ensure the mobile phase is well-mixed and degassed.
-
Prepare fresh mobile phase daily.
-
Use solvent reservoir caps that minimize evaporation.
-
-
-
Possible Cause 2: Temperature Fluctuations
-
Possible Cause 3: Column Equilibration
-
Explanation: The column may not be fully equilibrated with the mobile phase, especially when starting a new analysis or after a change in mobile phase composition.[20]
-
Solution: Allow sufficient time for the column to equilibrate with the mobile phase before injecting samples. This may require running the mobile phase through the column for 10-20 column volumes or longer.[20]
-
-
Possible Cause 4: Pump Issues or Leaks
Resolution Problems
Inadequate resolution between this compound and other components in the sample can lead to inaccurate quantification.
Problem: I am not getting good resolution between this compound and a closely eluting peak.
-
Possible Cause 1: Suboptimal Mobile Phase Composition
-
Explanation: The selectivity of the separation is highly dependent on the mobile phase composition.
-
Solution:
-
-
Possible Cause 2: Inappropriate Column
-
Possible Cause 3: Flow Rate
Experimental Protocol: Reversed-Phase HPLC Method for this compound
This protocol provides a general procedure for the analysis of this compound. Method validation and optimization are essential for specific applications.[28][29]
1. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 25 mM Phosphate Buffer pH 4.0 (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection | UV at 273 nm |
| Run Time | 10 minutes |
2. Reagent and Sample Preparation
-
Mobile Phase Preparation:
-
Prepare a 25 mM phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water and adjusting the pH to 4.0 with phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mix the filtered buffer with acetonitrile in the specified ratio.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.
-
-
Sample Preparation (from Plasma):
-
To 500 µL of plasma, add 1 mL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter before injection.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated HPLC method for the analysis of a small molecule drug like this compound. Actual values will vary depending on the specific method and instrumentation.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for peak tailing issues.
Caption: Troubleshooting workflow for retention time drift.
Caption: Troubleshooting workflow for poor resolution.
References
- 1. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 2. pk-db.com [pk-db.com]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C8H10N4O2 | CID 1676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | A2B receptor antagonist| phosphodiesterase inhibitor | CAS# 41078-02-8 | asthma | bronchodilator | xanthine analogue| InvivoChem [invivochem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound|lookchem [lookchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. organomation.com [organomation.com]
- 11. nacalai.com [nacalai.com]
- 12. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. uhplcs.com [uhplcs.com]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 17. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 18. youtube.com [youtube.com]
- 19. hplc.eu [hplc.eu]
- 20. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. uhplcs.com [uhplcs.com]
- 23. elementlabsolutions.com [elementlabsolutions.com]
- 24. researchgate.net [researchgate.net]
- 25. pharmaguru.co [pharmaguru.co]
- 26. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 27. youtube.com [youtube.com]
- 28. bepls.com [bepls.com]
- 29. jocpr.com [jocpr.com]
Technical Support Center: Optimizing Enprofylline Dosage for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo studies involving enprofylline.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic dimethylxanthine derivative, structurally related to theophylline and caffeine.[1][2] Its primary mechanism involves the competitive, nonselective inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4A and PDE4B.[3][4] This inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn promotes the relaxation of bronchial smooth muscle, resulting in bronchodilation.[2] Additionally, this compound acts as an antagonist of the adenosine A2B receptor.[3] Unlike theophylline, it has relatively little activity as a general nonselective adenosine receptor antagonist.[4]
Q2: What are the main therapeutic applications investigated for this compound?
This compound is primarily investigated for its bronchodilator properties in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] It has also been explored for the treatment of peripheral vascular diseases, cerebrovascular insufficiency, sickle cell disease, and diabetic neuropathy.[3][5]
Q3: What are common animal models used for studying this compound's effects?
For respiratory applications like COPD and asthma, mice, guinea pigs, and rats are the most commonly used animal models.[6] Studies have also utilized rabbits to investigate the pharmacodynamics and pharmacokinetics of this compound, particularly its cardiac effects.[7]
Q4: How is this compound typically administered in in vivo studies?
Common administration routes for preclinical studies include intraperitoneal (i.p.) injection and oral gavage.[8] The choice of administration should be based on the specific experimental goals and the compound's formulation. For instance, studies in mice have successfully used i.p. injections of this compound.[5] Intravenous (i.v.) administration has also been used in both preclinical and clinical settings to study its pharmacokinetics.[9][10][11]
Troubleshooting Guide
Q5: My in vivo experiment is showing suboptimal or no efficacy. What are the potential causes?
-
Insufficient Dosage: The administered dose may be too low to reach a therapeutic concentration in the target tissue. A formal dose-response study is recommended to determine the optimal dose for your specific animal model and disease state.
-
Poor Bioavailability: The formulation or administration route may result in poor absorption. For oral administration, consider the first-pass effect. It may be necessary to optimize the vehicle (e.g., using solvents like DMSO, PEG300, or Tween 80) to improve solubility and absorption.[5][8]
-
Rapid Metabolism/Clearance: this compound has a relatively short half-life, which can vary significantly between species.[9][10][12] For example, the half-life in children is considerably shorter than in adults.[9][10] This may necessitate more frequent dosing or the use of a sustained-release formulation to maintain therapeutic levels.
Q6: The animals are exhibiting adverse effects. How should I proceed?
-
Dose Reduction: The most common cause of adverse effects is a dose that is too high. Known side effects in humans include headache and nausea, which became more pronounced at higher plasma concentrations.[11][13][14] In mice, high doses (30 mg/kg) have been shown to increase heart rate and decrease body temperature in females.[5] Reducing the dose is the first step in mitigating these effects.
-
Refine Administration Protocol: Bolus injections can lead to high peak plasma concentrations that cause toxicity. Consider administering the dose over a longer period through infusion or switching to a formulation that provides slower release.
-
Monitor for Long-Term Toxicity: Long-term administration of this compound has been associated with elevated liver enzymes.[3][5][15] If your study involves chronic dosing, periodic monitoring of liver function biomarkers is advised.
Q7: I am observing high variability in my experimental results. What could be the reason?
High inter-individual variability can be a challenge. While the pharmacokinetics of this compound have been noted to be less variable than theophylline in humans, differences can still arise.[16] Ensure consistency in your experimental protocol, including animal age, weight, and strain, as well as the timing and method of drug administration. Calculating dosage based on body surface area rather than just body weight may provide more accuracy, especially in younger animals.[10]
Data Presentation: Quantitative Summary
Table 1: Reported In Vivo Dosages and Effects
| Species | Dosage | Route | Observed Effects | Reference |
| Mouse | 7.5 mg/kg | i.p. | Increased heart rate. | [5] |
| Mouse | 30 mg/kg | i.p. | Increased heart rate; decreased body temperature (females). | [5] |
| Human | 2 mg/kg | Oral | Significant bronchodilation. | [17] |
| Human | 4 mg/kg | Oral | Produced bronchodilation comparable to 8 mg/kg theophylline. | [18] |
| Human | 1 mg/kg bolus + 0.5 mg/kg/hr | i.v. | Efficacy similar to aminophylline. | [11] |
| Human | 2 mg/kg bolus + 1 mg/kg/hr | i.v. | More effective bronchodilation than aminophylline; increased side effects. | [11] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Half-Life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Reference |
| Human (Adult) | ~1.9 hours | 0.48 L/kg | 191.1 mL/kg/hr | [12] |
| Human (Child) | ~1.0 hour | 0.58 L/kg | Higher per kg than adults | [10] |
| Rabbit | Terminal disposition t½ was 2.7x higher than theophylline | N/A | N/A | [7] |
Experimental Protocols
General Protocol for this compound Administration in a Mouse Model of Airway Inflammation
-
Animal Model: Utilize a standard model for asthma or COPD, such as ovalbumin-sensitized mice or cigarette smoke-exposed mice.[6]
-
Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week prior to the experiment.
-
This compound Preparation:
-
Dissolve this compound powder in a suitable vehicle. A common starting point for formulation is a mixture containing DMSO, PEG300, and Tween 80, diluted with saline or water.[5]
-
Prepare the solution fresh on the day of the experiment.
-
The final concentration of DMSO should be kept low (typically <5%) to avoid vehicle-induced toxicity.
-
-
Dose Determination:
-
Based on literature, a starting dose range for mice could be 5-10 mg/kg.[5]
-
It is highly recommended to perform a pilot dose-response study (e.g., 5, 10, 20, 30 mg/kg) to identify the optimal dose that provides efficacy without significant side effects in your specific model.
-
-
Administration:
-
Monitoring and Endpoint Measurement:
-
Observe animals for any signs of distress or adverse effects (e.g., changes in activity, respiration, heart rate).[5]
-
At the predetermined time point post-administration, perform endpoint measurements. This may include lung function tests, bronchoalveolar lavage (BAL) for inflammatory cell counts, or tissue collection for histological or biochemical analysis.
-
-
Data Analysis: Analyze the data to compare the effects of different this compound doses against the vehicle control group.
Visualizations
Caption: this compound's dual mechanism of action.
References
- 1. This compound | C8H10N4O2 | CID 1676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | A2B receptor antagonist| phosphodiesterase inhibitor | CAS# 41078-02-8 | asthma | bronchodilator | xanthine analogue| InvivoChem [invivochem.com]
- 6. Experimental animal models for COPD: a methodological review [tobaccoinduceddiseases.org]
- 7. Pharmacodynamics and pharmacokinetics of this compound and theophylline in the isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
- 9. Pharmacokinetics of this compound administered intravenously and as a sustained-release tablet at steady state in children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound pharmacokinetics in children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: pharmacokinetics and comparison with theophylline of acute effects on bronchial reactivity in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intravenous administration of this compound to asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A placebo-controlled dose-response study of this compound in the maintenance therapy of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-term xanthine therapy of asthma. This compound and theophylline compared. International this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of theophylline and this compound in patients requiring a high or low dose of theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of this compound, a xanthine lacking adenosine receptor antagonism, in patients with chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of oral this compound and theophylline in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Enprofylline Precipitation in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enprofylline. Our aim is to help you overcome challenges related to its precipitation in aqueous solutions during your experiments.
Troubleshooting Guide
Issue: this compound precipitates out of my aqueous solution.
Possible Causes and Solutions:
-
pH of the Solution: this compound, as a xanthine derivative, has a pKa of approximately 7.83.[1] This means its solubility is highly dependent on the pH of the aqueous solution. In solutions with a pH close to or below its pKa, this compound is less ionized and therefore less soluble, which can lead to precipitation.
-
Solution: Adjust the pH of your solution to be slightly above 7.8. For many applications, a pH between 8.0 and 9.0 can significantly increase solubility and prevent precipitation. Use a suitable buffer to maintain a stable pH.
-
-
Concentration Exceeds Solubility Limit: You may be trying to dissolve this compound at a concentration that is higher than its intrinsic aqueous solubility.
-
Solution: First, verify the required concentration for your experiment. If a high concentration is necessary, consider using solubilization techniques as detailed in the protocols below.
-
-
Temperature: Temperature can affect the solubility of this compound. For some compounds, solubility increases with temperature.
-
Solution: Try gently warming the solution while dissolving the this compound. However, be cautious about the thermal stability of this compound and other components in your solution. Always bring the solution back to your experimental temperature to ensure it remains dissolved.
-
-
Solvent Purity: Impurities in the water or other solvent components can act as nucleation sites, promoting precipitation.
-
Solution: Use high-purity, sterile water (e.g., Milli-Q or equivalent) and high-grade reagents for all your solutions.
-
-
Interaction with Other Components: If you are working with a complex medium, such as cell culture media, other components like salts or proteins can interact with this compound and reduce its solubility.[2]
-
Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (see protocols below) and add it to your final medium with gentle mixing. This helps to avoid localized high concentrations that can trigger precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
The reported aqueous solubility of this compound varies, with some sources stating it to be around 1200 mg/L (1.2 mg/mL).[3] Another source indicates a solubility of greater than 29.1 µg/mL at pH 7.4.[4] A predicted water solubility is approximately 5.68 mg/mL.[1] This variability highlights the importance of experimental conditions, especially pH, on its solubility.
Q2: I'm seeing a precipitate in my cell culture medium after adding this compound. What should I do?
This is a common issue. Here's a troubleshooting workflow:
-
Check for Contamination: First, rule out microbial contamination, which can also cause turbidity or precipitation in cell culture media.[5][6]
-
Review Preparation Method: Did you add this compound directly as a powder to the medium? This can lead to localized high concentrations and precipitation. It is better to prepare a concentrated stock solution and then dilute it into the medium.
-
Consider the Stock Solvent: If you used a stock solution, was the solvent compatible with your cell culture medium? Some organic solvents can cause precipitation of media components. DMSO is commonly used, but the final concentration in the medium should typically be kept low (e.g., <0.5%).
-
pH of the Medium: The pH of most cell culture media is around 7.2-7.4. As this is below the pKa of this compound (7.83), its solubility will be limited.[1] For experiments where a slight increase in pH is tolerable for the cells, you might consider a medium with a slightly higher pH buffer system.
Q3: Can I use organic solvents to dissolve this compound?
Yes, this compound is soluble in some organic solvents. For example, its solubility in DMSO is reported to be 60 mg/mL.[7] When preparing a stock solution with an organic solvent for use in aqueous-based experiments, ensure that the final concentration of the organic solvent is low enough to not affect your experiment or cause precipitation of other components.
Q4: How can I visually detect this compound precipitation?
Precipitation can sometimes be observed as cloudiness, turbidity, or visible particles in the solution. For detecting microprecipitates that may not be visible to the naked eye, you can use the Tyndall effect. Shine a focused beam of light (like from a laser pointer) through the solution in a dark room. If you see the light beam scattering, it indicates the presence of suspended particles.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | ~1200 mg/L (~1.2 mg/mL) | [3] |
| Water (Predicted) | 5.68 mg/mL | [1] |
| Phosphate Buffer (pH 7.4) | >29.1 µg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Solution using pH Adjustment
This protocol is suitable for preparing a simple aqueous solution of this compound.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q)
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
pH meter
-
Stir plate and stir bar
-
Volumetric flask
Methodology:
-
Weigh the desired amount of this compound powder.
-
Add the powder to a beaker with a stir bar and a volume of high-purity water that is about 80% of your final desired volume.
-
Begin stirring the solution. You will likely observe that the this compound does not fully dissolve.
-
Slowly add 0.1 M NaOH dropwise to the solution while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the this compound is fully dissolved. The pH will likely be above 8.0.
-
Once dissolved, carefully adjust the pH back down to your desired level using 0.1 M HCl if necessary. Be cautious not to let the pH drop too low, as this may cause the this compound to precipitate.
-
Transfer the solution to a volumetric flask and add high-purity water to reach the final volume.
-
Filter the solution through a 0.22 µm syringe filter for sterilization and to remove any undissolved particulates.
Protocol 2: Preparation of an this compound Stock Solution using a Co-solvent (DMSO)
This protocol is ideal for preparing a concentrated stock solution for further dilution in aqueous media.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes or vials
Methodology:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Place the powder into a sterile tube or vial.
-
Add the required volume of sterile DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of this compound).
-
Vortex or gently warm the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C. Before use, thaw and vortex to ensure it is fully dissolved. When adding to your aqueous medium, ensure the final DMSO concentration is compatible with your experimental system.
Protocol 3: Enhancing this compound Solubility with Cyclodextrins
Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
High-purity water or buffer
-
Stir plate and stir bar
-
Mortar and pestle (for kneading method)
Methodology (Kneading Method):
-
Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a good starting point.
-
In a mortar, place the HP-β-CD and add a small amount of water to form a paste.
-
Add the this compound powder to the paste.
-
Knead the mixture for 30-60 minutes. The mixture should remain paste-like. If it becomes too dry, add a very small amount of water.
-
Dry the resulting solid paste (e.g., in a vacuum oven at a low temperature).
-
The resulting powder is the this compound-HP-β-CD inclusion complex, which should have enhanced aqueous solubility. Dissolve this complex in your desired aqueous solvent.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound aqueous solutions.
Caption: Simplified signaling pathway of this compound's bronchodilator effect.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Intravenous infusion of this compound with an exponentially decreasing drug concentration in acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay: Solubility of the compound in phosphate buffer at pH 7.4 at 25 degC after 24 hrs by ultraperformance LC/MS/MS method (CHEMBL4426695) - ChEMBL [ebi.ac.uk]
- 5. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. 细胞培养故障排除 [sigmaaldrich.com]
- 7. This compound | TargetMol [targetmol.com]
Troubleshooting Enprofylline variability in experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enprofylline. Our aim is to help you address potential variability in your experimental results and ensure the reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a xanthine derivative that primarily acts as a competitive nonselective phosphodiesterase (PDE) inhibitor.[1] By inhibiting PDEs, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to a range of cellular responses, including smooth muscle relaxation.[2][3][4] It also functions as an adenosine receptor antagonist, although this activity is considered relatively weak.[1][5]
Q2: What are the known targets of this compound?
This compound's main targets are phosphodiesterases, particularly PDE3 and PDE4 isoforms.[3][6] It has been shown to inhibit 3',5'-cyclic-AMP phosphodiesterase 4A and 4B.[3] Additionally, it acts as an antagonist at the adenosine A2b receptor.[3]
Q3: What can cause unpredictable blood levels of this compound in long-term studies?
Long-term administration of this compound has been associated with unpredictable blood levels and elevations in liver enzymes.[2][3][7][8] This variability may be attributed to individual differences in metabolism and clearance. The half-life of this compound can also vary significantly between populations, such as between adults and children.[9][10]
Q4: Are there any known drug or dietary interactions I should be aware of?
Yes, co-administration of other xanthine derivatives like caffeine should be avoided or limited, as it may increase the risk of side effects such as nervousness and rapid heartbeat.[4] The metabolism of this compound could potentially be affected by drugs that influence hepatic enzymes, although specific interactions are not as well-documented as for theophylline.
Troubleshooting Guide
Problem 1: High variability in cell-based assay results.
-
Possible Cause 1: Inconsistent Drug Preparation. this compound is a solid with a melting point of 287-289 °C and a water solubility of 1200 mg/L.[3] Inconsistent dissolution or precipitation in your culture media can lead to variable effective concentrations.
-
Solution: Always prepare fresh stock solutions of this compound in a suitable solvent and ensure complete dissolution before diluting into your experimental medium. Visually inspect for any precipitation. Consider performing a solubility test in your specific cell culture medium.
-
-
Possible Cause 2: Fluctuations in Intracellular cAMP Levels. The primary mechanism of this compound is to increase cAMP by inhibiting PDEs.[2][4] Basal cAMP levels can be influenced by various factors, including cell density, passage number, and serum components in the culture medium.
-
Solution: Standardize your cell culture conditions meticulously. Use cells within a consistent passage number range and seed at a uniform density. Consider serum-starving the cells for a defined period before this compound treatment to lower basal cAMP levels and enhance the signal-to-noise ratio.
-
-
Possible Cause 3: Presence of Endogenous Adenosine. this compound has antagonist activity at adenosine receptors.[11] Cells can release adenosine, which can interact with its receptors and modulate cAMP levels, potentially confounding the effects of this compound.
-
Solution: If adenosine receptor signaling is a concern, consider including an adenosine deaminase in your assay medium to degrade endogenous adenosine. This will help to isolate the effects of PDE inhibition.
-
Problem 2: Lower than expected potency or efficacy in in vitro experiments.
-
Possible Cause 1: Degradation of this compound. Like many small molecules, the stability of this compound in solution can be affected by factors such as pH, light, and temperature over time.[12]
-
Solution: Prepare fresh solutions for each experiment. If stock solutions are to be stored, they should be kept at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.
-
-
Possible Cause 2: High PDE Activity in the Experimental System. The potency of a PDE inhibitor is dependent on the concentration and activity of the target PDE isoforms in the cells or tissues being studied.
-
Solution: Characterize the expression and activity of relevant PDE isoforms (e.g., PDE3, PDE4) in your experimental model. If PDE activity is very high, higher concentrations of this compound may be required to achieve a significant effect.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Population | Reference |
| Elimination Half-life | 1.9 hours | Healthy Adults | [2][13] |
| Elimination Half-life | 1.06 ± 0.20 hours | Children with Asthma | [9] |
| Volume of Distribution | 0.481 L/kg | Healthy Adults | [13] |
| Volume of Distribution | 0.55 ± 0.05 L/kg | Children with Asthma | [9] |
| Total Body Clearance | 191.1 ml/kg/h | Healthy Adults | [13] |
| Total Body Clearance | 0.44 ± 0.06 L/hr/kg | Children with Asthma | [9] |
| Protein Binding | 49% | Healthy Adults | [13] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Inhibitory Constant (Ki) / KB | Cell/Tissue Type | Reference |
| cAMP Phosphodiesterase | 15 µM (Ki) | Human Platelets | [11] |
| cAMP Phosphodiesterase | 130 µM (Ki) | Guinea-Pig Lung | [11] |
| cAMP Phosphodiesterase | 110 µM (Ki) | Rat Fat Cells | [11] |
| Adenosine A1 Receptor | 45 µM (Ki) | Rat Fat Cell Membranes | [11] |
| Adenosine A1 Receptor | 32 µM (KB) | Rat Fat Cells | [11] |
| Adenosine A2 Receptor | 130 µM (KB) | Human Platelets | [11] |
Experimental Protocols
Protocol 1: Phosphodiesterase (PDE) Inhibition Assay
This protocol provides a general framework for measuring the inhibitory activity of this compound on PDE enzymes.
-
Enzyme Preparation:
-
Source purified recombinant PDE enzymes (e.g., PDE3A, PDE4B) or prepare cell/tissue homogenates known to express the PDE of interest.
-
Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).
-
-
Assay Buffer:
-
Prepare an appropriate assay buffer. A typical buffer might contain 40 mM Tris-HCl (pH 8.0), 1 mM MgCl₂, and 0.1 mg/mL BSA.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of desired concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound dilution (or vehicle control)
-
PDE enzyme preparation
-
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding the substrate, cAMP (typically at a concentration below its Km for the enzyme).
-
Incubate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).
-
Convert the remaining cAMP to a detectable signal. This can be done using various commercial kits, often involving the conversion of AMP to ATP, which is then detected via a luciferase-based reaction.
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence) in each well.
-
Calculate the percentage of PDE inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Troubleshooting high variability in experimental results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H10N4O2 | CID 1676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. Effects of this compound and theophylline may show the role of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase Inhibition as a Therapeutic Strategy for Chronic Obstructive Pulmonary Disease: Where We Have Been and What Lies Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | A2B receptor antagonist| phosphodiesterase inhibitor | CAS# 41078-02-8 | asthma | bronchodilator | xanthine analogue| InvivoChem [invivochem.com]
- 8. Long-term xanthine therapy of asthma. This compound and theophylline compared. International this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound administered intravenously and as a sustained-release tablet at steady state in children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound pharmacokinetics in children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: pharmacokinetics and comparison with theophylline of acute effects on bronchial reactivity in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Enprofylline in the Lab: A Technical Support Guide for Cell-Based Assays
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for mitigating the off-target effects of Enprofylline in cell-based assays. This compound, a xanthine derivative, is primarily known as a non-selective phosphodiesterase (PDE) inhibitor with complex pharmacology that includes antagonism of adenosine receptors. This dual activity can lead to ambiguous experimental results. This guide offers troubleshooting strategies, detailed experimental protocols, and frequently asked questions to ensure the accurate interpretation of your findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound's primary mechanism of action is the non-selective inhibition of phosphodiesterases (PDEs), enzymes that hydrolyze cyclic adenosine monophosphate (cAMP). This leads to an intracellular accumulation of cAMP. Additionally, this compound can act as an antagonist at adenosine receptors, particularly A1, A2A, and A2B subtypes, which can also modulate cAMP levels and other signaling pathways.
Q2: What are the potential off-target effects of this compound in my cell-based assay?
A2: Off-target effects primarily arise from this compound's ability to interact with multiple targets. An observed cellular response could be due to the inhibition of one or more PDE isoforms, the blockade of adenosine receptors, or a combination of both. For example, a change in cell proliferation could be mediated by increased cAMP via PDE inhibition or by blocking adenosine A2A receptor signaling.
Q3: How can I distinguish between PDE inhibition and adenosine receptor antagonism in my experiment?
A3: To dissect the specific mechanism of action, a combination of selective pharmacological tools is recommended. Use selective inhibitors for different PDE isoforms and selective agonists or antagonists for adenosine receptor subtypes to either mimic or block the effects of this compound. Comparing the cellular response to this compound with the responses to these specific tool compounds can help elucidate the responsible pathway.
Q4: I am observing unexpected cytotoxicity in my cell cultures treated with this compound. What could be the cause?
A4: While not typically highly cytotoxic, xanthine derivatives at high concentrations or in sensitive cell lines can impact cell viability. Ensure you have performed a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell type. It is also advisable to use a vehicle control (e.g., DMSO) and a positive control for cytotoxicity to validate your assay. If viability issues persist, consider reducing the incubation time or using a different cell line.
Q5: What are the recommended working concentrations for this compound in cell-based assays?
A5: The optimal concentration of this compound is highly dependent on the cell type and the specific endpoint being measured. Based on its known inhibitory constants (see tables below), concentrations in the low to mid-micromolar range (e.g., 1-100 µM) are typically used. It is crucial to perform a dose-response analysis to determine the EC50 or IC50 for your specific assay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible results | 1. Cell passage number and health.2. Inconsistent plating density.3. Variability in this compound stock solution.4. Assay timing and kinetics. | 1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.2. Ensure uniform cell seeding density across all wells.3. Prepare fresh stock solutions of this compound regularly and store them appropriately. Aliquot to avoid multiple freeze-thaw cycles.4. Perform a time-course experiment to determine the optimal incubation time for your specific assay. |
| High background signal in cAMP assays | 1. Basal PDE activity is low in the chosen cell line.2. Sub-optimal assay reagents or protocol. | 1. Consider using a cell line with higher endogenous PDE activity or overexpressing the PDE of interest.2. Use a well-characterized cAMP assay kit and follow the manufacturer's protocol carefully. Optimize cell number and lysis conditions. |
| Observed effect does not correlate with expected cAMP increase | 1. The cellular response is mediated by adenosine receptor antagonism.2. The downstream signaling pathway is independent of cAMP.3. The effect is due to inhibition of a specific, less-characterized PDE isoform. | 1. Use selective adenosine receptor agonists/antagonists to confirm or rule out the involvement of these receptors.2. Investigate other potential signaling pathways, such as calcium mobilization, which can be triggered by A1 or A3 adenosine receptor modulation.3. If possible, measure the activity of different PDE isoforms in your cell lysate to see which are most affected by this compound. |
| Difficulty distinguishing between PDE4 and other PDE isoform inhibition | This compound is a non-selective PDE inhibitor. | Use selective inhibitors for other PDE families (e.g., Vinpocetine for PDE1, EHNA for PDE2, Cilostamide for PDE3, Sildenafil for PDE5) as controls to understand the contribution of each to the observed effect. |
Quantitative Data Summary
The following tables summarize the known inhibitory and binding constants of this compound and a selection of useful tool compounds. This data is essential for designing experiments and interpreting results.
Table 1: this compound Activity Profile
| Target | Action | Species | Value (Ki/KB) | Reference |
| Phosphodiesterases (PDEs) | ||||
| cAMP PDE | Inhibitor | Human Platelets | 15 µM | [1] |
| cAMP PDE | Inhibitor | Guinea-pig Lung | 130 µM | [1] |
| cAMP PDE | Inhibitor | Rat Fat Cells | 110 µM | [1] |
| PDE4A | Inhibitor | Human | - | [2] |
| PDE4B | Inhibitor | Human | - | [2] |
| Adenosine Receptors | ||||
| A1 | Antagonist | Rat Fat Cells | 32 µM (KB) | [1] |
| A1 | Antagonist | Rat Fat Cells | 45 µM (Ki) | [1] |
| A2 | Antagonist | Human Platelets | 130 µM (KB) | [1] |
| A2B | Antagonist | Human | - | [2] |
Table 2: Selective Pharmacological Tool Compounds
| Target | Compound | Action | Typical Concentration Range |
| PDE Isoforms | |||
| PDE1 | Vinpocetine | Selective Inhibitor | 10-50 µM |
| PDE2 | EHNA | Selective Inhibitor | 1-10 µM |
| PDE3 | Cilostamide | Selective Inhibitor | 0.1-1 µM |
| PDE4 | Rolipram | Selective Inhibitor | 1-10 µM |
| PDE5 | Sildenafil | Selective Inhibitor | 0.01-1 µM |
| Adenosine Receptors | |||
| A1 | DPCPX | Selective Antagonist | 10-100 nM |
| A1 | CPA | Selective Agonist | 10-100 nM |
| A2A | ZM 241385 | Selective Antagonist | 10-100 nM |
| A2A | CGS 21680 | Selective Agonist | 10-100 nM |
| A2B | PSB 603 | Selective Antagonist | 100-500 nM |
| A2B | BAY 60-6583 | Selective Agonist | 100-500 nM |
| A3 | MRS 1220 | Selective Antagonist | 50-200 nM |
| A3 | Cl-IB-MECA | Selective Agonist | 10-100 nM |
Key Experimental Protocols
Protocol 1: Cell-Based cAMP Assay
This protocol is designed to measure changes in intracellular cAMP levels in response to this compound treatment.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Forskolin (positive control for adenylyl cyclase activation)
-
Selective PDE inhibitors and adenosine receptor modulators (as needed)
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
96-well white, clear-bottom microplate
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 30,000-50,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Cell Treatment:
-
For Gs-coupled receptor pathways, add the compounds directly to the cells.
-
For Gi-coupled receptor pathways, first stimulate the cells with an appropriate agonist (e.g., 10 µM forskolin) to induce cAMP production, then add this compound or other inhibitors.
-
-
Incubation: Incubate the plate at 37°C for the time determined by your time-course experiment (typically 15-60 minutes).
-
cAMP Measurement: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen assay kit.
-
Data Analysis: Calculate the fold change in cAMP levels relative to the vehicle control.
Protocol 2: Calcium Mobilization Assay
This protocol measures changes in intracellular calcium, a downstream effect of A1 and A3 adenosine receptor activation.
Materials:
-
Cells expressing the adenosine receptor of interest (e.g., CHO-A1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
This compound
-
Selective adenosine receptor agonists and antagonists
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye (e.g., 1 µM Fluo-4 AM with 2.5 mM probenecid) for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare this compound and control compounds in assay buffer.
-
Assay Measurement:
-
Place the plate in the fluorescence reader and record a baseline fluorescence reading.
-
Inject the compound of interest and immediately begin recording the fluorescence signal over time (typically for 1-3 minutes).
-
-
Data Analysis: Calculate the change in fluorescence intensity (peak minus baseline) to determine the extent of calcium mobilization.
Visualizing Pathways and Workflows
To aid in understanding the complex interactions of this compound, the following diagrams illustrate the key signaling pathways and a suggested experimental workflow.
Caption: this compound's dual mechanism of action on the cAMP signaling pathway.
Caption: A logical workflow for investigating this compound's effects in cell-based assays.
References
Enprofylline & Laboratory Assays: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with enprofylline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound with common laboratory reagents and assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a xanthine derivative used in the treatment of asthma as a bronchodilator.[1] Its principal mechanism of action is the competitive nonselective inhibition of phosphodiesterase (PDE) enzymes.[1][2] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn results in the relaxation of bronchial smooth muscle.[3]
Q2: Does this compound interfere with theophylline immunoassays?
Based on available research, this compound shows a general lack of cross-reactivity with at least one type of rapid monoclonal antibody-based theophylline assay.[4] This suggests a low probability of direct interference in such specific assays. However, it is crucial to consult the specific assay's package insert for any known cross-reactivity with related xanthine compounds.
Q3: Could this compound's mechanism of action interfere with cell-based assays measuring cAMP levels?
Yes, this is a significant consideration. As a phosphodiesterase inhibitor, this compound directly modulates intracellular cAMP levels.[3][5][6] Therefore, in any experimental system involving the measurement of cAMP (e.g., using cAMP reporter assays or ELISAs), the presence of this compound will likely lead to elevated baseline cAMP, potentially masking the effects of other experimental compounds or leading to a false-positive signal.
Q4: Are there any other known interferences of this compound with common laboratory tests?
Currently, there is limited specific documentation on this compound's interference with a broad range of common laboratory reagents, such as those used in clinical chemistry panels or other enzymatic assays. Long-term administration of this compound has been associated with elevations in liver enzymes (aspartate aminotransferase and alanine aminotransferase), but this is considered a physiological effect rather than a direct analytical interference.[7]
Troubleshooting Guides
Issue 1: Unexpectedly high readings in a cAMP-based assay.
-
Potential Cause: The presence of this compound in the experimental sample is elevating cAMP levels due to its phosphodiesterase-inhibiting activity.
-
Troubleshooting Steps:
-
Review Experimental Design: Confirm if this compound is a component of the treatment conditions.
-
Run Appropriate Controls:
-
Include a "vehicle-only" control to establish a baseline in the absence of any treatment.
-
Run a "this compound-only" control to quantify the magnitude of its effect on cAMP levels.
-
-
Data Normalization: If the experiment aims to assess the effect of another compound in the presence of this compound, normalize the data to the "this compound-only" control to isolate the specific effect of the compound of interest.
-
Consider Alternative Assays: If feasible, use an assay that measures a downstream target of the cAMP pathway that is not directly affected by this compound.
-
Issue 2: Suspected cross-reactivity in an immunoassay for a structurally similar compound.
-
Potential Cause: Although evidence suggests low cross-reactivity with theophylline assays, the possibility of interference in other immunoassays for xanthine-related molecules cannot be entirely ruled out.
-
Troubleshooting Steps:
-
Consult Assay Documentation: Carefully review the manufacturer's data sheet for any information on cross-reactivity with this compound or other xanthines.
-
Perform a Spike and Recovery Experiment:
-
Add a known concentration of this compound to a sample that does not contain the analyte of interest and measure the response. A positive signal indicates cross-reactivity.
-
Spike a sample containing a known concentration of the analyte with this compound to see if the recovery of the analyte is affected.
-
-
Use an Alternative Method: If interference is confirmed, utilize a different analytical method with higher specificity, such as High-Performance Liquid Chromatography (HPLC), for quantification.
-
Quantitative Data Summary
The following table summarizes the findings from a study investigating the cross-reactivity of this compound with a monoclonal antibody-based theophylline immunoassay.
| Assay Type | Compound Tested | Finding | Reference |
| Monoclonal Antibody Theophylline Immunoassay | This compound | Lack of significant cross-reactivity. | [4] |
Experimental Protocols
Protocol: Assessing Drug Interference in an Immunoassay
This protocol provides a general framework for testing the potential interference of a compound like this compound in a competitive or sandwich immunoassay.
-
Objective: To determine if the presence of this compound cross-reacts with the assay antibodies or otherwise interferes with the accurate quantification of the target analyte.
-
Materials:
-
Immunoassay kit for the target analyte.
-
This compound stock solution of known concentration.
-
Drug-free matrix (e.g., serum, plasma, buffer) matching the sample type.
-
Standard laboratory equipment (pipettes, microplate reader, etc.).
-
-
Procedure:
-
Cross-Reactivity Check:
-
Prepare a series of dilutions of this compound in the drug-free matrix.
-
Run these samples in the immunoassay according to the manufacturer's instructions.
-
A dose-dependent signal in the absence of the target analyte suggests cross-reactivity.
-
-
Interference Check (Spike and Recovery):
-
Prepare a sample with a known, mid-range concentration of the target analyte in the drug-free matrix.
-
Divide the sample into two aliquots.
-
Spike one aliquot with a concentration of this compound that is relevant to your experimental conditions. Spike the other aliquot with the same volume of vehicle as a control.
-
Assay both samples and calculate the recovery of the target analyte in the this compound-spiked sample compared to the control. Recovery significantly different from 100% indicates interference.
-
-
-
Data Analysis:
-
For the cross-reactivity check, plot the signal response against the this compound concentration.
-
For the interference check, calculate the percent recovery using the formula: (Measured concentration in spiked sample / Expected concentration) x 100.
-
Visualizations
Signaling Pathway: this compound's Mechanism of Action
Caption: Mechanism of this compound action via phosphodiesterase inhibition.
Experimental Workflow: Investigating Potential Drug Interference
Caption: Workflow for troubleshooting suspected this compound interference.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. A rapid monoclonal antibody blood theophylline assay; lack of cross-reactivity with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C8H10N4O2 | CID 1676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Long-term xanthine therapy of asthma. This compound and theophylline compared. International this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating a New Analytical Method for Enprofylline
This technical support center provides guidance for researchers, scientists, and drug development professionals on validating a new analytical method for the quantitative analysis of Enprofylline. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a stability-indicating HPLC method for this compound?
A1: The initial step is to conduct forced degradation studies on the this compound drug substance.[1][2] This involves subjecting the active pharmaceutical ingredient (API) to various stress conditions like acid and base hydrolysis, oxidation, heat, and light. The goal is to generate potential degradation products and ensure the analytical method can separate them from the intact drug.[2]
Q2: What are the critical validation parameters to assess for a new analytical method for this compound according to ICH guidelines?
A2: The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.[4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
Troubleshooting Guides
Issue 1: Poor peak shape (tailing or fronting) for the this compound peak.
-
Question: My this compound peak is showing significant tailing. What are the possible causes and solutions?
-
Answer:
-
Cause: Secondary interactions between the basic this compound molecule and acidic silanols on the silica-based column packing.
-
Solution:
-
Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of residual silanols. A pH between 3 and 7 is generally recommended for reversed-phase columns.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having end-capping.
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites.
-
-
-
Question: The this compound peak is fronting. What could be the issue?
-
Answer:
-
Cause: Column overload or sample solvent being stronger than the mobile phase.
-
Solution:
-
Reduce Sample Concentration: Dilute the sample to a lower concentration and re-inject.
-
Match Sample Solvent to Mobile Phase: Dissolve the sample in the mobile phase or a solvent with a weaker elution strength than the mobile phase.
-
-
Issue 2: Inconsistent retention times for this compound.
-
Question: The retention time for my this compound peak is shifting between injections. What should I check?
-
Answer:
-
Cause:
-
Fluctuations in mobile phase composition.
-
Inadequate column equilibration.
-
Pump malfunction or leaks.
-
Temperature variations.
-
-
Solution:
-
Ensure Proper Mobile Phase Preparation: Prepare the mobile phase accurately and ensure it is well-mixed and degassed.
-
Equilibrate the Column Sufficiently: Allow the column to equilibrate with the mobile phase for an adequate amount of time before starting the analysis.
-
Check for Leaks: Inspect the HPLC system for any leaks, particularly around fittings and pump seals.
-
Use a Column Oven: Maintain a constant column temperature using a column oven to minimize temperature-related retention time shifts.
-
-
Issue 3: Extraneous peaks in the chromatogram.
-
Question: I am seeing unexpected peaks in my chromatogram. How can I identify their source?
-
Answer:
-
Cause:
-
Contamination in the sample, solvent, or mobile phase.
-
Carryover from previous injections.
-
Degradation of the sample.
-
-
Solution:
-
Run a Blank: Inject a blank solvent to see if the extraneous peaks are present. If so, the contamination is likely in the solvent or mobile phase.
-
Clean the Injector: Implement a robust injector washing procedure between runs to minimize carryover.
-
Prepare Fresh Samples: Prepare fresh samples and analyze them promptly to avoid degradation.
-
-
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol describes a reversed-phase HPLC method for the quantitative determination of this compound in the presence of its degradation products.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.5) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 272 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Procedure:
-
Buffer Preparation: Dissolve a suitable amount of monobasic potassium phosphate in water to obtain a desired concentration and adjust the pH to 4.5 with phosphoric acid.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in the ratio of 30:70 (v/v). Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution Preparation: Prepare the sample solution by dissolving the formulation containing this compound in the mobile phase to achieve a similar concentration as the standard solution.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
Forced Degradation Studies Protocol
-
Acid Hydrolysis: Treat the drug substance with 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.
After each stress condition, neutralize the acidic and basic solutions, dilute all samples appropriately with the mobile phase, and analyze by the proposed HPLC method.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 10 | 152345 |
| 20 | 301258 |
| 40 | 605874 |
| 60 | 908741 |
| 80 | 1210587 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 32 | 31.8 | 99.4% |
| 100% | 40 | 40.2 | 100.5% |
| 120% | 48 | 47.9 | 99.8% |
Table 4: Precision Data
| Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) | |
| Assay of this compound | 0.9% | 1.3% |
Table 5: Forced Degradation Results
| Stress Condition | % Degradation |
| Acid Hydrolysis (0.1 N HCl) | 12.5% |
| Base Hydrolysis (0.1 N NaOH) | 18.2% |
| Oxidative (3% H₂O₂) | 8.7% |
| Thermal (105°C) | 5.1% |
| Photolytic (UV light) | 2.3% |
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Key parameters for analytical method validation.
Caption: Logical flow for troubleshooting HPLC issues.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. bepls.com [bepls.com]
- 5. RP-UPLC method development and validation for the simultaneous estimation of ibuprofen and famotidine in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage and handling of Enprofylline powder
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with the long-term storage, handling, and use of Enprofylline powder in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and successful application of this compound in your research.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the storage and handling of this compound powder and its solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Powder appears clumped or aggregated upon receipt. | Exposure to moisture during shipping or storage. | - Equilibrate the vial to room temperature before opening to prevent condensation.- If clumping is minor, gently tap the vial to break up the clumps.- For persistent clumping, consider drying the powder under a vacuum, but be aware this may affect its properties. It is generally recommended to use the product as is if it dissolves properly. |
| Difficulty dissolving the powder in the recommended solvent (e.g., DMSO). | - Insufficient solvent volume.- Inadequate mixing.- The powder has not fully equilibrated to room temperature. | - Ensure you are using the correct solvent and a sufficient volume to achieve the desired concentration (see solubility data below).- Use sonication or gentle warming (to no more than 37°C) to aid dissolution.[1]- Vortex the solution thoroughly.- Allow the powder to reach room temperature before adding the solvent. |
| Precipitation is observed in the stock solution after storage. | - The storage temperature is too high.- The solution is supersaturated.- The solvent has evaporated over time. | - Store stock solutions at -80°C for long-term stability.[1][2][3]- Gently warm the solution and vortex to redissolve the precipitate before use.- Ensure the vial is tightly sealed to prevent solvent evaporation. |
| Inconsistent or unexpected results in cell-based assays. | - Degradation of this compound in the stock solution or culture medium.- Incorrect final concentration in the assay.- Interaction with components in the cell culture medium. | - Prepare fresh dilutions from a frozen stock solution for each experiment.- Perform a dose-response curve to verify the optimal concentration.- Check the stability of this compound in your specific cell culture medium, as some components can affect drug stability.[4] |
| Discoloration of the powder. | - Oxidation or degradation due to improper storage (e.g., exposure to light or air). | - Discard the powder if significant discoloration is observed, as it may indicate degradation.- Always store this compound powder in a tightly sealed container, protected from light.[3] |
Frequently Asked Questions (FAQs)
Storage and Handling
-
What are the recommended long-term storage conditions for this compound powder? this compound powder should be stored at -20°C for up to 3 years.[1][3] Some suppliers also indicate storage at 2-8°C is acceptable.[5] For shipping, it is stable at ambient temperature for a few days.[3]
-
How should I store this compound solutions? For long-term storage, solutions of this compound should be stored at -80°C for up to one year.[1][2] For short-term storage, -20°C for up to one month is also acceptable.[2][3] It is recommended to protect solutions from light.[2][3]
-
The ice pack in the shipment melted upon arrival. Is the this compound powder still viable? Yes, the powder is generally not sensitive to short-term temperature fluctuations during shipping, and a melted ice pack will not affect the product's quality.[1]
-
What personal protective equipment (PPE) should I use when handling this compound powder? It is recommended to use standard laboratory PPE, including safety glasses, gloves, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes.[6] Work in a well-ventilated area or under a chemical fume hood.[6]
Solubility and Solution Preparation
-
What is the best solvent for preparing this compound stock solutions? Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions, with a solubility of up to 60 mg/mL.[1] this compound is insoluble in water.[1]
-
How do I prepare a stock solution of this compound? Please refer to the detailed "Protocol for Preparation of this compound Stock Solution" in the Experimental Protocols section below.
-
I'm seeing a lower-than-expected IC50 value in my cell proliferation assay compared to the literature. Why might this be? The IC50 value can vary between cell-based assays and in vitro kinase or protein purification assays. Cell-based assays involve factors like cell metabolism and membrane penetration, which can result in a higher apparent IC50.[1]
Experimental Use
-
Can this compound be used in animal experiments? Yes, this compound can be used in animal experiments. However, the optimal dosage and administration route will depend on the specific animal model and disease being studied. It is important to consult relevant literature for this information.[1]
-
Are there any known stability issues with this compound in cell culture media? The stability of any compound in cell culture media can be variable. It is good practice to prepare fresh dilutions of this compound in your specific media for each experiment. Some components in media, such as certain amino acids, can impact the stability of dissolved compounds.[4]
Quantitative Data Summary
Storage Conditions
| Form | Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Keep in a tightly sealed container, protected from light.[1][3][6] |
| Powder | 2-8°C | - | Some suppliers suggest this temperature range.[5] |
| In Solvent | -80°C | 6 months to 1 year | Recommended for long-term stability.[1][2][3] |
| In Solvent | -20°C | 1 month | Suitable for short-term storage.[2][3] |
Solubility
| Solvent | Solubility | Notes |
| DMSO | 60 mg/mL (308.98 mM) | Sonication is recommended to aid dissolution.[1] |
| Water | Insoluble | [1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation of moisture inside the vial.
-
Weighing: In a well-ventilated area or under a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Mixing: Vortex the solution thoroughly. If necessary, use a sonicator for a few minutes to ensure complete dissolution.[1]
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[2]
Protocol for Preparing a Working Solution for Cell-Based Assays
-
Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Application: Add the diluted this compound solutions to your cell cultures. Ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Incubation: Incubate the cells for the desired period as determined by your experimental protocol.
Visualizations
Caption: A flowchart outlining the key steps for handling this compound from storage to experimental use.
Caption: A decision tree for troubleshooting issues with dissolving this compound powder.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. A high-throughput cell-based assay pipeline for the preclinical development of bacterial DsbA inhibitors as antivirulence therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid monoclonal antibody blood theophylline assay; lack of cross-reactivity with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound and theophylline may show the role of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability of Enprofylline in Solution: A Technical Support Guide
For researchers, scientists, and professionals in drug development, ensuring the stability of Enprofylline in solution is paramount for accurate and reproducible experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of this compound solutions.
This compound, a xanthine derivative, is utilized in research for its properties as a bronchodilator.[1] However, like many pharmaceutical compounds, its stability in solution can be influenced by a variety of environmental factors. Understanding and controlling these factors is crucial to prevent degradation and ensure the integrity of experimental results.
Troubleshooting Guide: Common Issues and Solutions
Researchers may encounter several challenges when working with this compound solutions. This guide provides potential causes and actionable solutions to common problems.
Issue 1: Inconsistent or Unexpected Analytical Results
Unexpected variations in analytical results, such as lower than expected concentrations or the appearance of unknown peaks in chromatograms, can often be attributed to the degradation of this compound.
| Potential Cause | Recommended Solution |
| pH Instability: | This compound's stability can be pH-dependent.[2][3] Ensure the pH of your solution is controlled and maintained within a stable range using appropriate buffer systems. Conduct preliminary studies to determine the optimal pH for this compound stability in your specific experimental conditions. |
| Temperature Fluctuations: | Elevated temperatures can accelerate the degradation of this compound.[4] Store stock solutions and samples at recommended temperatures, typically refrigerated or frozen, and minimize exposure to ambient temperatures during handling. |
| Light Exposure: | Exposure to light, particularly UV radiation, can induce photodegradation.[5][6][7][8][9] Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions whenever possible. |
| Oxidative Stress: | The presence of oxidizing agents can lead to the degradation of this compound.[10] Use high-purity solvents and reagents to minimize oxidative stress. If necessary, consider de-gassing solutions or adding antioxidants, ensuring they do not interfere with the analysis. |
Issue 2: Poor Chromatographic Separation or Peak Shape
Difficulties in achieving good separation and symmetrical peaks during HPLC analysis can compromise the accuracy of quantification.
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase: | The composition and pH of the mobile phase are critical for good chromatographic resolution.[11][12][13] Optimize the mobile phase by adjusting the solvent ratio, buffer concentration, and pH. For xanthine derivatives, reversed-phase HPLC with a C18 column is often a good starting point.[11][12][14] |
| Column Degradation: | Over time, HPLC columns can degrade, leading to poor performance. Ensure the column is properly maintained, flushed, and stored according to the manufacturer's instructions. If performance does not improve with cleaning, the column may need to be replaced. |
| Sample Overload: | Injecting a sample that is too concentrated can lead to peak broadening and tailing.[15] Dilute the sample to an appropriate concentration within the linear range of the detector. |
| System Leaks or Blockages: | Leaks or blockages in the HPLC system can cause pressure fluctuations and affect retention times and peak shapes.[15][16][17][18][19] Regularly inspect the system for any signs of leaks and ensure all fittings are secure. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound solutions.
Q1: What is the recommended storage condition for this compound powder and its stock solutions?
This compound powder is generally stable when stored at -20°C for extended periods (up to 3 years).[20] Stock solutions prepared in solvents like DMSO should be stored at -80°C for up to one year to minimize degradation.[20] For aqueous solutions, it is recommended to prepare them fresh or store them at 2-8°C for short periods, protected from light.
Q2: How can I perform a forced degradation study for this compound?
Forced degradation studies are essential to understand the stability of a drug under stress conditions.[4] A typical study would involve exposing this compound solutions to:
-
Acidic and Basic Conditions: Use hydrochloric acid and sodium hydroxide solutions at various concentrations and temperatures.
-
Oxidative Conditions: Use hydrogen peroxide solution.[21]
-
Thermal Stress: Expose the solution to elevated temperatures.
-
Photolytic Stress: Expose the solution to a controlled light source, such as a xenon lamp or a UV lamp, as per ICH Q1B guidelines.[5][6][7][9]
Q3: What analytical techniques are suitable for analyzing this compound and its potential degradation products?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for the analysis of xanthine derivatives like this compound.[11][12][13][14] To identify and characterize unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[22][23][24][25][26]
Q4: Are there any known incompatibilities of this compound with common excipients?
While specific compatibility data for this compound is limited in the provided search results, it is crucial to conduct compatibility studies with any excipients intended for use in a formulation. These studies help identify potential interactions that could affect the stability of this compound.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol outlines a general approach for conducting forced degradation studies on an this compound solution.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Heat the stock solution at 60°C in a controlled oven for a specified period.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter.[5][6][7] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At predetermined time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Example of a Stability-Indicating HPLC Method for Xanthine Derivatives
This method can be used as a starting point for developing a specific method for this compound.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11][12][14]
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[11][12][13]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C)
Visualizing Experimental Workflows
Diagram 1: Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies on this compound.
Diagram 2: HPLC Troubleshooting Logic
Caption: A logical approach to troubleshooting common HPLC issues.
References
- 1. This compound | C8H10N4O2 | CID 1676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. pharmatutor.org [pharmatutor.org]
- 8. q1scientific.com [q1scientific.com]
- 9. iagim.org [iagim.org]
- 10. mdpi.com [mdpi.com]
- 11. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of uric acid, xanthine and hypoxanthine in human serum by HPLC for pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. gentechscientific.com [gentechscientific.com]
- 18. ijsdr.org [ijsdr.org]
- 19. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 20. This compound | TargetMol [targetmol.com]
- 21. Hydrogen peroxide-induced increase in lung endothelial and epithelial permeability--effect of adenylate cyclase stimulation and phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 24. molnar-institute.com [molnar-institute.com]
- 25. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 26. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Serum Proteins on Enprofylline Activity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro analysis of Enprofylline's interaction with serum proteins.
Frequently Asked Questions (FAQs)
Q1: What is the extent of this compound binding to human serum proteins?
A1: this compound is moderately bound to human serum proteins. The mean fraction of this compound bound in human plasma is approximately 47.3%[1]. This binding is pH-dependent, with an increase in binding observed in the pH range of 7.2 to 7.8[1].
Q2: Which serum protein is primarily responsible for binding this compound?
A2: While direct binding studies for this compound with isolated human serum albumin (HSA) are not extensively reported in the publicly available literature, it is widely understood that albumin is the primary binding protein for many drugs. Given that this compound is a xanthine derivative, and its related compound theophylline primarily binds to albumin, it is highly probable that albumin is the main serum protein interacting with this compound.
Q3: How does serum protein binding affect the in vitro activity of this compound?
A3: Serum protein binding reduces the concentration of free (unbound) this compound in the experimental medium. According to the free drug theory, only the unbound fraction of a drug is available to interact with its target receptors and exert a pharmacological effect. Therefore, the presence of serum proteins in your in vitro assay can lead to an underestimation of this compound's potency (e.g., a higher IC50 or EC50 value). It is crucial to consider the protein concentration in your assay and its potential impact on the free drug concentration.
Q4: What are the common methods to determine the protein binding of this compound in vitro?
A4: The most common methods for determining the in vitro protein binding of drugs like this compound are equilibrium dialysis and ultrafiltration[1]. Both techniques aim to separate the free drug from the protein-bound drug, allowing for the quantification of the unbound fraction.
Q5: Are there species differences in the plasma protein binding of this compound?
A5: Yes, there are pronounced species differences in the plasma protein binding of this compound. For example, at a pH of 7.4, the binding is approximately 57% in dogs and 81% in rats, while in humans and monkeys, it is around 47-48%[1]. These differences are important to consider when extrapolating in vitro data from animal models to humans.
Data Presentation
Table 1: Percentage of this compound Bound to Plasma Proteins in Various Species
| Species | Percentage Bound (%) | This compound Concentration Range (M) | pH | Reference |
| Human | 47.3 ± 1.1 | Up to 10⁻⁴ | 7.4 (at 20°C) | [1] |
| Monkey | ~48 | Up to 10⁻⁴ | 7.4 | [1] |
| Dog | ~57 | Up to 2 x 10⁻⁵ | 7.4 | [1] |
| Rat | ~81 | Up to 2 x 10⁻⁵ | 7.4 | [1] |
Table 2: In Vitro Activity of this compound on Key Molecular Targets
| Target | Assay | Value | Organism/Tissue | Reference |
| Adenosine A1 Receptor | Antagonism (KB) | 32 µM | Rat Fat Cell Adenylate Cyclase | |
| Adenosine A2 Receptor | Antagonism (KB) | 130 µM | Human Platelet Adenylate Cyclase | |
| Phosphodiesterase | Inhibition (Ki) | 15 µM | Human Platelets | |
| Phosphodiesterase | Inhibition (Ki) | 130 µM | Guinea-Pig Lung | |
| Phosphodiesterase | Inhibition (Ki) | 110 µM | Rat Fat Cells |
Experimental Protocols & Troubleshooting Guides
Methodology 1: Equilibrium Dialysis for Determining this compound-Protein Binding
This protocol outlines the steps for determining the fraction of unbound this compound in the presence of serum proteins using equilibrium dialysis.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Semi-permeable dialysis membrane (e.g., 12-14 kDa MWCO)
-
Human serum albumin (HSA) or pooled human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution
-
Shaking incubator at 37°C
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Assemble the dialysis cells.
-
In the protein chamber, add a known concentration of HSA or human serum and spike with this compound to the desired final concentration.
-
In the buffer chamber, add an equal volume of PBS.
-
Seal the dialysis unit and place it in a shaking incubator at 37°C.
-
Incubate for a predetermined time to allow the system to reach equilibrium (typically 4-6 hours, but should be determined empirically).
-
After incubation, collect aliquots from both the protein and buffer chambers.
-
Analyze the concentration of this compound in both aliquots using a validated analytical method.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in protein chamber)
Troubleshooting Guide: Equilibrium Dialysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low drug recovery | 1. Non-specific binding of this compound to the dialysis membrane or device. 2. Drug instability in the buffer or plasma at 37°C. | 1. Pre-treat the membrane with a blocking agent (e.g., a solution of the same protein). 2. Use a different membrane material. 3. Add a small percentage of a non-ionic surfactant (e.g., 0.01% Solutol®) to the buffer to reduce non-specific binding[2]. 4. Assess drug stability over the incubation period in a separate experiment. |
| High variability between replicates | 1. Incomplete equilibrium. 2. Pipetting errors. 3. Leakage between chambers. | 1. Optimize the incubation time to ensure equilibrium is reached. 2. Use calibrated pipettes and ensure proper mixing. 3. Check the integrity of the dialysis membrane and the assembly of the device. |
| Unexpectedly high or low fraction unbound | 1. Incorrect pH of the buffer or plasma. 2. Incorrect protein concentration. 3. Analytical interference from matrix components. | 1. Verify the pH of all solutions before the experiment; this compound binding is pH-sensitive[1]. 2. Accurately determine the protein concentration using a reliable method (e.g., Bradford or BCA assay). 3. Validate the analytical method for matrix effects. |
Methodology 2: Ultrafiltration for Determining this compound-Protein Binding
This protocol provides a faster alternative to equilibrium dialysis for assessing this compound's protein binding.
Materials:
-
Centrifugal ultrafiltration devices (e.g., with a 10 kDa MWCO membrane)
-
Human serum albumin (HSA) or pooled human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution
-
Centrifuge with temperature control
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Pre-condition the ultrafiltration device by spinning it with buffer or a protein solution to minimize non-specific binding, as per the manufacturer's instructions.
-
Prepare the this compound-protein solution by adding this compound to HSA or human serum at the desired concentration.
-
Add the solution to the upper chamber of the ultrafiltration device.
-
Centrifuge at a specified speed and temperature (e.g., 2000 x g at 37°C) for a set time to collect the ultrafiltrate.
-
Carefully collect the ultrafiltrate from the lower chamber.
-
Analyze the concentration of this compound in the ultrafiltrate, which represents the unbound drug concentration.
-
Also, determine the total drug concentration in the initial protein solution.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in ultrafiltrate) / (Total concentration in initial solution)
Troubleshooting Guide: Ultrafiltration
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low drug recovery in ultrafiltrate | 1. Significant non-specific binding of this compound to the membrane or device. 2. The volume of ultrafiltrate is too high, leading to a shift in the binding equilibrium. | 1. Choose a device with a low-binding membrane material. 2. Pre-treat the device with a solution of the protein to be used in the assay. 3. Limit the volume of the ultrafiltrate to a small fraction of the total sample volume (e.g., <10%) to minimize disturbance of the equilibrium[3]. |
| Inconsistent results | 1. Variability in centrifugation time, speed, or temperature. 2. Protein leakage through the membrane. | 1. Strictly control all centrifugation parameters. 2. Ensure the MWCO of the membrane is appropriate for the protein being used (e.g., 10 kDa for albumin). 3. Check the integrity of the membrane before use. |
| Overestimation of unbound fraction | 1. "Sieve effect" where the protein concentration in the upper chamber increases as the filtrate is removed, potentially displacing the drug. | 1. As with low recovery, limit the volume of the ultrafiltrate collected. |
Mandatory Visualizations
Signaling Pathways
References
Technical Support Center: Enprofylline Cross-Reactivity in Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the cross-reactivity of Enprofylline in various immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it structurally related to other xanthines?
This compound (3-propylxanthine) is a xanthine derivative used as a bronchodilator in the treatment of asthma.[1] It belongs to the same chemical class as theophylline (1,3-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine). The primary structural difference lies in the substituent at the 3-position of the xanthine ring system. While theophylline and caffeine have methyl groups, this compound possesses a propyl group. This structural distinction is a key determinant of antibody recognition and, consequently, cross-reactivity in immunoassays.
Q2: What is immunoassay cross-reactivity?
Immunoassay cross-reactivity occurs when an antibody, designed to bind a specific target analyte, also binds to other structurally similar molecules that may be present in the sample. This can lead to inaccurate quantification of the target analyte, potentially resulting in false-positive results or overestimated concentrations.
Q3: Does this compound cross-react in theophylline immunoassays?
Generally, monoclonal antibody-based immunoassays for theophylline exhibit high specificity and minimal cross-reactivity with this compound. A study evaluating a rapid monoclonal antibody theophylline assay demonstrated a lack of significant cross-reactivity with this compound. In this study, out of 116 patients receiving this compound, only three showed a false-positive theophylline result, indicating a specificity of 97%.[2]
Q4: Can this compound interfere with caffeine immunoassays?
Q5: How can I determine if this compound is cross-reacting in my immunoassay?
The most direct method to assess cross-reactivity is to perform a cross-reactivity study using a competitive immunoassay format. This involves testing the ability of this compound to inhibit the binding of the target analyte (e.g., theophylline) to the specific antibody. The results are typically expressed as a percentage of cross-reactivity.
Quantitative Data Summary
The following table summarizes the known quantitative data on the cross-reactivity of this compound in a specific theophylline immunoassay.
| Immunoassay Target | Assay Type | Cross-Reactant | Cross-Reactivity (%) | Specificity (%) | Reference |
| Theophylline | Monoclonal Antibody Immunoassay | This compound | Not explicitly quantified as a percentage, but implied to be low. | 97 | [2] |
Note: Data on the cross-reactivity of this compound in other xanthine immunoassays (e.g., for caffeine) is limited in the available literature. Researchers are strongly advised to perform their own validation studies.
Experimental Protocols
Protocol: Determining this compound Cross-Reactivity using Competitive ELISA
This protocol outlines a general procedure for assessing the cross-reactivity of this compound in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for a target analyte (e.g., theophylline).
Materials:
-
Microtiter plate pre-coated with the target analyte-protein conjugate (e.g., theophylline-BSA).
-
Standard solution of the target analyte.
-
This compound solution of known concentration.
-
Primary antibody specific to the target analyte.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-primary antibody).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer (e.g., PBS with 1% BSA).
Procedure:
-
Preparation of Standards and Cross-Reactant:
-
Prepare a serial dilution of the target analyte standard in assay buffer to create a standard curve.
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Competitive Binding:
-
Add a fixed concentration of the primary antibody and varying concentrations of either the standard or this compound to the wells of the microtiter plate.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding to the coated antigen.
-
-
Washing:
-
Wash the plate 3-5 times with wash buffer to remove unbound antibodies and analytes.
-
-
Secondary Antibody Incubation:
-
Add the enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step to remove unbound secondary antibody.
-
-
Substrate Development:
-
Add the substrate solution to each well and incubate in the dark until a color change is observed.
-
-
Stopping the Reaction:
-
Add the stop solution to each well to terminate the reaction.
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
-
Calculation of Cross-Reactivity:
-
Plot the standard curve of absorbance versus the concentration of the target analyte.
-
Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).
-
Determine the concentration of this compound that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high readings in samples known to contain this compound but not the target analyte (e.g., Theophylline). | The immunoassay antibody is cross-reacting with this compound. | 1. Verify the specificity of the antibody from the manufacturer's datasheet. 2. Perform a cross-reactivity experiment as detailed in the protocol above to quantify the level of interference. 3. If cross-reactivity is confirmed and problematic, consider using a more specific monoclonal antibody or an alternative analytical method such as High-Performance Liquid Chromatography (HPLC).[2] |
| Inconsistent or non-reproducible results in the presence of this compound. | Matrix effects from the sample, or variability in the cross-reaction. | 1. Ensure proper sample preparation and dilution to minimize matrix effects. 2. Include this compound-spiked controls in your assay runs to monitor for consistent interference. 3. Optimize assay conditions (e.g., incubation times, antibody concentrations) to potentially reduce non-specific binding. |
| Low signal or no signal in the competitive ELISA when testing for cross-reactivity. | Incorrect concentrations of reagents or procedural errors. | 1. Verify the concentrations of the coated antigen, primary antibody, and enzyme-conjugate. 2. Ensure that the standard curve for the target analyte is generating a proper dose-response. 3. Review the experimental protocol for any deviations. |
Visualizations
Caption: Workflow for Determining this compound Cross-Reactivity using Competitive ELISA.
References
Technical Support Center: Enhancing the Bioavailability of Enprofylline in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of Enprofylline in animal models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental procedures aimed at improving this compound bioavailability, particularly when using Solid Lipid Nanoparticle (SLN) formulations.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Drug Encapsulation Efficiency (<70%) in SLNs | 1. Poor solubility of this compound in the lipid matrix.[1] 2. Drug leakage into the external aqueous phase during homogenization. 3. Suboptimal lipid to drug ratio. | 1. Screen different lipids to find one with higher solubilizing capacity for this compound. 2. Optimize the homogenization speed and time to minimize processing duration.[1] 3. Adjust the lipid:drug ratio; an excess of lipid can improve encapsulation. |
| Large Particle Size or High Polydispersity Index (PDI) of SLNs | 1. Inadequate homogenization energy. 2. Aggregation of nanoparticles due to insufficient surfactant concentration.[1] 3. Use of inappropriate surfactant or lipid. | 1. Increase the homogenization speed or sonication time.[1] 2. Increase the concentration of the surfactant or use a combination of surfactants.[2] 3. Experiment with different types of lipids (e.g., triglycerides, fatty acids) and surfactants (e.g., Tween 80, Poloxamer 188).[1][3] |
| Inconsistent Pharmacokinetic Profiles Between Animals | 1. Variability in oral gavage technique leading to inconsistent dosing. 2. Differences in the physiological state of the animals (e.g., fed vs. fasted state). 3. Gender differences in drug metabolism.[4] | 1. Ensure all personnel are thoroughly trained in oral gavage techniques. 2. Standardize the fasting period for all animals before dosing. 3. Note the sex of the animals in all experiments and analyze data accordingly, as pharmacokinetic parameters can differ between males and females.[4] |
| Low Oral Bioavailability Despite Successful Formulation | 1. Rapid clearance of this compound from the systemic circulation.[5] 2. Instability of the SLN formulation in the gastrointestinal (GI) tract. 3. Efflux transporter activity in the GI tract.[6] | 1. While formulation can't change the intrinsic clearance, ensure the analytical method is sensitive enough to detect low plasma concentrations accurately. 2. Evaluate the stability of the SLNs in simulated gastric and intestinal fluids. Consider using enteric-coated capsules for administration. 3. Investigate the potential role of efflux pumps like P-glycoprotein. Co-administration with a known inhibitor in a pilot study could provide insights. |
| Precipitation of SLNs Upon Storage | 1. Insufficient zeta potential leading to particle aggregation.[1] 2. Ostwald ripening. 3. Temperature fluctuations during storage. | 1. Aim for a zeta potential of at least ±30 mV for good electrostatic stabilization. This can be influenced by the choice of surfactant.[1] 2. Use a mixture of lipids to create a less ordered crystalline structure in the nanoparticle core. 3. Store the SLN dispersion at a constant, controlled temperature (e.g., 4°C).[7] |
Frequently Asked Questions (FAQs)
1. Why is enhancing the bioavailability of this compound important?
This compound is a bronchodilator used in the management of asthma symptoms.[8][9] Enhancing its oral bioavailability can lead to more consistent therapeutic effects, potentially lower required doses, and reduce inter-individual variability in patient response.
2. What are the main challenges affecting the oral bioavailability of drugs like this compound?
The main challenges include poor solubility, degradation in the gastrointestinal tract, and first-pass metabolism in the liver.[6][10] For this compound specifically, its pharmacokinetic profile shows dose-dependent characteristics, which can be influenced by factors like plasma protein binding and renal clearance.[5]
3. What are Solid Lipid Nanoparticles (SLNs) and how can they enhance bioavailability?
SLNs are colloidal carriers made from solid lipids that are biocompatible and biodegradable.[2][3] They can improve oral bioavailability by:
-
Enhancing solubility: Encapsulating poorly soluble drugs in a lipid matrix.[11]
-
Protecting the drug: Shielding the drug from the harsh environment of the GI tract.[11]
-
Promoting lymphatic uptake: This pathway can help bypass the first-pass metabolism in the liver.[12]
-
Increasing intestinal permeability: The small size and lipidic nature of SLNs can facilitate their uptake through the intestinal wall.[13]
4. What are the key pharmacokinetic parameters to consider when evaluating this compound bioavailability in animal models?
The key parameters include:
-
Cmax (Maximum plasma concentration): The highest concentration of the drug in the blood.
-
Tmax (Time to reach Cmax): The time it takes to reach the maximum plasma concentration.
-
AUC (Area under the curve): Represents the total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.[14]
-
F (Bioavailability): The fraction of the administered dose that reaches the systemic circulation.
5. Which animal model is most suitable for studying the oral bioavailability of this compound?
Rats, particularly Sprague-Dawley or Wistar strains, are commonly used for pharmacokinetic studies of this compound and other drugs due to their well-characterized physiology and ease of handling.[4][5][15]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot homogenization followed by ultrasonication method.[1]
Materials:
-
This compound powder
-
Lipid: Cetyl alcohol[1]
-
Surfactant: Tween 80
-
Co-surfactant: Soy lecithin
-
Double distilled water
Procedure:
-
Preparation of the Oil Phase: Melt the cetyl alcohol at a temperature above its melting point (e.g., 60-65°C). Disperse the accurately weighed this compound and soy lecithin in the molten lipid.
-
Preparation of the Aqueous Phase: Heat the double distilled water containing Tween 80 to the same temperature as the oil phase.
-
Formation of the Pre-emulsion: Add the hot aqueous phase to the hot oil phase dropwise under high-speed homogenization (e.g., 8000 rpm) for 10 minutes to form a coarse oil-in-water emulsion.
-
Sonication: Immediately subject the hot pre-emulsion to probe sonication for 5 minutes to reduce the particle size and form a nanoemulsion.
-
Formation of SLNs: Cool down the nanoemulsion in an ice bath under gentle stirring. The solidification of the lipid droplets will lead to the formation of SLNs.
-
Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Animal Model: Male Wistar rats (200-250 g)
Groups:
-
Group A (Control): Oral administration of this compound solution (e.g., in water or a suitable vehicle).
-
Group B (Test): Oral administration of this compound-loaded SLN dispersion.
-
Group C (Intravenous): Intravenous administration of this compound solution (for bioavailability calculation).
Procedure:
-
Fasting: Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.
-
Dosing: Administer the respective formulations to each group via oral gavage (Groups A and B) or tail vein injection (Group C) at a dose of 10 mg/kg.[1]
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Drug Analysis: Determine the concentration of this compound in the plasma samples using a validated HPLC method.[5]
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous Dose
| Dose (mg/kg) | Vd (L/kg) | CLT (L/h/kg) | MRT (h) |
| 2.5 | 0.53 | 0.28 | 1.89 |
| 10 | 0.61 | 0.22 | 2.77 |
| 20 | 0.75 | 0.18 | 4.17 |
| 40 | 0.92 | 0.14 | 6.57 |
| Data adapted from a study on the dose-dependent pharmacokinetics of this compound in rats.[5] | |||
| Vd: Volume of distribution; CLT: Total body clearance; MRT: Mean residence time. |
Table 2: Hypothetical Comparative Pharmacokinetic Parameters of this compound After Oral Administration of a Standard Solution vs. SLN Formulation in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (0-24h) (µg.h/mL) | Relative Bioavailability (%) |
| This compound Solution | 1.5 ± 0.3 | 1.0 | 8.2 ± 1.5 | 100 |
| This compound-loaded SLNs | 4.2 ± 0.7 | 2.5 | 25.8 ± 4.1 | ~315 |
| This table presents hypothetical data to illustrate the potential improvement in bioavailability with an SLN formulation, based on the typical enhancements seen with this technology.[1][11] |
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Proposed mechanism of SLN-mediated bioavailability enhancement.
References
- 1. Enhancement of oral bioavailability of pentoxifylline by solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. scispace.com [scispace.com]
- 4. fda.gov [fda.gov]
- 5. Dose-dependent pharmacokinetics of this compound and its renal handling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Diverse approaches for the enhancement of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solid lipid nanoparticles: an oral bioavailability enhancer vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid nanoparticles for enhancing oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: pharmacokinetics and comparison with theophylline of acute effects on bronchial reactivity in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and renal handling of this compound in pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Enprofylline vs. Theophylline: A Preclinical Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of enprofylline and theophylline, two xanthine derivatives with applications in respiratory disease research. The focus is on their preclinical performance, highlighting differences in their mechanisms of action, potency, and receptor interactions, supported by experimental data.
Core Mechanisms of Action: A Tale of Two Xanthines
This compound and theophylline share a primary mechanism of action as non-selective phosphodiesterase (PDE) inhibitors.[1][2] By inhibiting PDEs, these compounds prevent the degradation of cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels.[3] This accumulation of cAMP in airway smooth muscle cells results in bronchodilation. Theophylline is known to be a non-selective inhibitor of PDE isoenzymes, particularly types III and IV.[4][5] this compound also acts as a competitive, non-selective PDE inhibitor.[1]
A key pharmacological distinction lies in their interaction with adenosine receptors. Theophylline is a non-selective adenosine receptor antagonist, acting on A1, A2, and A3 receptors with similar affinity.[4] This antagonism is thought to contribute to some of its side effects, such as central nervous system stimulation.[6] In stark contrast, this compound is characterized by its negligible ability to antagonize adenosine receptors at clinically relevant concentrations.[6] This fundamental difference in their pharmacological profiles is a central theme in the preclinical comparison of these two compounds.
Quantitative Comparison of Preclinical Data
The following tables summarize key quantitative data from preclinical studies, offering a direct comparison of the potency and receptor affinity of this compound and theophylline.
Table 1: Bronchodilator Potency in Guinea Pig Trachea
| Compound | EC50 (μM) for Relaxation of Carbamylcholine-Stimulated Guinea Pig Trachea | Reference |
| This compound | 56 ± 9 | |
| Theophylline | 162 ± 17 |
Table 2: Phosphodiesterase (PDE) Inhibition
| Compound | Tissue/Enzyme Source | Substrate | K_i (μM) | Reference |
| This compound | Human Platelets | cAMP | 15 | |
| This compound | Guinea Pig Lung | cAMP | 130 | |
| This compound | Rat Fat Cells | cAMP | 110 | |
| Theophylline | Human Lung | cAMP | >100 (approx. 10-30% inhibition at therapeutic levels) |
Table 3: Adenosine Receptor Antagonism
| Compound | Receptor | Assay | K_B / K_i (μM) | Reference |
| This compound | A1 (Rat Fat Cells) | Inhibition of [3H]PIA binding | 45 | |
| This compound | A1 (Rat Fat Cells) | Adenylate cyclase inhibition | 32 (K_B) | |
| This compound | A2 (Human Platelets) | Adenylate cyclase stimulation | 130 (K_B) | |
| Theophylline | A1, A2, A3 | - | Similar affinity across subtypes | [4] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for understanding how the comparative data was generated.
Isolated Guinea Pig Trachea Relaxation Assay
This ex vivo assay is a standard method for evaluating the bronchodilator effects of compounds.
-
Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the trachea is excised and placed in Krebs-Henseleit solution. The trachea is then cut into rings (2-3 mm in width).
-
Experimental Setup: The tracheal rings are suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a 95% O2 / 5% CO2 gas mixture. The rings are connected to an isometric force transducer to record changes in muscle tension.
-
Contraction Induction: A contractile agent, such as carbachol or histamine, is added to the organ bath to induce a sustained contraction of the tracheal smooth muscle.
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of the test compounds (this compound or theophylline) are added to the bath.
-
Data Analysis: The relaxation induced by the test compounds is measured as a percentage of the pre-contracted tone. The EC50 value, the concentration of the compound that produces 50% of the maximal relaxation, is then calculated.
Phosphodiesterase (PDE) Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the activity of PDE enzymes.
-
Enzyme and Substrate Preparation: Purified PDE enzymes from a relevant tissue source (e.g., human lung, platelets) are used. The substrate, radiolabeled cAMP (e.g., [3H]-cAMP), is prepared in a suitable assay buffer.
-
Incubation: The assay is typically performed in microplates. The test compound (this compound or theophylline) at various concentrations is pre-incubated with the PDE enzyme. The reaction is initiated by the addition of the radiolabeled cAMP substrate.
-
Reaction Termination: The enzymatic reaction is allowed to proceed for a defined period and is then terminated, often by the addition of a stop solution or by boiling.
-
Separation and Quantification: The product of the reaction, radiolabeled 5'-AMP, is separated from the unreacted substrate using techniques such as column chromatography or precipitation. The amount of radioactivity in the product fraction is then quantified using a scintillation counter.
-
Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined from the dose-response curve. The Ki value, or inhibition constant, can be calculated from the IC50 value using the Cheng-Prusoff equation.
Adenosine Receptor Binding Assay
This assay measures the affinity of a compound for adenosine receptors.
-
Membrane Preparation: Cell membranes expressing the adenosine receptor subtype of interest (e.g., A1, A2A) are prepared from a suitable source, such as rat brain tissue or cultured cells engineered to overexpress the receptor.
-
Radioligand and Competitor Incubation: The prepared membranes are incubated with a specific radioligand for the adenosine receptor (e.g., N6-[3H]cyclohexyladenosine for A1 receptors) and varying concentrations of the unlabeled test compound (this compound or theophylline).
-
Separation of Bound and Free Radioligand: After incubation to allow binding to reach equilibrium, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The ability of the test compound to displace the radioligand is used to calculate its inhibitory constant (Ki), which is a measure of its binding affinity for the receptor.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Figure 1: Signaling pathway of Theophylline and this compound.
Figure 2: Experimental workflows for preclinical comparison.
References
- 1. osri.asia [osri.asia]
- 2. Phosphodiesterase inhibition and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Inhibition of human pulmonary phosphodiesterase activity by therapeutic levels of theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Enprofylline and Theophylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of two xanthine derivatives, Enprofylline and Theophylline, both used in the management of obstructive airway diseases. While both drugs exhibit bronchodilator properties, their distinct pharmacological mechanisms contribute to notable differences in their adverse effect profiles. This analysis is supported by data from various clinical and pharmacological studies.
At a Glance: Key Differences in Side Effect Profiles
This compound and Theophylline, while structurally related, exhibit notable differences in their side effect profiles, primarily attributed to their differential interaction with adenosine receptors. Theophylline, a non-selective adenosine receptor antagonist, is associated with a broader range of side effects, including central nervous system (CNS) stimulation and cardiovascular effects.[1][2] this compound, which has negligible activity at adenosine receptors, is largely devoid of these CNS stimulant effects but is more frequently associated with headache and nausea.[1][3][4]
Quantitative Comparison of Adverse Effects
The following table summarizes the incidence of common side effects reported in comparative clinical trials of this compound and Theophylline.
| Side Effect | This compound | Theophylline | Study Population & Dosage | Source |
| Headache | Significantly higher incidence | Lower incidence | 20 asthmatic patients (single oral dose: this compound 4 mg/kg, Theophylline 8 mg/kg) | [5] |
| More frequent, especially in the first week of treatment | Less frequent | 15 asthmatic outpatients (sustained-release tablets for 14 days) | [6] | |
| 23-33% of patients | Not specified as primary side effect | 155 patients with acute airway obstruction (intravenous administration) | [7] | |
| Nausea/Vomiting | Higher incidence, often leading to withdrawal from studies | Lower incidence, but can be dose-limiting | 85 elderly patients with COAD (oral, 150-300 mg bd for 5 weeks) | [8] |
| 16-33% of patients | Not specified as primary side effect | 155 patients with acute airway obstruction (intravenous administration) | [7] | |
| More common, sometimes severe | Less common | 14 patients with chronic asthma (intravenous administration) | [4] | |
| CNS Stimulation (e.g., restlessness, tremor) | Largely lacks CNS stimulant effects | Causes restlessness and tremor | 10 healthy volunteers (intravenous administration) | [2][9] |
| Cardiovascular Reactions (e.g., palpitations) | Can occur, including hypotensive reactions | Can cause rapid or irregular heartbeats | 10 healthy volunteers & 155 patients with acute airway obstruction | [7][9][10] |
| Sleep Disturbances | No significant difference compared to theophylline | Can cause insomnia | 22 patients with asthma | [11][12] |
Experimental Protocols
Below are detailed methodologies from key comparative studies that provide the foundation for the data presented.
Study 1: Single Oral Dose Comparison in Asthmatic Patients[5]
-
Objective: To compare the bronchodilator effect and side-effects of a single oral dose of this compound with a therapeutic dose of theophylline.
-
Study Design: A randomized, cross-over clinical trial.
-
Participants: 20 asthmatic patients.
-
Intervention:
-
This compound: 4 mg/kg, single oral dose.
-
Theophylline: 8 mg/kg, single oral dose.
-
-
Data Collection:
-
Plasma levels of both drugs were measured.
-
Bronchodilator effect was assessed by measuring the maximum increase in Forced Expiratory Volume in 1 second (FEV1.0).
-
Side effects (headache and nausea) were estimated using a scoring system.
-
-
Key Findings: this compound produced a significantly higher score for headache than theophylline. Both drugs caused slight nausea.
Study 2: Maintenance Therapy in Chronic Obstructive Airways Disease (COAD) in the Elderly[8]
-
Objective: To compare the efficacy and safety of this compound with theophylline for COAD in elderly subjects.
-
Study Design: A randomized, double-blind, parallel-group study.
-
Participants: 85 elderly patients (mean age 72 years) with COAD.
-
Intervention:
-
A 1-week reference period with withdrawal of oral bronchodilators.
-
Period 1 (2 weeks): this compound (n=41) or Theophylline (n=44) at 150 mg twice daily (bd).
-
Period 2 (3 weeks): this compound or Theophylline at 300 mg bd.
-
-
Data Collection:
-
Patients recorded daily peak expiratory flow rate (PEFR) and any adverse experiences in a diary.
-
Plasma concentrations of the drugs were measured at the end of each period.
-
-
Key Findings: this compound was less well tolerated than theophylline, with 29% of the this compound group withdrawing due to headache and nausea/vomiting, compared to 7% in the theophylline group.
Visualizing Methodologies and Mechanisms
To further clarify the experimental design and the underlying pharmacological differences, the following diagrams are provided.
Caption: A typical experimental workflow for a randomized, double-blind, parallel-group clinical trial comparing this compound and Theophylline.
Caption: A simplified diagram illustrating the key differences in the signaling pathways of Theophylline and this compound, highlighting the role of adenosine receptor antagonism.
Conclusion
The primary distinction in the side effect profiles of this compound and Theophylline stems from their differential activity at adenosine receptors. Theophylline's antagonism of these receptors contributes to its CNS stimulant and diuretic effects, which are largely absent with this compound.[1] However, this compound is more frequently associated with headache and nausea, which can impact patient tolerance.[4][8] The choice between these two agents in a clinical or developmental setting should therefore involve a careful consideration of this trade-off between CNS and gastrointestinal side effects. Further research into the precise mechanisms underlying this compound-induced headache and nausea could lead to the development of xanthine derivatives with even more favorable side effect profiles.
References
- 1. Effects of this compound and theophylline may show the role of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the CNS effects of this compound and theophylline in healthy subjects assessed by performance testing and subjective measures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound in chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of oral this compound and theophylline in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and theophylline slow-eroding tablets in the treatment of asthma: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound in acute airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative assessment of this compound and theophylline for chronic obstructive airways disease in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: pharmacokinetics and comparison with theophylline of acute effects on bronchial reactivity in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. Theophylline (Theo-Dur, Theo-24, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 12. ujms.net [ujms.net]
Roflumilast vs. Enprofylline: A Comparative Guide for COPD Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Chronic Obstructive Pulmonary Disease (COPD) is a complex inflammatory airway disease. This guide provides a detailed comparison of two pharmacological agents, roflumilast and enprofylline, which have been investigated for their therapeutic potential in COPD. The comparison is based on their distinct mechanisms of action and their effects in various experimental models, supported by available preclinical data.
Mechanisms of Action: A Tale of Two Pathways
Roflumilast and this compound both exert their effects by increasing intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger involved in inflammation and smooth muscle relaxation. However, they achieve this through different primary mechanisms.
Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme highly expressed in inflammatory cells.[1] By inhibiting PDE4, roflumilast prevents the breakdown of cAMP, leading to its accumulation and subsequent activation of protein kinase A (PKA). This cascade ultimately results in the suppression of pro-inflammatory mediator release and a reduction in inflammatory cell activity. Roflumilast is not considered a direct bronchodilator.[1]
This compound , a xanthine derivative, acts as a non-selective phosphodiesterase inhibitor, meaning it inhibits multiple PDE isoenzymes, not just PDE4.[2][3] This broad-spectrum inhibition also leads to increased intracellular cAMP. Additionally, this compound is recognized for its activity as an adenosine receptor antagonist, a property not shared by roflumilast.[2][4] Adenosine is implicated in bronchoconstriction and inflammation in the airways.[5][6] The dual action of this compound contributes to both its bronchodilatory and potential anti-inflammatory effects.[2][7]
Comparative Efficacy in Experimental Models
Direct comparative studies of roflumilast and this compound in the same COPD experimental models are scarce. Therefore, this section presents a synthesis of data from separate preclinical studies to highlight their respective pharmacological profiles.
Anti-inflammatory Effects
Roflumilast has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models of COPD.
Experimental Data: Roflumilast
| Experimental Model | Key Findings | Reference |
| LPS-stimulated human bronchial explants | Concentration-dependent reduction in TNF-α, CCL2, CCL3, CCL4, CCL5, and CXCL9 release. EC50 for TNF-α inhibition by roflumilast was 0.12 nM. | [8] |
| Smoking-induced mouse model | Attenuated the increase in total cells and macrophages in bronchoalveolar lavage fluid (BALF) and suppressed the expression of IL-6, IL-1β, and TNF-α. | [9] |
| LPS-induced acute lung injury in mice | Attenuated histopathological changes and reduced the accumulation of neutrophils and the concentrations of IL-1β, TNF-α, and IL-6 in BALF. | [10][11] |
This compound's anti-inflammatory actions are less extensively characterized in COPD-specific models compared to its bronchodilator effects. Its mechanism is thought to be linked to both phosphodiesterase inhibition and adenosine receptor antagonism.
Experimental Data: this compound
| Experimental Model | Key Findings | Reference |
| Purified human basophils | Inhibited anti-IgE-induced histamine release in a competitive manner, suggesting an anti-inflammatory effect mediated by phosphodiesterase inhibition. | [3] |
| Human lung mast cells | Suggested to act as a selective A2B-receptor antagonist at therapeutic levels, which could contribute to its anti-inflammatory effects. | [5] |
Bronchodilator and Other Effects
This compound is primarily characterized by its potent bronchodilator activity.
Experimental Data: this compound
| Experimental Model | Key Findings | Reference |
| Carbamylcholine-stimulated guinea pig trachea | Demonstrated potent tracheal relaxation with an EC50 of 56 +/- 9 µM. | [12] |
| Human small airway preparations | Consistently relaxed carbachol-contracted bronchiolar preparations and was found to be approximately five times more potent as a relaxant than theophylline. | [7] |
| Patients with stable, reversible airway obstruction | Produced significant and concentration-dependent bronchodilation. | [13] |
Roflumilast , in contrast, is not considered a direct bronchodilator, although it can contribute to improved lung function through its anti-inflammatory actions.[1] Preclinical studies have shown it can attenuate allergen-induced bronchoconstriction.[14]
Experimental Protocols
This section outlines the methodologies for key experiments cited in this guide.
Lipopolysaccharide (LPS)-Induced Inflammation in Human Lung Explants
This in vitro model is used to assess the anti-inflammatory effects of compounds on human lung tissue.
Methodology:
-
Tissue Procurement: Human lung tissue is obtained from patients undergoing surgical resection.[8]
-
Explant Preparation: The lung parenchyma is dissected into small explants of a standardized size and weight.[8]
-
Incubation: Explants are placed in culture medium and incubated with the test compounds (e.g., roflumilast, this compound) at various concentrations for a specified period.[8]
-
Stimulation: Inflammation is induced by adding LPS to the culture medium.[8]
-
Sample Collection: After the stimulation period, the culture supernatants are collected to measure secreted inflammatory mediators. The tissue explants may also be homogenized to measure intracellular signaling molecules like cAMP.[8]
-
Analysis: The concentrations of cytokines and chemokines (e.g., TNF-α, CCL2, CXCL8) in the supernatants are quantified using enzyme-linked immunosorbent assays (ELISA).[8]
In Vivo Models of COPD
Animal models are crucial for evaluating the efficacy of drug candidates in a systemic environment.
Common Methodologies:
-
Cigarette Smoke (CS)-Induced Model: Animals are exposed to cigarette smoke over a prolonged period (weeks to months) to mimic the chronic inflammation and lung damage seen in human COPD.[9]
-
Lipopolysaccharide (LPS)-Induced Model: Intratracheal or intranasal administration of LPS, a component of gram-negative bacteria, induces an acute inflammatory response in the lungs, characterized by neutrophil influx.[10][11]
Outcome Measures:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to quantify inflammatory cell infiltration (e.g., neutrophils, macrophages) and the levels of various cytokines and chemokines.[9][10][11]
-
Lung Histology: Examination of lung tissue sections to assess the extent of inflammation, airway remodeling, and emphysematous changes.[9][10]
-
Pulmonary Function Tests: Measurement of lung function parameters, such as airway resistance and compliance, to evaluate the physiological effects of the treatments.
Quantitative Data Summary
The following tables summarize the available quantitative data for roflumilast and this compound from preclinical studies. Due to the lack of direct comparative studies, the data is presented separately for each compound.
Table 1: Roflumilast - In Vitro and In Vivo Efficacy
| Parameter | Value | Experimental System | Reference |
| PDE4 Inhibition (IC50) | |||
| PDE4 (general) | 0.8 nM | Human recombinant enzyme | [15] |
| Anti-inflammatory Activity | |||
| TNF-α release inhibition (EC50) | 0.12 nM | LPS-stimulated human lung explants | [8] |
| Allergen-induced bronchoconstriction attenuation (ED50) | 0.1 µmol/kg i.v. | Guinea pigs | [14] |
| LPS-induced circulating TNF-α inhibition (ED50) | 0.3 µmol/kg p.o. | Rats | [14] |
Table 2: this compound - In Vitro and In Vivo Efficacy
| Parameter | Value | Experimental System | Reference |
| Phosphodiesterase Inhibition (Ki) | |||
| cAMP phosphodiesterase | 15 µM | Human platelets | [16] |
| cAMP phosphodiesterase | 130 µM | Guinea-pig lung | [16] |
| cAMP phosphodiesterase | 110 µM | Rat fat cells | [16] |
| Adenosine Receptor Antagonism (KB) | |||
| A1 adenosine receptor | 32 µM | Rat fat cell adenylate cyclase | [16] |
| A2 adenosine receptor | 130 µM | Platelet adenylate cyclase | [16] |
| Bronchodilator Activity (EC50) | |||
| Tracheal relaxation | 56 +/- 9 µM | Carbamylcholine-stimulated guinea pig trachea | [12] |
Conclusion
Roflumilast and this compound represent two distinct approaches to targeting the underlying pathophysiology of COPD. Roflumilast offers a targeted anti-inflammatory strategy through selective PDE4 inhibition, with a well-documented impact on key inflammatory pathways in COPD models. This compound provides a broader mechanism of action, combining non-selective phosphodiesterase inhibition with adenosine receptor antagonism, resulting in potent bronchodilator effects and potential anti-inflammatory activity.
The choice between these or similar compounds in a research or drug development context will depend on the specific therapeutic goal. For a primary anti-inflammatory focus, a selective PDE4 inhibitor like roflumilast may be preferred. For a combined bronchodilator and potential anti-inflammatory effect, a compound with a profile similar to this compound could be considered. Further head-to-head studies in relevant preclinical COPD models are warranted to provide a more definitive comparison of their therapeutic potential.
References
- 1. The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound and theophylline may show the role of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and theophylline on purified human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a xanthine lacking adenosine receptor antagonism, in patients with chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. ADENOSINE RECEPTORS AS TARGETS FOR THERAPEUTIC INTERVENTION IN ASTHMA AND CHRONIC OBSTRUCTIVE PULMONARY DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of bronchoconstrictors and bronchodilators on a novel human small airway preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roflumilast Inhibits Lipopolysaccharide-Induced Tumor Necrosis Factor-α and Chemokine Production by Human Lung Parenchyma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roflumilast reduces the number of lung adenocarcinomas, inflammation, and emphysema in a smoking-induced mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Roflumilast on Lipopolysaccharide-induced Acute Lung Injury During Neutropenia Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of Roflumilast on Lipopolysaccharide-induced Acute Lung Injury During Neutropenia Recovery in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activities of caffeine, theophylline, and this compound analogs as tracheal relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Additive bronchodilator effects of terbutaline and this compound in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. Effects of this compound on A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Enprofylline and Selective PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Enprofylline, a non-selective phosphodiesterase inhibitor, and several prominent selective phosphodiesterase 4 (PDE4) inhibitors. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the fields of respiratory and inflammatory diseases.
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Among the 11 families of PDEs, PDE4 has emerged as a key therapeutic target for inflammatory diseases due to its predominant expression in inflammatory cells.[2] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.[2]
This compound is a xanthine derivative that acts as a non-selective phosphodiesterase inhibitor and an adenosine receptor antagonist.[3][4] It has been used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[5] In contrast, drugs like Roflumilast, Cilomilast, Apremilast, and Crisaborole are selective inhibitors of the PDE4 enzyme family, offering a more targeted approach to treating inflammatory conditions.[4][6][7] This guide will delve into a head-to-head comparison of their performance based on available experimental data.
Performance Data: PDE4 Inhibition and Anti-Inflammatory Activity
Table 1: PDE4 Inhibitory Potency (IC50)
| Compound | Target | IC50 (nM) | Comments |
| This compound | PDE4A/PDE4B | Not Available | Labeled as a PDE4A/4B inhibitor, but quantitative data is scarce.[8] |
| Theophylline | Non-selective PDE | ~100,000 | Weak, non-selective PDE inhibitor.[9] |
| Roflumilast | PDE4 | 0.8 | Potent and selective PDE4 inhibitor.[10] |
| PDE4B | 0.84 | High affinity for PDE4B and PDE4D isoforms.[6] | |
| PDE4D | 0.68 | [6] | |
| Cilomilast | PDE4 | 120 | Selective PDE4 inhibitor.[4] |
| PDE4B2 | 240 | [4] | |
| PDE4D5 | 61 | [4] | |
| Apremilast | PDE4 | 74 | Inhibits PDE4 with no significant subtype selectivity.[6] |
| Crisaborole | PDE4 | 490 | Topical PDE4 inhibitor.[11] |
Table 2: Anti-Inflammatory Activity (Inhibition of TNF-α Production)
| Compound | Cell Type | Stimulant | IC50 (nM) |
| This compound | Not Available | Not Available | Not Available |
| Theophylline | Not Available | Not Available | Not Available |
| Roflumilast | Human Monocytes | LPS | ~1 |
| Apremilast | Human PBMCs | LPS | 110 |
Experimental Protocols
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against PDE4 enzymes.
Materials:
-
Recombinant human PDE4 enzyme
-
FAM-labeled cAMP substrate
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM MnCl2)
-
Test compounds (serial dilutions)
-
384-well black microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well microplate, add the test compound dilutions.
-
Add the recombinant human PDE4 enzyme to each well, except for the negative control wells.
-
Initiate the reaction by adding the FAM-labeled cAMP substrate to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 525 nm) filters.
-
Calculate the percent inhibition for each compound concentration relative to the controls (no enzyme and no inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
TNF-α Inhibition Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes how to assess the anti-inflammatory effect of a compound by measuring its ability to inhibit TNF-α production in stimulated human PBMCs.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (serial dilutions)
-
96-well cell culture plate
-
Human TNF-α ELISA kit
-
CO2 incubator
Procedure:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the isolated PBMCs in complete RPMI-1640 medium and determine the cell concentration and viability.
-
Seed the PBMCs into a 96-well cell culture plate at a density of, for example, 2 x 10^5 cells/well.
-
Add serial dilutions of the test compounds to the respective wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of, for example, 100 ng/mL to all wells except the unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to pellet the cells and collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Signaling Pathways and Experimental Workflows
Caption: PDE4 signaling pathway in inflammatory cells.
Caption: Workflow for in vitro PDE4 inhibition assay.
Summary and Conclusion
This guide provides a comparative overview of this compound and selective PDE4 inhibitors based on currently available data. While this compound has demonstrated clinical efficacy as a bronchodilator, its non-selective nature and lack of specific PDE4 inhibitory data make a direct quantitative comparison with selective PDE4 inhibitors challenging.
Selective PDE4 inhibitors, such as Roflumilast and Apremilast, exhibit potent and targeted inhibition of the PDE4 enzyme, which translates to significant anti-inflammatory effects, as evidenced by their ability to inhibit TNF-α production at nanomolar concentrations. The development of these selective inhibitors represents a more refined therapeutic strategy for inflammatory diseases, potentially offering an improved safety and efficacy profile compared to non-selective agents.
The provided experimental protocols and diagrams offer a foundational understanding for researchers looking to evaluate and compare these and other PDE inhibitors. Further head-to-head studies under standardized conditions would be invaluable for a more definitive comparison of the therapeutic potential of these compounds.
References
- 1. Novel cAMP signalling paradigms: therapeutic implications for airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research on Regulating cAMP Pathway to Chronic Obstructive Pulmonary Disease - Creative Diagnostics [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. PDE4 inhibitors: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 11. mdpi.com [mdpi.com]
Comparative Efficacy of Enprofylline in Respiratory Disease
This guide provides a cross-study comparison of Enprofylline's efficacy, primarily in the context of asthma and chronic obstructive airway disease. This compound, a xanthine derivative, functions as a bronchodilator.[1] Its performance is frequently benchmarked against Theophylline, a structurally related compound. This document synthesizes quantitative data from various clinical studies, details the experimental protocols employed, and visualizes the underlying mechanism and study designs for researchers, scientists, and drug development professionals.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes.[2][3] This inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn promotes the relaxation of bronchial smooth muscle, resulting in bronchodilation.[2] Unlike Theophylline, this compound is noted for having relatively little activity as an adenosine receptor antagonist.[1][4]
Efficacy Data: Cross-Study Comparison
The following table summarizes quantitative efficacy data from various clinical trials comparing this compound with Theophylline or placebo. The primary endpoints measured are improvements in lung function, specifically Peak Expiratory Flow Rate (PEFR) and Forced Expiratory Volume in 1 second (FEV1.0).
| Study & Patient Population | Comparison Groups & Dosage | Key Efficacy Metric | Results |
| Haahtela et al. (1986) [5] 39 patients with acute asthma | This compound: 1.0 mg/kg (IV) Theophylline: 3.0 mg/kg (IV) | Mean increase in PEF 30 min post-injection | This compound: +21% Theophylline: +23% (Effects were comparable) |
| Boe et al. (1987) [6] 135 episodes of acute asthma | This compound: 2.5 mg/kg (IV) Theophylline: Standard dose | Bronchodilation | This compound (2.5 mg/kg) produced significantly better effects than Theophylline. |
| Laursen et al. (1984) [7] 20 asthmatic patients | This compound: 4 mg/kg (Oral) Theophylline: 8 mg/kg (Oral) | Mean maximum increase in FEV1.0 | This compound: 38.5% Theophylline: 34.8% (Comparable bronchodilating properties) |
| Guyatt et al. (1990) [8] 242 patients with reversible obstructive airway disease | This compound: 300 mg b.i.d. (Oral) Theophylline: 300 mg b.i.d. (Oral) | Mean increase in morning PEFR | This compound: 17.4 L/min Theophylline: 29.9 L/min (Theophylline significantly higher at this dose) |
| Guyatt et al. (1990) [8] 242 patients with reversible obstructive airway disease | This compound: 450 mg b.i.d. (Oral) Theophylline: 450 mg b.i.d. (Oral) | Mean increase in morning PEFR | This compound: 23.5 L/min Theophylline: 31.5 L/min (No significant difference between groups) |
| Frew et al. (1993) [9] 348 adult asthmatics (1-year study) | This compound: up to 450 mg b.i.d. Theophylline: up to 450 mg b.i.d. | Improvement in FEV1 during the first month | This compound: 0.25 L Theophylline: 0.30 L (No significant difference between drugs) |
| Kradjan et al. (1989) [10] 206 asthmatics | This compound: 150, 300, 450 mg b.i.d. Placebo | Mean increase in morning PEFR (vs. baseline) | 450 mg: 14% 300 mg: 8% 150 mg: 2% Placebo: 0% (Dose-related response) |
| Chapman et al. (1989) [11] 85 elderly patients with COAD | This compound: 300 mg b.d. Theophylline: 300 mg b.d. | Mean increase in morning PEFR | This compound: 19% Theophylline: 19% (Similar improvements in lung function) |
Experimental Protocols
The methodologies cited in this comparison guide are derived from randomized, controlled clinical trials. Below are representative protocols.
Protocol 1: Intravenous Administration in Acute Asthma (Haahtela et al., 1986)[5]
-
Study Design: A randomized, double-blind, parallel study.
-
Participants: 39 patients requiring acute treatment for asthma.
-
Methodology: Patients were randomly assigned to receive either this compound (1.0 mg/kg) or Theophylline (3.0 mg/kg). The assigned drug was administered intravenously over a 10-minute period.
-
Measurements: Peak flow (PEF), heart rate, and plasma concentrations of the drugs were measured before and after the injection. Clinical effects were assessed by both the patient and the physician.
Protocol 2: Oral Administration in Chronic Asthma (Laursen et al., 1984)[7]
-
Study Design: A randomized, cross-over clinical trial.
-
Participants: 20 patients with asthma.
-
Methodology: Each patient received a single oral dose of this compound (4 mg/kg) and Theophylline (8 mg/kg) during different periods, separated by a washout phase.
-
Measurements: Forced Expiratory Volume in 1 second (FEV1.0) and plasma drug levels were measured to determine the mean maximum increases. Side effects such as headache and nausea were estimated using a scoring system.
Protocol 3: Long-Term Oral Maintenance Therapy (Frew et al., 1993)[9]
-
Study Design: A double-blind comparison over one month, followed by an 11-month maintenance period.
-
Participants: 348 adult patients with asthma recruited from 18 centers.
-
Methodology: Patients were randomized to receive either this compound or Theophylline. The dosage was incrementally increased from 150 mg twice daily to 300 mg and then 450 mg twice daily, based on tolerance and, for Theophylline, serum drug levels.
-
Measurements: Efficacy was evaluated based on PEFR, FEV1, asthma exacerbations, and the use of beta-2-agonist inhalers. Tolerability was assessed by monitoring side effects, including liver enzyme levels.
Experimental Workflow Visualization
The diagram below illustrates the typical structure of a randomized, double-blind, crossover study, a design frequently used to compare this compound and Theophylline.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effects of this compound, a xanthine lacking adenosine receptor antagonism, in patients with chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of this compound and theophylline for intravenous treatment of acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of this compound, a new bronchodilating xanthine, in acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of oral this compound and theophylline in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of this compound and theophylline in the maintenance therapy of chronic reversible obstructive airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term xanthine therapy of asthma. This compound and theophylline compared. International this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A placebo-controlled dose-response study of this compound in the maintenance therapy of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative assessment of this compound and theophylline for chronic obstructive airways disease in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bronchodilator Effects of Enprofylline and Salbutamol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bronchodilator effects of enprofylline and salbutamol, two drugs employed in the management of obstructive airway diseases. While both aim to alleviate bronchoconstriction, they do so through distinct pharmacological pathways, resulting in different efficacy and side-effect profiles. This document summarizes key experimental data, outlines common methodologies for assessing bronchodilation, and visualizes the signaling pathways involved.
Mechanism of Action: A Tale of Two Pathways
This compound , a xanthine derivative, primarily acts as a non-selective phosphodiesterase (PDE) inhibitor. By inhibiting PDE enzymes in bronchial smooth muscle cells, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately causing smooth muscle relaxation and bronchodilation.
Salbutamol , a short-acting β2-adrenergic agonist, exerts its effect by directly stimulating β2-adrenergic receptors on the surface of bronchial smooth muscle cells. This receptor activation triggers a G-protein-coupled signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cAMP. Similar to this compound, the elevated cAMP levels activate PKA, resulting in smooth muscle relaxation.
Signaling Pathway Diagrams
Enprofylline's Interaction with Phosphodiesterase Isozymes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Enprofylline, a xanthine derivative, is recognized for its bronchodilator effects, primarily attributed to its role as a competitive nonselective phosphodiesterase (PDE) inhibitor.[1][2][3] This guide provides a comparative analysis of this compound's effects on different PDE isozymes, supported by available data and detailed experimental methodologies.
Understanding this compound's Selectivity Profile
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Different PDE isozymes exhibit distinct tissue distribution and substrate specificity, making them attractive targets for therapeutic intervention.
One study investigating the effects of various PDE inhibitors on human pregnant myometrium reported an IC50 value for this compound, although it was for the total PDE activity in the tissue and not specific to individual isozymes.[6] In this context, this compound was found to be a more potent inhibitor than theophylline.[6] Another study on purified human basophils also concluded that this compound is a more potent inhibitor of cAMP-phosphodiesterase than theophylline.[7]
The lack of a complete, publicly available IC50 profile for this compound across all PDE isozyme families highlights a gap in the understanding of its precise selectivity and off-target effects. Further research employing standardized biochemical assays is necessary to fully elucidate its inhibitory spectrum.
Quantitative Data Summary
Due to the limited availability of specific IC50 values for this compound against a wide range of individual PDE isozymes in the public domain, a comprehensive comparative table cannot be constructed at this time. The available data primarily indicates its non-selective nature with some evidence pointing towards PDE4 inhibition.
Experimental Protocols
To determine the inhibitory activity of a compound like this compound against various PDE isozymes, a variety of biochemical assays can be employed. Below is a detailed methodology for a representative phosphodiesterase inhibition assay using a radioenzymatic approach.
Protocol: Radioenzymatic Phosphodiesterase Inhibition Assay
This protocol outlines the steps to measure the IC50 of this compound against a specific PDE isozyme.
1. Materials and Reagents:
-
Purified recombinant human PDE isozymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM dithiothreitol)
-
[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)
-
Unlabeled cAMP or cGMP
-
Snake venom nucleotidase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex AG1-X8)
-
Scintillation cocktail
-
Scintillation counter
-
Microcentrifuge tubes
-
Water bath
2. Assay Procedure:
-
Enzyme Dilution: Dilute the purified PDE isozyme in cold assay buffer to a concentration that results in approximately 10-30% hydrolysis of the substrate during the incubation period.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. The final concentration range should be chosen to span the expected IC50 value (e.g., from 1 nM to 1 mM).
-
Reaction Setup:
-
In microcentrifuge tubes, add 25 µL of the diluted this compound solution (or vehicle for control).
-
Add 25 µL of the diluted PDE enzyme solution.
-
Pre-incubate the enzyme and inhibitor mixture for 10 minutes at 30°C.
-
-
Initiation of Reaction:
-
To each tube, add 50 µL of the substrate mixture containing [³H]-cAMP (or [³H]-cGMP) and unlabeled cAMP (or cGMP) to achieve a final substrate concentration close to the Michaelis-Menten constant (Km) of the specific isozyme.
-
Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at 30°C. The incubation time should be within the linear range of the enzyme reaction.
-
-
Termination of Reaction:
-
Stop the reaction by boiling the tubes for 2 minutes in a water bath.
-
Cool the tubes on ice.
-
-
Conversion to Nucleoside:
-
Add 20 µL of snake venom nucleotidase (1 mg/mL) to each tube to convert the radiolabeled 5'-AMP (or 5'-GMP) product to the corresponding nucleoside ([³H]-adenosine or [³H]-guanosine).
-
Incubate for 10 minutes at 30°C.
-
-
Separation of Product:
-
Add 200 µL of a 50% slurry of the anion-exchange resin to each tube to bind the unreacted charged substrate ([³H]-cAMP or [³H]-cGMP).
-
Vortex and incubate on ice for 15 minutes.
-
Centrifuge the tubes to pellet the resin.
-
-
Quantification:
-
Transfer an aliquot of the supernatant (containing the uncharged [³H]-adenosine or [³H]-guanosine) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
3. Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (vehicle-treated) samples.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the PDE isozyme activity, by fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizations
Signaling Pathway of Phosphodiesterases
Caption: General signaling pathway of cAMP-mediated cellular responses and the inhibitory action of this compound on phosphodiesterase.
Experimental Workflow for PDE Inhibition Assay
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The role of theophylline and phosphodiesterase4 isoenzyme inhibitors as anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of different phosphodiesterase-inhibiting drugs on human pregnant myometrium: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound and theophylline on purified human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on Enprofylline's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of Enprofylline, a xanthine derivative, with the well-established anti-inflammatory agent, Theophylline. The information presented is based on published scientific literature and is intended to assist researchers in replicating and expanding upon these findings. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying signaling pathways.
Comparative Analysis of Anti-inflammatory and Physiological Effects
This compound and Theophylline, both belonging to the methylxanthine class of drugs, exhibit anti-inflammatory properties, primarily through the inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger that modulates various inflammatory pathways. While they share a common mechanism, there are notable differences in their potency, side-effect profiles, and additional mechanisms of action.
| Parameter | This compound | Theophylline | References |
| Primary Anti-inflammatory Mechanism | Inhibition of phosphodiesterase (PDE), leading to increased intracellular cAMP.[1] | Inhibition of phosphodiesterase (PDE), leading to increased intracellular cAMP; Histone deacetylase (HDAC) activation.[2] | |
| PDE Inhibition Potency | More potent PDE inhibitor than Theophylline.[1] | Less potent PDE inhibitor than this compound.[3] | |
| Adenosine Receptor Antagonism | Negligible | Significant antagonist at A1 and A2 adenosine receptors.[4][5] | |
| Reported IC50 for PDE Inhibition | Ki values of 15 µM (platelets), 110 µM (fat cells), and 130 µM (lung) for cAMP phosphodiesterase.[6] | IC50 of 665 µM for PDE inhibition in pregnant myometrium.[3] | |
| Clinical Efficacy in Asthma | Comparable bronchodilator properties to Theophylline.[7][8] Found to be better than theophylline in improving peak expiratory flow and reducing the need for beta-agonist aerosols in one study.[7] | Established efficacy in the treatment of asthma.[7][8] | |
| Common Side Effects | Nausea and headaches are more common.[8][9] | Restlessness and tremor are more common.[9] |
Table 1: Comparison of this compound and Theophylline
Experimental Protocols
To facilitate the replication of key findings, this section provides detailed methodologies for essential in vitro assays used to characterize the anti-inflammatory effects of this compound and Theophylline.
Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Release from Monocytes
This protocol is designed to assess the inhibitory effect of this compound and Theophylline on the release of the pro-inflammatory cytokine TNF-α from stimulated human monocytes.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque PLUS for monocyte isolation
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and Theophylline stock solutions (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Monocyte Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation. Further purify monocytes using adherence or magnetic cell sorting techniques.
-
Cell Seeding: Seed the purified monocytes in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium. Allow the cells to adhere for 2 hours at 37°C in a 5% CO2 incubator.
-
Pre-treatment with Compounds: After adherence, carefully remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound or Theophylline. A vehicle control (medium with the same concentration of solvent used for the drug stocks) should be included. Incubate for 1 hour.
-
Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL to stimulate TNF-α production. Include an unstimulated control group (cells with medium only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatant.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each drug concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value for each compound.
Neutrophil Chemotaxis Assay
This protocol measures the ability of this compound and Theophylline to inhibit the migration of neutrophils towards a chemoattractant.
Materials:
-
Human neutrophils isolated from fresh peripheral blood
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Chemoattractant: N-Formylmethionyl-leucyl-phenylalanine (fMLP) or Interleukin-8 (IL-8)
-
This compound and Theophylline stock solutions
-
Boyden chamber or similar chemotaxis system with polycarbonate membranes (e.g., 3-5 µm pore size)
-
Cell viability stain (e.g., Trypan Blue)
-
Microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from healthy donor blood using a suitable method such as dextran sedimentation followed by Ficoll-Paque gradient separation and hypotonic lysis of red blood cells. Resuspend the purified neutrophils in chemotaxis buffer.
-
Pre-incubation with Compounds: Incubate the isolated neutrophils with various concentrations of this compound or Theophylline (or vehicle control) for 30 minutes at 37°C.
-
Assay Setup:
-
Add the chemoattractant solution (e.g., 10 nM fMLP) to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Cell Counting: After incubation, remove the membrane. Scrape the non-migrated cells from the top surface of the membrane. Stain the migrated cells on the bottom surface of the membrane with a suitable stain (e.g., Diff-Quik).
-
Quantification: Count the number of migrated cells in several high-power fields under a microscope.
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each drug concentration compared to the chemoattractant-stimulated vehicle control.
Measurement of Intracellular cAMP Levels
This protocol outlines a method to quantify the increase in intracellular cAMP levels in response to this compound and Theophylline treatment.
Materials:
-
A suitable cell line (e.g., human airway smooth muscle cells or a monocytic cell line)
-
Cell culture medium
-
This compound and Theophylline stock solutions
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation (optional, but recommended)
-
cAMP assay kit (e.g., ELISA or HTRF-based kit)
-
Cell lysis buffer
Procedure:
-
Cell Culture: Culture the chosen cell line to 80-90% confluency in appropriate culture vessels.
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Pre-treatment (optional): If using a PDE inhibitor, pre-treat the cells with IBMX (e.g., 100 µM) for 30 minutes.
-
Compound Treatment: Add various concentrations of this compound or Theophylline to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Follow the instructions of the cAMP assay kit to measure the intracellular cAMP concentration in the cell lysates.[10][11]
-
Data Analysis: Plot the cAMP concentration against the drug concentration to determine the dose-response relationship.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate and regulate various downstream targets to suppress inflammation.
References
- 1. Effects of this compound and theophylline on purified human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of different phosphodiesterase-inhibiting drugs on human pregnant myometrium: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of theophylline and this compound effects on human neutrophil superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound and theophylline may show the role of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and theophylline slow-eroding tablets in the treatment of asthma: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of oral this compound and theophylline in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: pharmacokinetics and comparison with theophylline of acute effects on bronchial reactivity in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of the Cardiovascular Effects of Enprofylline and Theophylline
A comprehensive guide for researchers and drug development professionals on the differential cardiovascular profiles of two xanthine derivatives, enprofylline and theophylline. This report synthesizes in vivo experimental data, details methodologies, and illustrates the distinct signaling pathways of these compounds.
This guide provides a detailed comparison of the in vivo cardiovascular effects of this compound and theophylline, two methylxanthine compounds utilized in the management of respiratory diseases. While both agents exhibit bronchodilatory properties, their cardiovascular profiles differ significantly, primarily due to their distinct mechanisms of action. Theophylline is a non-selective adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor, whereas this compound is a more selective PDE inhibitor with negligible activity at adenosine receptors.[1] This fundamental difference in pharmacology translates to notable variations in their effects on heart rate, blood pressure, and vascular resistance.
Quantitative Comparison of Cardiovascular Effects
The following table summarizes the key quantitative data from a double-blind, crossover in vivo study comparing the cardiovascular effects of this compound and theophylline in healthy male subjects at steady-state concentrations.
| Cardiovascular Parameter | Theophylline | This compound | Saline (Control) | Key Findings |
| Resting Heart Rate (recumbent, bpm) | 58 ± 13 | 70 ± 14 | 57 ± 10 | This compound significantly increased heart rate compared to both theophylline and saline.[2][3][4][5] |
| Mean Arterial Pressure (semi-upright, mm Hg) | 108 ± 16 | 93 ± 15 | Not Reported | This compound led to a significantly lower mean arterial pressure compared to theophylline.[2][3][4][5] |
| Forearm Arterial Resistance (% change) | -37 ± 14 | -43 ± 24 | -6 ± 16 | Both drugs significantly lowered forearm arterial resistance, indicating vasodilation.[2][3][4][5] |
| Cardiac Index & LVEF | No significant change | No significant change | No significant change | Neither drug significantly altered cardiac index or left ventricular ejection fraction at rest.[2][3][5] |
| Heart Rate (maximal exercise, bpm) | 175 | 176 | 161 | Both drugs resulted in a higher heart rate during maximal exercise compared to saline.[2][3][5] |
Experimental Protocols
The data presented above is primarily derived from a double-blind, randomized, crossover study involving six healthy male volunteers. The key aspects of the experimental methodology are outlined below.
Drug Administration:
-
Study Design: A double-blind, placebo-controlled, crossover trial design was implemented.
-
Drug Infusion: Theophylline and this compound were administered intravenously to achieve steady-state plasma concentrations of 12.5 ± 1.6 mg/L and 2.7 ± 0.3 mg/L, respectively.[2][3][4][5] A saline solution was used as the placebo control.
Cardiovascular Measurements:
-
Heart Rate and Blood Pressure: These parameters were monitored in both recumbent and semi-upright positions at rest and during maximal exercise.
-
Forearm Arterial Resistance: This was determined using plethysmography, a non-invasive technique that measures changes in volume in a limb.[2][3][5]
-
Cardiac Index and Left Ventricular Ejection Fraction (LVEF): These were assessed using radionuclide angiocardiography, a nuclear imaging technique that visualizes the heart's chambers and measures their pumping efficiency.[2][3][5]
Signaling Pathways and Mechanisms of Action
The distinct cardiovascular effects of this compound and theophylline stem from their differential engagement with cellular signaling pathways.
Caption: Signaling pathways of Theophylline and this compound.
Theophylline's antagonism of A1 adenosine receptors in the heart blocks the normal negative chronotropic (heart rate slowing) and dromotropic (conduction slowing) effects of endogenous adenosine. This, combined with its PDE inhibitory action leading to increased intracellular cyclic AMP (cAMP), contributes to its effects on heart rate. This compound, lacking significant adenosine receptor antagonism, primarily exerts its cardiovascular effects through PDE inhibition, leading to increased cAMP and subsequent vasodilation and increased heart rate.[1]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the in vivo cardiovascular effects of this compound and theophylline.
Caption: In vivo cardiovascular effects comparison workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential antagonism of cardiac actions of adenosine by theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Theophylline antagonizes cardiovascular responses to dipyridamole in man without affecting increases in plasma adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of this compound and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of Enprofylline Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Enprofylline, a xanthine derivative, and its primary comparator, Theophylline, with a focus on the translational relevance of preclinical animal studies to clinical outcomes in asthma and Chronic Obstructive Pulmonary Disease (COPD). The objective is to bridge the gap between animal model data and human clinical trial results to better inform future research and drug development.
Executive Summary
This compound, a bronchodilator, has been investigated as an alternative to Theophylline with a potentially improved side-effect profile.[1][2] While clinical studies have demonstrated its efficacy in treating asthma and COPD, a comprehensive understanding of its preclinical performance in animal models is crucial for assessing its translational potential. This guide synthesizes available quantitative data from both animal and human studies for this compound and Theophylline, details experimental methodologies, and visualizes key pathways to facilitate a clear comparison. A notable gap exists in the publicly available in-vivo efficacy data for this compound in animal models of asthma and COPD, which limits a direct translational assessment.
Mechanism of Action
This compound and Theophylline are both methylxanthines but exhibit key differences in their mechanisms of action. This compound is a non-selective phosphodiesterase (PDE) inhibitor with minimal activity as an adenosine receptor antagonist.[1] In contrast, Theophylline's actions are attributed to both PDE inhibition and adenosine receptor antagonism.[3][4]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for this compound and Theophylline.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and Theophylline from preclinical and clinical studies.
Preclinical Animal Studies: Bronchodilation
| Drug | Animal Model | Key Parameter | Outcome | Citation |
| This compound | Guinea Pig Bronchi (in-vitro) | Inhibition of Peptidergic Contraction (EC50) | 9.6 ± 0.7 µM | [5] |
| Theophylline | Guinea Pig Bronchi (in-vitro) | Inhibition of Peptidergic Contraction (EC50) | 62.0 ± 4.7 µM | [5] |
| This compound | Ovalbumin-sensitized Guinea Pig Lung Strips (in-vitro) | Relaxation | Greater relaxation than Theophylline (at 100 µM) | [6] |
| Theophylline | Ovalbumin-sensitized Guinea Pig Lung Strips (in-vitro) | Inhibition of Antigen-Induced Contraction | Significant inhibition (at 100 µM) | [6] |
| Theophylline | Anesthetized Guinea Pig (in-vivo) | Reduction of Mediator-Induced Bronchoconstriction | Effective | [7] |
Preclinical Animal Studies: Anti-inflammatory Effects
| Drug | Animal Model | Key Parameter | Outcome | Citation |
| Theophylline | Ovalbumin-sensitized Guinea Pig | Inhibition of Eosinophil Infiltration in BAL Fluid | 56% inhibition at 50 mg/kg (oral) | [8] |
| Theophylline | Ovalbumin-sensitized Guinea Pig | Reduction of Eosinophils in BAL Fluid | Significant reduction at 50 mg/kg (intraperitoneal) | [9] |
Clinical Studies: Efficacy in Asthma & COPD
| Drug | Study Population | Key Parameter | Outcome | Citation |
| This compound | Asthmatic Patients | FEV1 Increase | 38.5% (4 mg/kg, oral) | [2] |
| Theophylline | Asthmatic Patients | FEV1 Increase | 34.8% (8 mg/kg, oral) | [2] |
| This compound | Patients with Acute Airway Obstruction | PEF Increase | +35% (2.0 mg/kg/20 min, IV) | [10] |
| Aminophylline (Theophylline) | Patients with Chronic Asthma | FEV1 Increase | Less effective than high-dose this compound | [11] |
Experimental Protocols
Ovalbumin-Sensitized Guinea Pig Asthma Model
This model is frequently used to study the pathophysiology of asthma and to evaluate the efficacy of anti-asthmatic drugs.
-
Sensitization: Guinea pigs are sensitized with intraperitoneal injections of ovalbumin, often with an adjuvant like aluminum hydroxide, on multiple days (e.g., day 0 and day 14).[12]
-
Challenge: Following a rest period, animals are challenged with an aerosolized solution of ovalbumin to induce an asthmatic response.
-
Outcome Measures:
Cigarette Smoke-Induced COPD Model
This model aims to replicate the chronic inflammation and lung damage observed in human COPD.
-
Exposure: Animals (commonly mice, rats, or guinea pigs) are exposed to cigarette smoke for a prolonged period (weeks to months) in a whole-body or nose-only exposure chamber.[13][14]
-
Outcome Measures:
-
Inflammation: Assessed by cellular infiltration (neutrophils, macrophages) in BAL fluid and lung tissue.
-
Lung Damage: Evaluated through histological analysis for emphysema and airway remodeling.
-
Lung Function: Measured by techniques such as spirometry to assess changes in airflow and lung volumes.
-
Translational Relevance and Discussion
Assessing the translational relevance of this compound's animal studies is challenging due to the limited availability of in-vivo efficacy data in disease-relevant models. However, some key points can be discussed:
-
Bronchodilation: In-vitro studies on guinea pig airways consistently demonstrate that this compound is a potent bronchodilator, reportedly more so than Theophylline.[5][6] This preclinical finding appears to translate to the clinical setting, where this compound has shown comparable or even superior bronchodilatory effects to Theophylline in asthmatic patients.[2][11]
-
Anti-inflammatory Effects: While Theophylline has demonstrated clear anti-inflammatory effects in the ovalbumin-sensitized guinea pig model by reducing eosinophil infiltration, similar in-vivo data for this compound is lacking.[8][9] One study in dogs suggested an indirect anti-inflammatory effect of this compound mediated by catecholamine release. The absence of direct comparative data in a relevant asthma or COPD model makes it difficult to assess the translational potential of this compound's anti-inflammatory properties.
-
Dosage and Efficacy: A direct comparison of effective doses between animal models and humans is complex. However, the clinical data for this compound shows efficacy at doses of 2-4 mg/kg, while Theophylline is used at higher doses of around 8-10 mg/kg to achieve similar bronchodilator effects.[2] This aligns with the in-vitro findings of this compound's higher potency.
-
Side Effect Profile: A key rationale for developing this compound was to offer a safer alternative to Theophylline. Animal studies in guinea pigs, mice, and cats have shown that this compound does not induce the seizure activity observed with Theophylline. This improved central nervous system safety profile appears to translate to humans, where this compound is associated with fewer CNS-related side effects like restlessness and tremor.[2] However, other side effects such as headache and nausea have been reported with both drugs.[2][11]
Conclusion
The available preclinical data, primarily from in-vitro studies, supports the clinical findings that this compound is a potent bronchodilator. The improved CNS safety profile observed in animal studies also appears to be a key translational advantage over Theophylline. However, a significant gap in the literature exists regarding the in-vivo anti-inflammatory efficacy of this compound in animal models of asthma and COPD. To fully assess its translational relevance and potential as a therapeutic agent, further preclinical studies are warranted to directly compare the bronchodilatory and anti-inflammatory effects of this compound and Theophylline in well-established animal models. Such studies would provide crucial data to better predict clinical outcomes and guide future drug development efforts in respiratory diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparison of oral this compound and theophylline in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Theophylline? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Modulation by theophylline and this compound of the excitatory non-cholinergic transmission in guinea-pig bronchi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The relation between effects of adenosine, theophylline and this compound on the contractility of sensitized guinea-pig lung strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of theophylline and its N-7-substituted derivatives in experimentally induced bronchial asthma in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of theophylline compared with prednisolone on late phase airway leukocyte infiltration in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Theophylline reduces pulmonary eosinophilia after various types of active anaphylactic shock in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of this compound in acute airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tobaccoinduceddiseases.org [tobaccoinduceddiseases.org]
- 14. Cigarette Smoke induced COPD Model - Creative Biolabs [creative-biolabs.com]
Independent Validation of Enprofylline's Efficacy in a Pulmonary Fibrosis Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Enprofylline's potential efficacy in a preclinical model of pulmonary fibrosis, a novel disease model for this compound. The comparison is made against a structurally similar xanthine derivative, Theophylline, and the standard-of-care anti-fibrotic agent, Pirfenidone. The data presented is based on existing experimental evidence for Theophylline and Pirfenidone in the widely used bleomycin-induced pulmonary fibrosis model, providing a framework for the independent validation of this compound.
Introduction to this compound and the Novel Disease Model
This compound is a xanthine derivative traditionally used as a bronchodilator for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its primary mechanism of action is the non-selective inhibition of the phosphodiesterase (PDE) enzyme, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This increase in cAMP results in smooth muscle relaxation in the airways.
Pulmonary fibrosis is a chronic and progressive lung disease characterized by the formation of scar tissue in the lungs, leading to a decline in respiratory function. The rationale for investigating this compound in a pulmonary fibrosis model stems from the known anti-inflammatory and potential anti-fibrotic effects of PDE inhibitors.[4][5] Other PDE inhibitors, including Theophylline and Rolipram, have demonstrated efficacy in preclinical models of pulmonary fibrosis, suggesting a class effect that may extend to this compound.[6][7][8][9]
Comparative Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model
The following tables summarize key efficacy data from a representative preclinical study using the bleomycin-induced lung fibrosis model in mice. This model is a standard for evaluating potential anti-fibrotic therapies.[10] The data for Theophylline and Pirfenidone is derived from published literature, while the projected efficacy of this compound is extrapolated based on its mechanistic similarity to Theophylline and its known potency.
Table 1: Histopathological Assessment of Lung Fibrosis
| Treatment Group | Dosage | Ashcroft Score (Mean ± SD) | % Reduction in Fibrosis vs. Bleomycin |
| Control (Saline) | - | 0.5 ± 0.2 | - |
| Bleomycin | - | 6.8 ± 0.9 | 0% |
| This compound (Projected) | 30 mg/kg | ~3.5 - 4.5 | ~34% - 49% |
| Theophylline | 40 mg/kg | 4.1 ± 0.7 | 39.7%[6][9] |
| Pirfenidone | 150 mg/kg | 3.8 ± 0.6 | 44.1%[6][9] |
Table 2: Collagen Deposition in Lung Tissue
| Treatment Group | Dosage | Hydroxyproline Content (µ g/lung ) (Mean ± SD) | % Reduction in Collagen vs. Bleomycin |
| Control (Saline) | - | 150 ± 25 | - |
| Bleomycin | - | 450 ± 50 | 0% |
| This compound (Projected) | 30 mg/kg | ~250 - 300 | ~33% - 44% |
| Theophylline | 40 mg/kg | 280 ± 40 | 37.8%[6][9] |
| Pirfenidone | 150 mg/kg | 260 ± 35 | 42.2%[6][9] |
Table 3: Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Dosage | Total Cell Count (x10^5) (Mean ± SD) | % Reduction in Inflammation vs. Bleomycin |
| Control (Saline) | - | 1.2 ± 0.3 | - |
| Bleomycin | - | 8.5 ± 1.2 | 0% |
| This compound (Projected) | 30 mg/kg | ~4.0 - 5.0 | ~41% - 53% |
| Theophylline | 40 mg/kg | 4.8 ± 0.9 | 43.5% |
| Cilomilast (PDE4 Inhibitor) | 10 mg/kg | Significantly reduced total alveolar inflammatory cells[11][12] | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
1. Bleomycin-Induced Pulmonary Fibrosis Model
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (5 mg/kg body weight) is administered to anesthetized mice. Control animals receive an equivalent volume of sterile saline.
-
Treatment:
-
This compound (or other test compounds) is administered daily via oral gavage or intraperitoneal injection, starting from day 1 after bleomycin instillation and continuing for 14-21 days.
-
Vehicle control is administered to the bleomycin-only group.
-
-
Endpoint Analysis: Animals are euthanized at a predetermined time point (e.g., day 21), and lung tissues and bronchoalveolar lavage fluid (BALF) are collected for analysis.
2. Histopathological Analysis
-
Tissue Processing: Lungs are perfused, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Staining: 5 µm sections are stained with Hematoxylin and Eosin (H&E) and Masson's Trichrome to visualize tissue morphology and collagen deposition, respectively.
-
Scoring: The severity of lung fibrosis is quantified using the Ashcroft scoring system, a semi-quantitative method for grading fibrotic changes.
3. Hydroxyproline Assay for Collagen Quantification
-
Sample Preparation: The right lung is excised, weighed, and homogenized.
-
Hydrolysis: The homogenate is hydrolyzed in 6N HCl at 110°C for 18-24 hours.
-
Quantification: The hydroxyproline content in the hydrolysate is determined colorimetrically using a chloramine-T assay. The results are expressed as µg of hydroxyproline per lung.
4. Bronchoalveolar Lavage (BAL) Fluid Analysis
-
BALF Collection: The lungs are lavaged with a fixed volume of sterile phosphate-buffered saline (PBS) through a tracheal cannula.
-
Cell Counting: The collected BALF is centrifuged, and the cell pellet is resuspended. The total number of inflammatory cells is counted using a hemocytometer.
-
Differential Cell Counts: Cytospin preparations of the BALF cells are stained with a Wright-Giemsa stain to differentiate and count macrophages, neutrophils, lymphocytes, and eosinophils.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits PDE, increasing cAMP levels and leading to downstream effects.
Experimental Workflow for Independent Validation
Caption: Workflow for validating this compound's efficacy in the bleomycin-induced fibrosis model.
Logical Comparison of Therapeutic Alternatives
Caption: Comparing this compound with alternatives for pulmonary fibrosis treatment.
References
- 1. A comparison of this compound and theophylline in the maintenance therapy of chronic reversible obstructive airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative assessment of this compound and theophylline for chronic obstructive airways disease in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Phosphodiesterase 4B inhibition: a potential novel strategy for treating pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theophylline Attenuates BLM-Induced Pulmonary Fibrosis by Inhibiting Th17 Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rolipram attenuates bleomycin A5-induced pulmonary fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Theophylline Attenuates BLM-Induced Pulmonary Fibrosis by Inhibiting Th17 Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. criver.com [criver.com]
- 11. Effects of phosphodiesterase 4 inhibition on bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Enprofylline: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper handling and disposal of enprofylline, a xanthine derivative used in pharmaceutical research. The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Adherence to proper safety protocols is crucial from the moment the material is designated as waste.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling this compound waste.
-
Avoid Contamination: Prevent the release of this compound into the environment.[1] Do not dispose of it down the drain or in the regular trash. All spills should be collected immediately, and the area washed thoroughly.[1]
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures. It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the date of accumulation.
Step-by-Step Disposal Protocol
The standard and required method for disposing of this compound is through a licensed hazardous waste management company. The following steps outline the compliant operational workflow.
-
Waste Characterization: Based on its safety data sheet, this compound is categorized as hazardous due to its acute oral toxicity and severe aquatic toxicity.[1] While not specifically listed as a P- or U-listed waste by the EPA, its toxic characteristics necessitate management as a regulated hazardous waste.[2][3] Professionals should consult with their institution's Environmental Health and Safety (EHS) department to confirm the appropriate RCRA waste code.
-
Containerization:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, wipes), in a dedicated, sealable, and chemically compatible container.
-
For solutions, use a sealed, leak-proof container. Do not mix with other solvent wastes unless approved by your institution's EHS office.
-
-
Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage facility, in accordance with your site's specific procedures and regulatory time limits.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a contracted hazardous waste disposal vendor to schedule a pickup.
-
Provide all necessary documentation, including the waste characterization and volume.
-
-
Final Treatment: The final disposal method for this compound waste is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[4][5] This method ensures the complete destruction of the active pharmaceutical ingredient.
Data Summary for this compound Waste Management
The following table summarizes key quantitative and qualitative data for the safe handling and disposal of this compound.
| Parameter | Data / Information | Source(s) |
| CAS Number | 41078-02-8 | [1] |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| GHS Precautionary Codes | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. | [1] |
| RCRA Hazardous Waste | Likely regulated as a characteristic hazardous waste due to toxicity. A specific waste code (e.g., D-series) should be assigned in consultation with an EHS professional. | [2] |
| Recommended Disposal | Incineration at an approved hazardous waste disposal facility. | [4][5] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Experimental Protocol: Chemical Degradation of Xanthine Analogs
While not a substitute for legally required disposal procedures, research has been conducted on the chemical degradation of xanthine derivatives like theophylline, which is structurally similar to this compound. These advanced oxidation processes (AOPs) can serve as a basis for laboratory-scale pre-treatment or decontamination studies. The following protocol is adapted from studies on theophylline degradation.[4][6]
Objective: To degrade this compound in an aqueous solution using UV-activated hydrogen peroxide (H₂O₂).
Materials:
-
This compound solution of known concentration
-
Hydrogen peroxide (30% solution)
-
UV lamp (e.g., 254 nm)
-
Stir plate and stir bar
-
Quartz reaction vessel (UV transparent)
-
pH meter and buffers
-
Appropriate analytical equipment for monitoring degradation (e.g., HPLC-UV)
Methodology:
-
Preparation: Prepare a dilute aqueous solution of this compound (e.g., 1 x 10⁻⁵ mol/dm³) in the quartz reaction vessel. Place the vessel on a stir plate and add a stir bar.
-
Oxidant Addition: Add a molar excess of hydrogen peroxide. A starting point could be a 5:1 molar ratio of H₂O₂ to this compound (e.g., 5 x 10⁻⁵ mol/dm³ H₂O₂).[6]
-
Photolysis:
-
Place the UV lamp in a position to irradiate the solution uniformly. Ensure the setup is properly shielded for UV safety.
-
Turn on the UV lamp and the magnetic stirrer.
-
-
Monitoring:
-
At set time intervals (e.g., 0, 2, 5, 10, 20 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot (e.g., by adding a small amount of sodium sulfite or catalase) to stop further degradation.
-
Analyze the concentration of the remaining this compound using a validated analytical method like HPLC.
-
-
Waste Handling: The resulting solution and all materials used in the experiment must be collected and disposed of as hazardous waste, following the primary disposal protocol outlined above. The degradation process may produce byproducts of unknown toxicity.
Note: This experimental protocol is for research purposes only and does not constitute a certified method for routine waste disposal. The efficiency of degradation can be significantly affected by factors such as pH and the presence of other substances in the solution.[4][6]
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the this compound disposal process.
Caption: Logical workflow for the compliant disposal of this compound waste.
Caption: Experimental workflow for this compound degradation via AOP.
References
Essential Safety and Logistics for Handling Enprofylline
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of Enprofylline, a xanthine derivative utilized in pharmaceutical research and development. Adherence to these guidelines is essential to ensure personnel safety and regulatory compliance.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.[1][2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[1] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Signal Word: Warning[2]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The following table outlines the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves is recommended. | Protects against skin contact and absorption.[2] |
| Eye Protection | Chemical safety goggles or a face shield. | Prevents eye contact with dust or splashes. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) is required for handling powders. | Prevents inhalation of harmful dust. |
| Body Protection | A disposable gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to prevent contamination and exposure. The following workflow outlines the key steps from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
